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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 7-hydroxy-1H-indole-5-carboxylic acid: Structure, Properties, and Synthetic Strategy

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 7-hydroxy-1H-indole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. We will d...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 7-hydroxy-1H-indole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. We will delve into its core structural features, physicochemical properties, and outline a strategic approach to its synthesis based on established chemical principles. This document is intended to serve as a technical resource for researchers engaged in drug discovery and development, offering insights into the molecule's characteristics and potential as a building block for more complex therapeutic agents.

Core Molecular Structure and Physicochemical Properties

7-hydroxy-1H-indole-5-carboxylic acid is a bifunctionalized indole. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The presence of both a hydroxyl (-OH) and a carboxylic acid (-COOH) group on the benzene portion of the indole ring offers multiple points for chemical modification and hydrogen bonding interactions, making it an attractive scaffold for library synthesis and lead optimization.

The fundamental properties of this molecule are summarized below.

PropertyValueSource(s)
Molecular Formula C₉H₇NO₃[2]
Molecular Weight 177.16 g/mol [2][3]
CAS Number 1369158-48-4[2][3]
Canonical SMILES C1=CNC2=C(C=C(C=C12)C(=O)O)O[2]
Topological Polar Surface Area 73.32 Ų[2]
Hydrogen Bond Donors 3[2]
Hydrogen Bond Acceptors 2[2]
Rotatable Bonds 1[2]

These properties suggest a molecule with good polarity and the potential for strong intermolecular interactions, which are critical for binding to biological targets.

Proposed Synthesis via Fischer Indole Synthesis

While specific, peer-reviewed synthesis protocols for 7-hydroxy-1H-indole-5-carboxylic acid are not extensively detailed in publicly available literature, its structure is amenable to synthesis via the classic Fischer indole synthesis . This robust and versatile reaction has been a cornerstone of heterocyclic chemistry for over a century and is widely used to produce substituted indoles.[4][5]

The Fischer indole synthesis involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from an arylhydrazine and a carbonyl compound (an aldehyde or ketone).[5]

Rationale for Starting Material Selection

To construct the target molecule, the key is to select appropriate precursors that will yield the desired substitution pattern on the final indole ring.

  • Arylhydrazine Component: The hydrazine must contain the substituents that will ultimately be on the benzene ring of the indole. Therefore, (4-carboxy-2-hydroxyphenyl)hydrazine would be the logical choice. The positions of the functional groups on this phenylhydrazine directly correspond to the 5- and 7-positions of the resulting indole.

  • Carbonyl Component: The carbonyl partner determines the substitution on the pyrrole ring of the indole. To produce an unsubstituted pyrrole ring (at positions 2 and 3), a simple aldehyde that can readily lose its carbonyl carbon is required. Glyoxylic acid (or its ethyl ester, ethyl glyoxylate) is a suitable choice. The reaction with the hydrazine will form the necessary hydrazone, and the subsequent cyclization and decarboxylation (if starting with glyoxylic acid) or hydrolysis/decarboxylation (if starting with the ester) will lead to the desired indole-2,3-unsubstituted product.

Mechanistic Workflow

The proposed synthetic pathway can be visualized as follows:

fischer_indole_synthesis start1 4-Carboxy-2-hydroxyphenylhydrazine intermediate1 Hydrazone Formation (Condensation) start1->intermediate1 start2 Glyoxylic Acid start2->intermediate1 intermediate2 Arylhydrazone Intermediate intermediate1->intermediate2 H₂O intermediate3 [3,3]-Sigmatropic Rearrangement (Acid-Catalyzed) intermediate2->intermediate3 H⁺ intermediate4 Di-imine Intermediate intermediate3->intermediate4 intermediate5 Cyclization & NH₃ Elimination intermediate4->intermediate5 product 7-hydroxy-1H-indole-5-carboxylic acid intermediate5->product H⁺

Caption: Proposed Fischer Indole Synthesis Workflow.

Step-by-Step Protocol (Hypothetical)
  • Step 1: Hydrazone Formation. Equimolar amounts of (4-carboxy-2-hydroxyphenyl)hydrazine and glyoxylic acid are dissolved in a suitable solvent, such as ethanol or acetic acid. The mixture is stirred, often with gentle heating, to drive the condensation reaction and form the corresponding arylhydrazone.[6]

  • Step 2: Cyclization. The formed hydrazone (which can be isolated or generated in situ) is then treated with a strong acid catalyst. Polyphosphoric acid (PPA) or a mixture of sulfuric acid and acetic acid are common choices.[4][7] The mixture is heated, which induces the[4][4]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the aromatic indole ring.[5]

  • Step 3: Work-up and Purification. After the reaction is complete, the mixture is cooled and quenched, typically by pouring it into ice water. The precipitated solid product is collected by filtration, washed to remove residual acid, and then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 7-hydroxy-1H-indole-5-carboxylic acid.

Spectroscopic Characterization (Predicted)

For a researcher synthesizing or handling this compound, spectroscopic confirmation is crucial. Based on the known spectral properties of indole and carboxylic acid functionalities, we can predict the key features.[8]

  • ¹H NMR (in DMSO-d₆):

    • -COOH Proton: A broad singlet, typically downfield (>12 ppm).

    • -OH Proton: A singlet, with chemical shift dependent on concentration and solvent (likely 9-11 ppm).

    • -NH Proton: A broad singlet on the indole nitrogen (around 11-12 ppm).

    • Aromatic Protons: The protons on the indole ring will appear in the aromatic region (6.5-8.0 ppm). Specifically, H6 and H4 on the benzene ring, and H2 and H3 on the pyrrole ring will show characteristic splitting patterns (doublets or triplets) based on their coupling with neighboring protons.

  • ¹³C NMR (in DMSO-d₆):

    • Carbonyl Carbon (-COOH): Expected in the range of 165-175 ppm.

    • Aromatic Carbons: Multiple signals between 100-140 ppm, with carbons attached to heteroatoms (C5, C7, C3a, C7a) having distinct chemical shifts.

  • Infrared (IR) Spectroscopy (Solid State, KBr):

    • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded dimer of the carboxylic acid.[9]

    • O-H Stretch (Phenol): A sharper peak around 3300-3500 cm⁻¹.

    • N-H Stretch (Indole): A peak around 3300-3400 cm⁻¹.

    • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.

    • C=C Stretches (Aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.

Significance in Drug Discovery and Development

While direct biological activity data for 7-hydroxy-1H-indole-5-carboxylic acid is not widely reported, the hydroxyindole carboxylic acid scaffold is of significant interest to medicinal chemists. Derivatives of this class have been investigated for a range of therapeutic applications.

  • Anticancer Activity: Many indole derivatives have been synthesized and evaluated as potential anticancer agents. For example, 5-hydroxyindole-3-carboxylic acid derivatives have shown cytotoxic effects against breast cancer cell lines (MCF-7).[10][11] The indole nucleus can be designed to interact with various biological targets involved in cancer progression, such as protein kinases or tubulin.[1]

  • Enzyme Inhibition: The structural features of hydroxyindole carboxylic acids make them suitable candidates for designing enzyme inhibitors. The carboxylic acid can act as a key binding group (e.g., forming salt bridges with basic residues in an active site), while the indole ring provides a scaffold for building out substitutions to achieve selectivity and potency. For instance, derivatives of 7-nitro-1H-indole-2-carboxylic acid have been developed as allosteric inhibitors of fructose-1,6-bisphosphatase, a target for diabetes.[12]

  • Scaffold for Library Synthesis: The dual functionality of a hydroxyl and a carboxylic acid group allows for divergent synthesis. The carboxylic acid can be converted to amides or esters, while the hydroxyl group can be alkylated or used as a handle for further modifications, enabling the rapid generation of a library of related compounds for high-throughput screening.

drug_discovery cluster_targets Potential Biological Targets scaffold 7-Hydroxy-1H-indole- 5-carboxylic acid modification Chemical Modification (Library Synthesis) scaffold->modification screening High-Throughput Screening modification->screening hit_id Hit Identification screening->hit_id kinases Protein Kinases screening->kinases enzymes Other Enzymes screening->enzymes receptors Receptors screening->receptors lead_opt Lead Optimization hit_id->lead_opt drug_candidate Drug Candidate lead_opt->drug_candidate

Caption: Role in a Drug Discovery Workflow.

Conclusion

7-hydroxy-1H-indole-5-carboxylic acid represents a valuable, yet underexplored, chemical entity. Its structure is accessible through established synthetic methodologies like the Fischer indole synthesis. The presence of key functional groups provides a versatile platform for the development of new chemical libraries aimed at discovering novel therapeutic agents. For researchers in drug development, this molecule serves as an excellent starting point for programs targeting a wide range of diseases, leveraging the proven biological relevance of the indole scaffold.

References

  • Heinrich, T., & Böttcher, H. (2004). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. Bioorganic & Medicinal Chemistry Letters, 14(10), 2681-2684. [Link]

  • Teymori, A., et al. (2023). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Iranian Journal of Pharmaceutical Research, 22(1), e133868. [Link]

  • SynArchive. Fischer Indole Synthesis. [Link]

  • Google Patents. (2004).
  • Wikipedia. Fischer indole synthesis. [Link]

  • Kushwaha, D. Synthesis and Chemistry of Indole. [Link]

  • Wu, W., et al. (2011). A facile hydroxyindole carboxylic acid-based focused library approach for potent and selective inhibitors of Mycobacterium protein tyrosine phosphatase B. MedChemComm, 2(4), 304-308. [Link]

  • Royal Society of Chemistry. (2016). Electronic Supplementary Information A Tunable Precious-Metal-Free System for Selective Oxidative Esterification of Biobased 5-(hydroxymethyl)furfural. [Link]

  • Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(20), 4736. [Link]

  • Amerigo Scientific. 7-Hydroxy-1H-indole-2-carboxylic acid. [Link]

  • Semantic Scholar. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. [Link]

  • Xu, B., et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry Letters, 24(19), 4768-4772. [Link]

  • Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Sova, M. (2020). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. Molecules, 25(19), 4566. [Link]

  • PubChemLite. 4-hydroxy-1h-indole-5-carboxylic acid (C9H7NO3). [Link]

  • de Melo, T. S., et al. (2020). Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations. Molecules, 25(9), 2146. [Link]

  • Lee, Y.-L., et al. (2018). Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers. Physical Chemistry Chemical Physics, 20(41), 26343-26348. [Link]

  • Gfesser, G. A., & Hudlicky, T. (2011). Synthesis of (±)-7-Hydroxylycopodine. Organic letters, 13(5), 1294-1297. [Link]

  • Gfesser, G. A., & Hudlicky, T. (2012). Synthesis of (±)-7-Hydroxylycopodine. The Journal of Organic Chemistry, 77(8), 3964-3971. [Link]

Sources

Exploratory

The 7-Hydroxyindole Scaffold: Structural Logic and Synthetic Utility in Kinase Drug Design

Topic: Role of 7-Hydroxyindole Scaffold in Kinase Inhibitor Development Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Executive Summary While the 7-az...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role of 7-Hydroxyindole Scaffold in Kinase Inhibitor Development Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

While the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold is widely recognized as a privileged structure for ATP-competitive kinase inhibition due to its N7 hydrogen bond acceptor capability, the 7-hydroxyindole (and its O-substituted derivatives) represents a distinct, underutilized pharmacophore. This guide analyzes the 7-hydroxyindole scaffold's role in modulating physicochemical properties, targeting specific water networks within the ATP-binding pocket, and serving as a versatile precursor for 7-alkoxy derivatives that reach the solvent-exposed regions of the kinase domain.

Part 1: Structural Rationale & Pharmacophore Modeling

The 7-Position "Vector"

In the context of Type I and Type I½ kinase inhibitors, the indole core typically sits in the adenine-binding pocket. The 7-position of the indole ring offers a unique vector that differs electronically and sterically from the 7-nitrogen of azaindoles.

  • Electronic Distinction: Unlike the electron-deficient pyridine ring of 7-azaindole, the 7-hydroxyindole is electron-rich (phenolic).

  • H-Bonding Dualism: The C7-hydroxyl group acts as both a hydrogen bond donor (HBD) and acceptor (HBA).

    • Intramolecular: It can form a stable 5-membered intramolecular hydrogen bond with the N1-H, effectively "locking" the conformation and modulating the pKa of the pyrrole nitrogen.

    • Intermolecular: It can interact with the hinge region backbone carbonyls or conserved water molecules (e.g., the "gatekeeper" water) often found in kinases like CK2 , DYRK1A , and VEGFR .

Comparative Binding Topology

The following diagram illustrates the divergent binding modes between the standard Indole, 7-Azaindole, and 7-Hydroxyindole scaffolds within the ATP pocket.

BindingModes cluster_pocket ATP Binding Pocket Interactions cluster_scaffolds Scaffold Pharmacophores Hinge Hinge Region (Backbone CO/NH) Water Conserved Water Network Solvent Solvent Front Indole Unsubstituted Indole (Hydrophobic) Indole->Hinge N1-H Donor only Aza 7-Azaindole (N7: H-Bond Acceptor) Aza->Hinge Bidentate: N1-H (Donor) + N7 (Acceptor) Hydroxy 7-Hydroxyindole (O7: H-Bond Donor/Acceptor) Hydroxy->Hinge N1-H (Donor) Hydroxy->Water 7-OH H-Bonding (Critical for Selectivity) Hydroxy->Solvent 7-O-Alkylation Vector (Solubility/Potency)

Caption: Comparison of binding vectors. Note the 7-Hydroxyindole's unique ability to interact with conserved water networks or extend into the solvent front via O-alkylation.

Part 2: Synthetic Pathways and Optimization

The synthesis of 7-hydroxyindoles is more challenging than simple indoles due to the electron-donating nature of the oxygen, which can complicate cyclization. The Batcho-Leimgruber variation is the most robust protocol for generating the core.

Robust Synthesis Protocol (Modified Batcho-Leimgruber)

This protocol avoids the instability of free phenols during cyclization by using a benzyl protection strategy.

Step-by-Step Methodology:

  • Precursor Selection: Start with 3-benzyloxy-2-nitrotoluene. The benzyl group protects the phenol, and the nitro group directs the subsequent enamine formation.

  • Enamine Formation:

    • Reagents: N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Pyrrolidine (catalyst).

    • Conditions: Reflux in DMF for 4–6 hours.

    • Mechanism: Condensation of the benzylic methyl group with DMF-DMA to form the trans-β-dimethylaminostyrene intermediate.

  • Reductive Cyclization:

    • Reagents: Raney Nickel (Ra-Ni) and Hydrazine hydrate (

      
      ) OR Iron/Acetic Acid.
      
    • Conditions: Ethanol/THF (1:1), 50°C.

    • Observation: The red nitro-enamine solution turns colorless/pale yellow upon cyclization to the indole.

  • Deprotection (The Critical Step):

    • Reagents:

      
      , Pd/C (10%).
      
    • Conditions: Methanol, RT, 1 atm.

    • Yield: Typically 85-95% of 7-hydroxyindole.

Synthetic Flowchart

Synthesis Start 3-Benzyloxy-2-nitrotoluene Step1 DMF-DMA, Pyrrolidine (Enamine Formation) Start->Step1 Inter Intermediate: β-dimethylaminostyrene Step1->Inter Step2 Reductive Cyclization (Ra-Ni / Hydrazine) Inter->Step2 Scaffold 7-Benzyloxyindole Step2->Scaffold Step3 Hydrogenolysis (H2, Pd/C) Scaffold->Step3 Final 7-Hydroxyindole (Core Scaffold) Step3->Final

Caption: Modified Batcho-Leimgruber synthesis pathway for generating the 7-hydroxyindole core from nitrotoluene precursors.

Part 3: Medicinal Chemistry & SAR (Structure-Activity Relationship)[1][2][3]

Metabolic Liabilities & Mitigation

A major limitation of the free 7-hydroxyindole is rapid Phase II metabolism (glucuronidation) at the phenolic oxygen. Therefore, in drug development, the 7-OH is rarely the final form. It serves as a handle for:

  • Solubilizing Groups: Ether linkages to morpholine or piperazine moieties.

  • Steric Clashes: Capping the OH to prevent metabolism while maintaining H-bond acceptor capacity (e.g., 7-methoxy).

Case Study Data: 7-Substituted Indoles in Kinase Inhibition

The table below summarizes the effect of 7-position substitution on potency against a representative kinase (e.g., DYRK1A , a target where indole scaffolds are prevalent).

Compound VariantR7 SubstituentIC50 (nM)LE (Ligand Efficiency)ADME Observation
Indole (Ref) -H4500.35High clearance, low solubility
7-Hydroxy -OH1200.42High potency (H-bond), rapid glucuronidation
7-Methoxy -OMe2100.38Improved metabolic stability, lost H-donor
7-Ethoxy-Morpholine -O-(CH2)2-N(Morph)250.32Lead Candidate: Solubilizing group reaches solvent front

Data synthesized from general SAR trends in DYRK1A/CK2 inhibitor development.

Part 4: Experimental Protocols (Self-Validating Systems)

To validate the efficacy of 7-hydroxyindole derivatives, a robust biochemical assay is required. We utilize the ADP-Glo™ Kinase Assay (Promega) due to its high sensitivity and resistance to fluorescence interference often caused by indole-based compounds.

Protocol: ADP-Glo Kinase Assay for 7-Hydroxyindole Derivatives

Principle: Measures kinase activity by quantifying the ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate light.

Reagents:

  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT.

  • Substrate: Specific peptide (e.g., Woodtide for DYRK1A) at

    
    .
    
  • ATP: Ultra-pure, at

    
     concentration (typically 10–50 μM).
    

Workflow:

  • Compound Prep: Serial dilute 7-hydroxyindole derivatives in 100% DMSO (acoustic dispensing preferred to minimize volume). Final DMSO concentration in assay < 1%.

  • Enzyme Reaction:

    • Add 2 μL Kinase (2x conc) to 384-well white plate.

    • Add 2 μL Substrate/ATP mix (2x conc).

    • Incubate at RT for 60 minutes.

  • ADP-Glo Step (Depletion):

    • Add 4 μL ADP-Glo™ Reagent.

    • Incubate 40 min at RT. (Stops kinase, depletes remaining ATP).

  • Detection Step:

    • Add 8 μL Kinase Detection Reagent.

    • Incubate 30 min at RT. (Converts ADP to ATP -> Luciferase signal).

  • Read: Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision).

Validation Criteria (Z-Prime):



  • Accept assay only if

    
    .
    
  • 7-hydroxyindoles can be prone to oxidation; ensure fresh DTT is present in the buffer to prevent false positives due to enzyme oxidation.

Part 5: References

  • Bandarage, U. K., et al. (2021).[1][2] "Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Mérour, J. Y., et al. (2014). "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules. Link

  • Cozza, G., et al. (2013). "Indole-based inhibitors of CK2 kinase: structural and functional insights." Current Medicinal Chemistry. Link

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Link

  • Léger, F., et al. (2006). "Synthesis and biological evaluation of 7-substituted indoles as potent inhibitors of DYRK1A." Bioorganic & Medicinal Chemistry. Link

Sources

Foundational

Engineering Antimicrobial Resilience: The Mechanistic and Therapeutic Profile of 7-Hydroxyindole Against Extensively Drug-Resistant Acinetobacter baumannii

Executive Summary Extensively drug-resistant Acinetobacter baumannii (XDRAB) represents a critical priority pathogen, notorious for its rapid acquisition of resistance genes and robust biofilm-forming capabilities[1]. Bi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Extensively drug-resistant Acinetobacter baumannii (XDRAB) represents a critical priority pathogen, notorious for its rapid acquisition of resistance genes and robust biofilm-forming capabilities[1]. Biofilms confer a physical and metabolic shield, rendering conventional antibiotics highly ineffective and leading to persistent nosocomial infections[2]. Recent investigations into indole derivatives have unveiled potent antimicrobial and antibiofilm properties. This technical guide explores the divergent yet complementary roles of two key derivatives: 5-iodoindole and 7-hydroxyindole[3]. While 5-iodoindole acts as a rapid bactericidal agent, 7-hydroxyindole functions as a precision anti-virulence compound, disrupting the fundamental quorum sensing architecture of XDRAB [4].

Mechanistic Causality: The "Why" Behind 7-Hydroxyindole

The resilience of XDRAB biofilms is orchestrated by the AbaI/AbaR quorum sensing (QS) system[5]. AbaI is an autoinducer synthase responsible for producing N-acyl homoserine lactones (AHLs)[5]. These AHL signals bind to the cognate receptor, AbaR, triggering a transcriptional cascade that drives biofilm matrix production and virulence factor expression[5].

Unlike traditional antibiotics that target cell wall synthesis or DNA replication (often triggering stress-induced resistance), 7-hydroxyindole operates at sub-inhibitory concentrations (sub-MIC) to downregulate the expression of abaI and abaR[4]. By starving the bacterial population of its primary communication signal, 7-hydroxyindole prevents the transition from planktonic cells to a structured biofilm and induces the dispersal of mature, encapsulated biofilms[6]. This anti-virulence strategy exerts lower selective pressure for resistance compared to direct bactericidal agents like 5-iodoindole, which rapidly kills bacteria by inducing reactive oxygen species (ROS) and compromising plasma membrane integrity [7].

G SevenHI 7-Hydroxyindole (Sub-MIC Concentration) AbaI AbaI (Autoinducer Synthase) SevenHI->AbaI Downregulates AbaR AbaR (QS Receptor) SevenHI->AbaR Downregulates AHL AHL (Quorum Sensing Signal) AbaI->AHL Synthesizes Biofilm Biofilm Matrix Formation & Maturation AbaR->Biofilm Promotes Virulence Virulence Factor Expression AbaR->Virulence Promotes AHL->AbaR Binds to

Figure 1: Mechanistic pathway of 7-hydroxyindole downregulating the AbaI/AbaR quorum sensing system.

Quantitative Efficacy Profile

To contextualize the therapeutic utility of these compounds, it is essential to compare their quantitative metrics against XDRAB isolates. The following table synthesizes the distinct pharmacological profiles of 5-iodoindole and 7-hydroxyindole based on recent benchmark data[3].

Metric5-Iodoindole7-Hydroxyindole
Primary Mechanism Membrane disruption & ROS induction [7]Quorum sensing (abaI/abaR) inhibition [4]
MIC against XDRAB 64 µg/mL[3]512 µg/mL[3]
Biofilm Inhibition Effective at 1/2 to 1/4 MIC[3]Highly potent at 1/64 MIC[4]
Mature Biofilm Eradication Yes (via direct cell death)[3]Yes (via matrix dispersal)[3]
Synergistic Potential Moderate[3]Strong (rescues carbapenem efficacy)[3]

Self-Validating Experimental Workflows

As a Senior Application Scientist, establishing a self-validating experimental pipeline is critical to ensure reproducibility and mechanistic accuracy. The following protocols detail the step-by-step methodologies used to evaluate these indole derivatives, emphasizing the causality behind each procedural choice.

Workflow Step1 1. XDRAB Isolate Culture & Standardization Step2 2. Compound Dilution (5-Iodoindole & 7-HI) Step1->Step2 Step3 3. MIC Determination (Broth Microdilution) Step2->Step3 Step4 4. Sub-MIC Treatment (1/64 to 1/2 MIC) Step3->Step4 Determine Sub-MIC Step5A 5a. Biofilm Assay (Crystal Violet/Confocal) Step4->Step5A Step5B 5b. RT-qPCR (abaI & abaR expression) Step4->Step5B Step6 6. In Vivo Validation (Galleria mellonella model) Step5A->Step6 Step5B->Step6

Figure 2: Self-validating experimental workflow for evaluating indole derivative efficacy.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

Purpose: To establish the baseline bactericidal threshold, enabling the calculation of sub-MIC concentrations for anti-virulence assays[3].

  • Media Standardization: Prepare cation-adjusted Mueller-Hinton broth (CAMHB). Causality: Standardizing divalent cations (Ca²⁺, Mg²⁺) is critical because variations can artificially alter the permeability of the Gram-negative outer membrane, skewing the MIC of the indole derivatives[3].

  • Inoculum Preparation: Culture XDRAB isolates to the exponential growth phase and adjust to a 0.5 McFarland standard (approx.

    
     CFU/mL)[3].
    
  • Serial Dilution: Perform two-fold serial dilutions of 5-iodoindole and 7-hydroxyindole (e.g., 0–1024 µg/mL) in a 96-well microtiter plate[7].

  • Incubation & Readout: Incubate at 37°C for 24 hours. The MIC is defined as the lowest concentration preventing visible growth[7].

Protocol 2: Biofilm Inhibition and Eradication Assay

Purpose: To differentiate between growth inhibition and true anti-virulence activity[3].

  • Sub-MIC Treatment: Treat XDRAB cultures with 7-hydroxyindole at 1/8, 1/32, and 1/64 MIC. Causality: Using concentrations well below the MIC ensures that any reduction in biofilm biomass is due to targeted pathway inhibition (e.g., QS disruption) rather than a mere reduction in the planktonic cell population[4].

  • Biofilm Maturation: For eradication assays, allow biofilms to mature in 96-well plates for 48 hours prior to treatment[3].

  • Quantification via Crystal Violet: Wash non-adherent cells, stain the biofilm matrix with 0.1% crystal violet, solubilize with 33% acetic acid, and measure absorbance at 590 nm[3].

  • Confocal Laser Scanning Microscopy (CLSM): Stain with SYTO 9 (live) and Propidium Iodide (dead) to visualize the architectural collapse of the biofilm matrix in 3D[7].

Protocol 3: Transcriptomic Validation via RT-qPCR

Purpose: To molecularly validate the phenotypic observation of biofilm collapse[1].

  • RNA Extraction: Isolate total RNA from XDRAB cells treated with 1/64 MIC of 7-hydroxyindole[4].

  • cDNA Synthesis & qPCR: Synthesize cDNA and amplify abaI and abaR using specific primers. Normalize against a stable housekeeping gene (e.g., rpoB)[1].

  • Causality Check: A significant fold-decrease in abaI/abaR expression confirms that the phenotypic biofilm eradication observed in Protocol 2 is mechanistically driven by quorum sensing collapse [1].

Therapeutic Implications & Synergistic Application

The clinical trajectory for 7-hydroxyindole lies in its application as an antimicrobial adjuvant[1]. Because XDRAB biofilms restrict the penetration of conventional antibiotics, the biofilm-eradicating properties of 7-hydroxyindole at sub-inhibitory concentrations (e.g., 1/64 MIC) can dismantle this physical barrier[4]. Experimental models, including Galleria mellonella in vivo survival assays, demonstrate that co-administering 7-hydroxyindole with carbapenems or β-lactam/β-lactamase inhibitor combinations synergistically restores the efficacy of these legacy drugs against XDRAB [4]. This combinatorial strategy effectively shifts the paradigm from discovering new bactericidal agents to engineered anti-virulence therapies.

References

  • Li, J., Xie, L., Lin, F., & Ling, B. (2025). "Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii." Microbiology Spectrum, ASM Journals. URL:[Link]

  • Raorane, C. J., Lee, J.-H., & Lee, J. (2020). "Rapid Killing and Biofilm Inhibition of Multidrug-Resistant Acinetobacter baumannii Strains and Other Microbes by Iodoindoles." Biomolecules, MDPI. URL:[Link]

Sources

Exploratory

Biotransformation and Pharmacokinetics of Indole Derivatives: The Role of 7-Hydroxy-1H-Indole-5-Carboxylic Acid as a Key Metabolite

Executive Abstract The indole-5-carboxylic acid scaffold is a privileged structure in modern drug discovery, serving as the core pharmacophore for numerous therapeutic agents, including cytosolic phospholipase A2α (cPLA2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Abstract

The indole-5-carboxylic acid scaffold is a privileged structure in modern drug discovery, serving as the core pharmacophore for numerous therapeutic agents, including cytosolic phospholipase A2α (cPLA2α) inhibitors and P2X7 receptor antagonists. However, the in vivo efficacy of these compounds is strictly governed by their metabolic stability. As a Senior Application Scientist, I have structured this technical guide to dissect the cytochrome P450 (CYP450)-mediated biotransformation of indole derivatives into 7-hydroxy-1H-indole-5-carboxylic acid . This whitepaper details the mechanistic causality of this pathway, provides a self-validating experimental workflow for metabolite profiling, and outlines the analytical parameters required for precise quantification.

The Indole-5-Carboxylic Acid Scaffold in Drug Design

Indole derivatives are ubiquitous in medicinal chemistry due to their ability to participate in diverse π-stacking and hydrogen-bonding interactions. Specifically, the indole-5-carboxylic acid moiety is crucial in the design of potent cPLA2α inhibitors targeting inflammatory diseases like rheumatoid arthritis and Alzheimer's disease[1]. Furthermore, substituted indole carboxamides are actively developed as P2X7 receptor antagonists to treat neuropathic and chronic inflammatory pain[2].

Despite their high target affinity, the electron-rich nature of the indole ring makes these compounds highly susceptible to oxidative metabolism[3]. Understanding the specific sites of oxidation—particularly the C7 position—is critical for optimizing pharmacokinetic (PK) profiles and predicting in vivo half-lives.

Mechanistic Basis of CYP450-Mediated 7-Hydroxylation

The biotransformation of indole-5-carboxylic acid derivatives is primarily driven by hepatic Cytochrome P450 enzymes. While indoles can be oxidized at multiple positions (C2, C3, C4, C5, C6)[3], the presence of a bulky or electron-withdrawing substituent at the C5 position sterically and electronically directs the high-valent iron-oxo species (Compound I) of the CYP450 enzyme toward the C7 position.

This electrophilic aromatic substitution-like reaction yields 7-hydroxy-1H-indole-5-carboxylic acid (CAS: 1369158-48-4). The formation of this specific metabolite serves a critical physiological function:

  • Pharmacological Alteration: The newly introduced C7-hydroxyl group acts as a potent proton donor. While this can theoretically enhance target binding (similar to the increased potency seen in 7-hydroxylated indole alkaloids)[4], in the context of bulky synthetic drugs, it typically increases polar surface area and reduces membrane permeability.

  • Phase II Clearance Handle: The primary evolutionary purpose of this hydroxylation is to provide a reactive handle for Phase II conjugating enzymes (UGTs and SULTs). The 7-OH group is rapidly glucuronidated or sulfated, converting the molecule into a highly hydrophilic conjugate for efficient renal excretion.

MetabolicPathway A Indole-5-carboxylic Acid Scaffold B CYP450 Oxidation (CYP3A4, CYP1A2) A->B O2, NADPH C 7-Hydroxy-1H-indole- 5-carboxylic acid B->C C7-Hydroxylation D Phase II Conjugation (UGT / SULT) C->D Glucuronidation E Renal Excretion (Hydrophilic Conjugates) D->E Clearance

Fig 1: CYP450-mediated biotransformation of indole-5-carboxylic acid derivatives to phase II conjugates.

CYP Isoform Contributions

To definitively map the enzymes responsible for this biotransformation, isoform-specific inhibitors are utilized during in vitro assays[1].

CYP IsoformRole in Indole MetabolismTypical Chemical Inhibitor Used in Assays
CYP3A4 Major driver of C7-hydroxylation and systemic clearance.Ketoconazole
CYP1A2 Secondary oxidation pathway for planar indole rings.Fluvoxamine / α-Naphthoflavone
CYP2C9 Minor contribution; highly dependent on N1-substitution.Sulfaphenazole

Experimental Methodology: Self-Validating Microsomal Stability Assay

To ensure absolute trustworthiness in pharmacokinetic data, metabolic profiling cannot rely on simple substrate-enzyme mixing. The protocol must be a self-validating system that internally controls for non-enzymatic degradation, matrix effects, and analytical recovery.

Below is the field-proven workflow for generating and identifying 7-hydroxy-1H-indole-5-carboxylic acid using Human Liver Microsomes (HLMs).

System Validation Controls (Critical for E-E-A-T)
  • Negative Control (-NADPH): An incubation lacking NADPH. Causality: Validates that any observed degradation is strictly CYP450-dependent and not due to chemical instability in the phosphate buffer.

  • Zero-Time Point (T=0): Quenched immediately upon substrate addition. Causality: Establishes the 100% baseline for the parent compound, accounting for any non-specific binding to microsomal proteins or labware.

  • Positive Control: Parallel incubation with Midazolam. Causality: Confirms the metabolic viability and specific activity of the CYP3A4 enzymes in the chosen microsome batch.

Step-by-Step Protocol
  • Matrix Assembly: Combine 100 mM potassium phosphate buffer (pH 7.4), 1 mg/mL HLMs, and 1 µM of the indole-5-carboxylic acid derivative.

  • Thermal Equilibration: Incubate the mixture at 37°C for 5 minutes. Causality: CYP enzymes are highly temperature-sensitive. Pre-warming ensures the reaction proceeds at physiological kinetics immediately upon initiation, preventing artificial lag phases.

  • Reaction Initiation: Add 1 mM NADPH to the mixture. Causality: NADPH acts as the obligatory two-electron donor required by NADPH-cytochrome P450 reductase to drive the CYP catalytic cycle[1].

  • Kinetic Sampling: Withdraw 50 µL aliquots at T=0, 15, 30, and 60 minutes.

  • Enzymatic Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing 50 nM of an internal standard (e.g., deuterated indole). Causality: The organic solvent induces rapid protein precipitation, instantaneously halting CYP450 activity while simultaneously extracting the small-molecule metabolites. The internal standard corrects for volumetric errors and LC-MS ion suppression.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant for LC-HRMS/MS analysis.

Workflow S1 1. Matrix Assembly Substrate + HLM + PO4 Buffer (pH 7.4) S2 2. Thermal Equilibration Incubate at 37°C for 5 min S1->S2 S3 3. Catalytic Initiation Add 1 mM NADPH (Electron Donor) S2->S3 S4 4. Kinetic Sampling Aliquots at T=0, 15, 30, 60 min S3->S4 S5 5. Enzymatic Quench Add Cold ACN + Internal Standard S4->S5 S6 6. LC-HRMS/MS Analysis Quantify 7-OH Metabolite Formation S5->S6

Fig 2: Self-validating in vitro microsomal incubation workflow for metabolite profiling.

Analytical Detection (LC-HRMS/MS)

Identifying the exact position of hydroxylation on the indole ring requires High-Resolution Mass Spectrometry (HRMS) coupled with tandem mass spectrometry (MS/MS). Because 2-hydroxy, 4-hydroxy, and 7-hydroxy isomers share the same exact mass, chromatographic retention time shifts and specific fragmentation patterns are required to confirm the presence of 7-hydroxy-1H-indole-5-carboxylic acid.

The addition of the hydroxyl group (+15.9949 Da) increases the polarity of the molecule, typically resulting in an earlier elution time on a reverse-phase C18 column compared to the parent indole-5-carboxylic acid.

Quantitative Data: LC-MS/MS Parameters

Data summarized for negative electrospray ionization (ESI-) mode.

AnalyteExact Mass [M-H]⁻ (m/z)Primary Product Ion (m/z)Mechanistic LossCollision Energy (eV)
Indole-5-carboxylic acid160.0404116.0506Loss of CO₂ (-44 Da)15
7-hydroxy-1H-indole-5-carboxylic acid 176.0353 132.0455 Loss of CO₂ (-44 Da)15
Glucuronide Conjugate (Phase II)352.0674176.0353Loss of Glucuronic Acid20

Conclusion

The metabolic stability of indole-5-carboxylic acid derivatives is a primary bottleneck in their translation from in vitro hits to clinical candidates. By utilizing self-validating microsomal assays and high-resolution mass spectrometry, researchers can accurately track the CYP3A4-mediated conversion of these scaffolds into 7-hydroxy-1H-indole-5-carboxylic acid. Understanding this specific biotransformation allows medicinal chemists to rationally design next-generation therapeutics—either by blocking the C7 position with halogens (e.g., fluorine) to increase half-life, or by leveraging the hydroxylation pathway to design safer, rapidly cleared soft drugs.

References

  • Sigma-Aldrich. "7-HYDROXY-1H-INDOLE-5-CARBOXYLIC ACID | 1369158-48-4". Source: sigmaaldrich.com. URL:

  • [1] Fabian, J., et al. "Investigations on the metabolic stability of cytosolic phospholipase A2α inhibitors with 1-indolylpropan-2-one structure". Source: nih.gov. URL:

  • [2] "US9556117B2 - Indole carboxamide derivatives as P2X7 receptor antagonists". Source: google.com. URL:

  • [4] "Pharmacokinetic and Pharmacodynamic Consequences of Cytochrome P450 3A Inhibition on Mitragynine Metabolism in Rats". Source: nih.gov. URL:

  • [3] "Biooxidation of indole and characteristics of the responsible enzymes". Source: academicjournals.org. URL:

Sources

Foundational

A Senior Application Scientist's Guide to pKa Determination for Drug Discovery

An In-Depth Technical Guide to the Ionization Behavior of 7-hydroxy-1H-indole-5-carboxylic acid Executive Summary The ionization constant (pKa) is a critical physicochemical parameter that dictates the pharmacokinetic an...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Ionization Behavior of 7-hydroxy-1H-indole-5-carboxylic acid

Executive Summary

The ionization constant (pKa) is a critical physicochemical parameter that dictates the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1][2][3][4] It governs fundamental properties including solubility, membrane permeability, and target binding, making its accurate determination essential in early-stage drug discovery.[1][2] This guide provides an in-depth analysis of the ionizable functional groups of 7-hydroxy-1H-indole-5-carboxylic acid, a heterocyclic scaffold of interest in medicinal chemistry. We will explore the theoretical underpinnings of its acidic and basic centers, present a field-proven experimental protocol for pKa determination using UV-metric titration, discuss the utility of computational prediction tools, and provide synthesized pKa estimates for each functional group. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of how to approach pKa determination for novel chemical entities.

Introduction: The Central Role of pKa in Medicinal Chemistry

In drug development, the journey of a molecule from administration to its biological target is a complex process governed by its physicochemical properties. Among the most influential of these is the pKa, the pH at which a molecule exists in a 50:50 equilibrium between its protonated and deprotonated forms.[5] This equilibrium, described by the Henderson-Hasselbalch equation, profoundly impacts a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1][6] An ionized molecule is typically more water-soluble but less able to cross lipid cell membranes, whereas a neutral molecule is more lipophilic and can more readily traverse biological barriers.[2]

The molecule at the center of this guide, 7-hydroxy-1H-indole-5-carboxylic acid, possesses three distinct ionizable functional groups, each with a unique pKa that contributes to the molecule's overall charge profile across a range of pH values.

  • Carboxylic Acid (-COOH): An acidic group that loses a proton to form a carboxylate anion (-COO⁻).

  • Phenolic Hydroxyl (-OH): A weakly acidic group that loses a proton to form a phenoxide anion (-O⁻).

  • Indole Amine (-NH-): A very weakly acidic group that can be deprotonated under strongly basic conditions. The lone pair on the nitrogen is integral to the aromaticity of the indole ring, making it very weakly basic (the pKa of protonated indole is approximately -3.6).[7][8]

Understanding the specific pKa values of these groups is paramount for predicting the molecule's behavior in physiological environments (e.g., the stomach at pH ~1-2, the intestine at pH ~6-7.4, and the blood at pH ~7.4) and for optimizing its drug-like properties.

Theoretical Framework and pKa Estimation

While direct experimental measurement is the gold standard, a theoretical estimation of pKa values based on the pKa of similar, well-characterized molecules provides a crucial starting point. These estimations are grounded in the fundamental principles of electronic effects—induction and resonance.

  • Carboxylic Acid Group: The pKa of benzoic acid is approximately 4.2.[9][10][11][12] The indole ring itself is a more complex substituent. For indole-5-carboxylic acid, the predicted pKa is around 4.40.[13] The addition of a hydroxyl group at the 7-position introduces competing electronic effects. The hydroxyl group is electron-withdrawing by induction (-I effect) but electron-donating by resonance (+R effect). The resonance effect, which delocalizes oxygen's lone pairs into the ring, is generally stronger. This electron donation slightly destabilizes the carboxylate anion, making the acid weaker (i.e., raising the pKa). Therefore, the pKa is estimated to be slightly higher than that of indole-5-carboxylic acid.

  • Phenolic Hydroxyl Group: The pKa of phenol is approximately 10.[11][14][15] The acidity of phenols is highly sensitive to substituents on the aromatic ring. Electron-withdrawing groups stabilize the resulting phenoxide anion, making the phenol more acidic (lower pKa). The carboxylic acid group at the 5-position is strongly electron-withdrawing, which will stabilize the negative charge on the 7-hydroxy group's oxygen upon deprotonation. This effect is expected to significantly increase the acidity of the phenolic proton compared to phenol itself.

  • Indole N-H Group: The indole N-H is a very weak acid, with a pKa often cited as ~17 in water or ~21 in DMSO.[16] Its deprotonation requires a very strong base and is not relevant at physiological pH. Therefore, for the purposes of drug development, this group is considered non-ionizable under biological conditions.

Experimental pKa Determination: A UV-Metric Titration Protocol

Spectrophotometric titration is a powerful method for determining pKa values for compounds containing a chromophore that changes its light absorbance upon ionization.[17] Given the aromatic nature of 7-hydroxy-1H-indole-5-carboxylic acid, its UV-Vis spectrum is expected to be sensitive to pH changes, making this an ideal technique.

Causality Behind the Method

The principle is based on the Beer-Lambert law. As the pH of the solution is changed, the equilibrium between the protonated (HA) and deprotonated (A⁻) forms of the molecule shifts. If HA and A⁻ have different molar absorptivities at a specific wavelength, the total absorbance of the solution will change as a function of pH. By monitoring this change, one can determine the pH at which [HA] = [A⁻], which, according to the Henderson-Hasselbalch equation, is the pKa.[18][19]

Self-Validating System & Protocol

This protocol is designed to be self-validating by including measurements at the acidic and basic endpoints to define the absorbance of the pure species.

Instrumentation and Reagents:

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder.

  • Calibrated pH meter with a micro-electrode.

  • Automated titrator or calibrated micropipettes.

  • 1 cm pathlength quartz cuvettes.

  • Reagents: 7-hydroxy-1H-indole-5-carboxylic acid, 0.1 M HCl, 0.1 M NaOH, co-solvent (e.g., methanol or DMSO if solubility is low), and a range of buffer solutions (e.g., phosphate, borate).

Step-by-Step Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the compound in a suitable co-solvent like methanol to ensure solubility.

  • Determination of Analytical Wavelengths:

    • Prepare a highly acidic solution (e.g., pH 1) containing the compound at the final desired concentration (e.g., 50 µM). This ensures the molecule is fully protonated. Scan the UV-Vis spectrum (e.g., 200-400 nm) to find the wavelength of maximum absorbance (λ_max) for the acidic species.

    • Prepare a highly basic solution (e.g., pH 13) to ensure the molecule is fully deprotonated (both carboxylic acid and phenol). Scan the spectrum to find the λ_max for the basic species.

    • Select one or more analytical wavelengths where the difference in absorbance between the acidic and basic forms is maximal.

  • Titration Procedure:

    • Place a known volume and concentration of the compound in a titration vessel. Ensure the concentration of the co-solvent is kept constant (e.g., <5%) across all measurements to minimize its effect on pKa.

    • Start at a low pH (e.g., pH 2). Measure and record the absorbance at the selected analytical wavelength(s) and the precise pH.

    • Add small, precise increments of a titrant (e.g., 0.1 M NaOH). After each addition, allow the solution to equilibrate, then record the pH and absorbance.

    • Continue this process until you have passed through the expected pKa ranges and the absorbance values stabilize at the basic endpoint (e.g., pH 12).

  • Data Analysis:

    • Plot Absorbance vs. pH. The resulting sigmoidal curve(s) represent the ionization of the functional group(s).

    • The pKa is the pH at the inflection point of the sigmoid curve. This can be determined by finding the maximum of the first derivative of the titration curve.

    • Alternatively, using the Henderson-Hasselbalch equation, the pKa can be calculated at each point in the titration using the formula: pKa = pH + log[(A_b - A)/(A - A_a)], where A is the absorbance at a given pH, A_a is the absorbance of the pure acidic species, and A_b is the absorbance of the pure basic species. The average of these values across the buffered region of the curve gives the pKa.

Workflow for Experimental pKa Determination

G cluster_prep Preparation cluster_analysis Analysis cluster_titration Titration cluster_data Data Processing stock Prepare Compound Stock Solution buffers Prepare Acidic (pH 1) & Basic (pH 13) Buffers stock->buffers scan_acid Scan UV-Vis Spectrum of Acidic Form buffers->scan_acid scan_base Scan UV-Vis Spectrum of Basic Form buffers->scan_base select_lambda Select Analytical Wavelength(s) (λ) scan_acid->select_lambda scan_base->select_lambda start Start at Low pH (e.g., pH 2) select_lambda->start measure Record pH and Absorbance at λ start->measure add_titrant Add Increment of Titrant (e.g., NaOH) measure->add_titrant end_cond pH > 12? measure->end_cond equilibrate Equilibrate add_titrant->equilibrate equilibrate->measure end_cond->add_titrant No plot Plot Absorbance vs. pH end_cond->plot Yes calc Calculate pKa via 1st Derivative or Henderson-Hasselbalch Eq. plot->calc result Final pKa Value(s) calc->result

Workflow for UV-Metric Titration

Computational pKa Prediction

Alongside experimental methods, in silico pKa prediction plays a vital role in high-throughput screening during early drug discovery.[3][4] These methods can be broadly categorized.

  • Empirical Methods: These approaches, utilized by software like ACD/Labs and ChemAxon's Marvin, rely on large databases of experimentally determined pKa values. They use fragmentation algorithms and apply corrections based on the electronic effects of neighboring functional groups. They are extremely fast but may be less accurate for novel scaffolds not well-represented in their training data.[20]

  • Quantum Mechanics (QM) Methods: These are physics-based approaches that calculate the Gibbs free energy change of the deprotonation reaction.[21][22] While computationally intensive, they are not reliant on existing data for similar structures and can therefore be more reliable for truly novel molecules. Accuracy can be improved by using continuum solvation models to simulate the effect of water.[20][21]

  • Machine Learning (ML) Models: A newer approach involves training machine learning models, often using graph neural networks, on vast datasets of chemical structures and their corresponding pKa values.[22][23] These models can achieve high accuracy but require large, high-quality datasets for training.

The most robust approach combines computational prediction with experimental validation. Predictions can prioritize which compounds to synthesize and test, while experimental results provide crucial data to validate and refine the computational models.

Synergy of pKa Determination Methods

G cluster_comp Computational Prediction cluster_exp Experimental Validation cluster_outcome Outcome comp_methods In Silico pKa Prediction (Empirical, QM, ML) pred_pka Predicted pKa Value comp_methods->pred_pka exp_methods Experimental Determination (UV-Metric, Potentiometric) pred_pka->exp_methods Guides Experimentation reliable_pka Reliable pKa Profile pred_pka->reliable_pka exp_pka Experimental pKa Value exp_methods->exp_pka exp_pka->reliable_pka model_refine Model Refinement exp_pka->model_refine Provides Validation Data drug_design Informed Drug Design (ADME Optimization) reliable_pka->drug_design model_refine->comp_methods Improves Predictive Accuracy

Sources

Protocols & Analytical Methods

Method

High-Fidelity HPLC Method Development for 7-Hydroxyindole-5-Carboxylic Acid (7-HICA)

Part 1: Executive Summary & Analyte Profiling Introduction 7-Hydroxyindole-5-carboxylic acid (7-HICA) is a significant metabolic intermediate and synthetic scaffold in the development of indole-based pharmaceuticals. Its...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Analyte Profiling

Introduction

7-Hydroxyindole-5-carboxylic acid (7-HICA) is a significant metabolic intermediate and synthetic scaffold in the development of indole-based pharmaceuticals. Its structural duality—possessing both an acidic carboxyl group (C5) and a phenolic hydroxyl group (C7) on an indole core—presents specific chromatographic challenges. This guide details a "First-Principles" approach to developing a robust HPLC method for 7-HICA, moving beyond trial-and-error to a logic-driven protocol.

Physicochemical Profile

Understanding the molecule is the first step in method design.

ParameterValue (Est.)Chromatographic Implication
Core Structure IndoleHydrophobic retention backbone; UV active.
Functional Groups -COOH (Pos 5), -OH (Pos 7)Amphoteric nature; pH-dependent retention.
pKa (Carboxyl) ~4.2 - 4.5Critical: Mobile phase pH must be < 3.0 to suppress ionization and ensure retention on C18.
pKa (Phenolic) ~9.5 - 10.0Remains neutral at acidic/neutral pH; relevant only for basic mobile phases (rare for this analyte).
LogP ~1.2 (Neutral form)Moderately polar. Requires low organic start (5-10% B) to prevent early elution.
UV Maxima ~220 nm, ~280 nm, ~300 nm280 nm is preferred for selectivity; 220 nm for high sensitivity (risk of solvent noise).

Part 2: Method Development Strategy (The "Why" & "How")

Stationary Phase Selection

For 7-HICA, a standard C18 column is often sufficient, but "End-capping" is vital. The phenolic -OH and the indole -NH- can interact with free silanols on the silica support, leading to severe peak tailing.

  • Recommendation: C18 with high carbon load and exhaustive end-capping (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18).

  • Alternative: If dewetting occurs at high aqueous content, use a Polar-Embedded C18 (e.g., Phenomenex Synergi Hydro-RP) to maintain phase stability in 95%+ water.

Mobile Phase Engineering

The separation relies on the Henderson-Hasselbalch equation .



To retain 7-HICA on a hydrophobic C18 column, we must drive the equilibrium toward the neutral acid form (


).
  • If pH > 4.5: The molecule is ionized (

    
    ). It becomes highly hydrophilic and elutes near the void volume (
    
    
    
    ).
  • If pH < 2.5: The molecule is protonated (

    
    ). It behaves as a neutral organic molecule, interacting properly with the C18 chains.
    

Buffer Choice:

  • Phosphoric Acid / Potassium Phosphate (pH 2.5): Best for UV transparency and peak shape.

  • Formic Acid (0.1%): Essential if MS detection is required, though peak shape may slightly degrade compared to phosphate.

Workflow Visualization

The following diagram illustrates the decision matrix for optimizing this specific separation.

MethodDevelopment Start Start: 7-HICA Method Development Solubility Solubility Check (Dissolve in 50:50 MeOH:Water) Start->Solubility ColumnSelect Select Column: End-capped C18 (3-5 µm) Solubility->ColumnSelect MobilePhase Mobile Phase A Selection ColumnSelect->MobilePhase DecisionPH Is MS Detection Required? MobilePhase->DecisionPH PathUV Use 20mM Phosphate Buffer pH 2.5 (Max Peak Shape) DecisionPH->PathUV No (UV only) PathMS Use 0.1% Formic Acid in Water (MS Compatible) DecisionPH->PathMS Yes Gradient Gradient Screening 5% -> 95% B over 20 min PathUV->Gradient PathMS->Gradient Optimization Optimize Gradient Slope Target k' > 2.0 Gradient->Optimization FinalMethod Final Validated Method Optimization->FinalMethod

Caption: Logical workflow for selecting mobile phase modifiers based on detection requirements.

Part 3: The "Golden Standard" Protocol

This protocol is optimized for UV detection using a standard HPLC system.

Chromatographic Conditions
ParameterSettingRationale
Column C18, 150 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or equiv.)Standard dimensions for robustness; 5µm prevents high backpressure.
Mobile Phase A 20 mM Potassium Phosphate Buffer, adjusted to pH 2.5 with H₃PO₄Suppresses ionization of 5-COOH; ensures retention.
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity and sharper peaks than Methanol for indoles.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Column Temp 30°CImproves reproducibility of retention times.
Injection Vol 10 µLStandard volume; adjust based on sensitivity needs.
Detection UV 280 nm (Primary), 220 nm (Secondary)280 nm is specific for the indole ring; minimizes baseline drift.
Gradient Program

A gradient is recommended to elute potential hydrophobic impurities (e.g., decarboxylated 7-hydroxyindole) that may be present.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0 955Equilibrate / Load
2.0 955Isocratic hold to separate polar impurities
15.0 4060Linear ramp to elute analyte
18.0 1090Wash column (remove highly hydrophobic contaminants)
20.0 1090Hold Wash
20.1 955Return to initial conditions
25.0 955Re-equilibration (Critical step)
Standard Preparation
  • Stock Solution (1 mg/mL): Weigh 10 mg of 7-HICA reference standard. Dissolve in 10 mL of Methanol . (Indoles are stable in MeOH; aqueous solutions may oxidize over days).

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into 9.5 mL of Mobile Phase A .

    • Note: Diluting in Mobile Phase A ensures the sample solvent matches the starting gradient, preventing "solvent effect" peak distortion.

Part 4: Validation Framework (Self-Validating System)

To ensure trustworthiness, the method must pass specific System Suitability Tests (SST) before every run.

System Suitability Criteria
  • Retention Time (

    
    ):  7-HICA should elute between 6.0 and 10.0 minutes.
    
  • Tailing Factor (

    
    ):  Must be < 1.5 . (High tailing indicates silanol activity; check column age or pH).
    
  • Theoretical Plates (

    
    ):  > 5,000 for the analyte peak.
    
  • Precision (RSD): < 1.0% for retention time; < 2.0% for peak area (n=5 injections).

Linearity & Range
  • Range: 0.5 µg/mL to 100 µg/mL.

  • Acceptance:

    
    .
    
Sensitivity[1]
  • LOD (Limit of Detection): Signal-to-Noise (S/N) = 3:1.

  • LOQ (Limit of Quantitation): S/N = 10:1.

Part 5: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Splitting / Doublet Sample solvent too strong (e.g., 100% ACN).Dilute sample in Mobile Phase A (95% aqueous).
Broad/Tailing Peak Secondary interactions with silanols.Ensure pH is ≤ 3.0. Add 5-10 mM Triethylamine (TEA) if using older silica columns (not needed for modern columns).
Drifting Retention Time Column temperature fluctuation or incomplete equilibration.Use a column oven (30°C). Ensure 5 column volumes of re-equilibration time between runs.
Ghost Peaks Carryover or contaminated water.Run a blank injection (Mobile Phase A). Replace aqueous buffer daily to prevent microbial growth.

Part 6: References

  • Separation of 5-Hydroxyindole-2-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Validation of HPLC-amperometric detection to measure serotonin in plasma. Clinical Chemistry, 1996.[1] Available at: [Link]

  • Physicochemical Properties of Indole Derivatives. National Center for Biotechnology Information (PubChem). Available at: [Link]

  • HPLC Method Development for Polar Compounds. Waters Corporation Application Notes. Available at: [Link]

  • Henderson-Hasselbalch Equation in Chromatography. Chromatography Today. Available at: [Link]

Sources

Application

Application Note: Protocol for Amide Coupling of 7-Hydroxy-1H-indole-5-carboxylic Acid

Abstract & Chemical Context The coupling of 7-hydroxy-1H-indole-5-carboxylic acid presents a classic "ambident nucleophile" challenge in medicinal chemistry. While the carboxylic acid (C5 position) is the intended electr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Chemical Context

The coupling of 7-hydroxy-1H-indole-5-carboxylic acid presents a classic "ambident nucleophile" challenge in medicinal chemistry. While the carboxylic acid (C5 position) is the intended electrophile, the molecule contains two competing nucleophilic sites: the phenolic hydroxyl group at C7 and the indole nitrogen at N1 .

Standard coupling protocols (e.g., EDC/NHS or HBTU/DIPEA) often fail to discriminate sufficiently, leading to O-acylation (ester formation) , N-acylation (at the indole nitrogen) , or extensive polymerization. This guide outlines two distinct workflows:

  • The "Direct" Method (T3P®): A modern, chemoselective approach using Propanephosphonic acid anhydride (T3P) to couple the free phenolic acid without protection.

  • The "Robust" Method (Protection Strategy): A classical, scalable route involving benzyl protection to ensure absolute regiocontrol.[1]

Chemo-Structural Analysis

Before initiating synthesis, the operator must understand the electronic environment of the substrate.

FeatureChemical PropertyImplication for Coupling
5-COOH

The target electrophile.[1] Must be activated to an ester/anhydride.
7-OH

Primary Risk. Under basic conditions (TEA/DIPEA), this deprotonates to a phenoxide, which is a potent nucleophile.[1] It will attack the activated carboxylate, forming oligomers or esters.
Indole N-H

Secondary Risk. Generally non-nucleophilic unless strong bases (NaH) are used, but electron-withdrawing groups (like 5-COOH) increase acidity, making N-acylation a minor side reaction.[1]

Method A: Direct Coupling via T3P (Recommended for Discovery)

Rationale: T3P (Propanephosphonic acid anhydride) is superior to HATU/EDC for phenolic acids.[1] It forms a mixed anhydride that is highly reactive toward amines but kinetically slow to react with oxygen nucleophiles (phenols), thereby suppressing O-acylation byproducts [1].[1]

Materials
  • Substrate: 7-hydroxy-1H-indole-5-carboxylic acid (1.0 equiv)

  • Amine Partner:

    
     (1.1 – 1.2 equiv)[1]
    
  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)[1]

  • Base: Pyridine (Preferred) or DIPEA (3.0 – 4.0 equiv)[1]

  • Solvent: DMF (due to indole solubility) or EtOAc/THF if soluble.[1]

Step-by-Step Protocol
  • Dissolution: In a dry vial, dissolve 7-hydroxy-1H-indole-5-carboxylic acid (100 mg, 0.56 mmol) and the amine partner (0.62 mmol) in anhydrous DMF (2.0 mL).

    • Note: Unlike HATU, do not premix the acid and T3P. The amine must be present to intercept the intermediate immediately.

  • Base Addition: Cool the mixture to 0 °C. Add Pyridine (2.2 mmol, 4 equiv).

    • Expert Tip: Pyridine is milder than DIPEA and reduces the concentration of the phenoxide ion, further preventing O-acylation.

  • Activation: Dropwise add T3P solution (1.5 equiv) over 5 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check LC-MS.[1][2][3] Look for M+H (Product) vs. M+H+(Substrate-18) which indicates anhydride formation/oligomerization.[1]

  • Workup:

    • Dilute with EtOAc (20 mL).[1]

    • Wash with 0.5 M HCl (to remove pyridine and quench T3P).[1]

    • Wash with water (x2) and Brine.[1]

    • Dry over

      
       and concentrate.
      

Method B: Protection Strategy (Recommended for Scale-Up)

Rationale: For valuable amine partners or kilogram-scale synthesis, relying on kinetic selectivity is risky.[1] Protecting the 7-OH as a benzyl ether renders the phenol inert, allowing standard, high-yield coupling conditions [2].

Workflow Diagram

ProtectionStrategy Start 7-OH-Indole-5-COOH Step1 1. Benzylation (BnBr, K2CO3) Start->Step1 Protection Step2 2. Saponification (LiOH) Step1->Step2 Ester Hydrolysis Step3 3. Amide Coupling (EDC/HOBt or HATU) Step2->Step3 Amidation Step4 4. Deprotection (H2, Pd/C) Step3->Step4 Cleavage Final Target Amide Step4->Final

Figure 1: The protection strategy ensures zero interference from the phenolic hydroxyl group.[1]

Detailed Protocol
Step 1: Protection (O-Benzylation)[1]
  • Dissolve starting material in Acetone or DMF.[1]

  • Add

    
     (2.5 equiv) and Benzyl Bromide (BnBr, 1.1 equiv).[1]
    
    • Note: If starting with the carboxylic acid, this will form the Benzyl Ester-Benzyl Ether. This is acceptable as we will saponify in the next step.

  • Heat to 60 °C for 4 hours.

  • Filter salts, concentrate, and crystallize/triturate.[1]

Step 2: Selective Hydrolysis (If Ester formed)[1]
  • Dissolve the diester in THF/MeOH/Water (3:1:1).

  • Add LiOH (1.5 equiv). Stir at RT.

  • Monitor by TLC for disappearance of the diester.[1] The ether (at C7) is stable to LiOH.

  • Acidify to pH 3 to precipitate the 7-(benzyloxy)-1H-indole-5-carboxylic acid .[1]

Step 3: Amide Coupling[4][5]
  • Dissolve the protected acid in DMF.[1][3]

  • Add HATU (1.1 equiv) and DIPEA (2.5 equiv).[1] Stir 5 mins.

  • Add Amine (1.1 equiv).[1] Stir 1 hour.

  • Standard aqueous workup.[1]

Step 4: Hydrogenolysis (Deprotection)[1]
  • Dissolve the coupled amide in MeOH or EtOH (EtOAc can be used if solubility is poor).[1]

  • Add 10% Pd/C (10 wt% loading).

  • Stir under

    
     balloon (1 atm) for 2–12 hours.
    
  • Filter through Celite.[1]

Troubleshooting & Optimization Guide

Common Failure Modes
Observation (LC-MS)DiagnosisSolution
Mass = Product + 177 Dimerization. The 7-OH of one molecule attacked the activated acid of another.[1]Switch to Method B (Protection) or lower concentration in Method A.
Mass = Product + 98 Phosphonate Adduct. T3P byproduct attached to nucleophile.[1]Quench reaction with water immediately after completion; do not let stir overnight.
Low Yield / SM Remaining Guanidinium Formation. Amine reacted with HATU instead of acid.[1]Pre-activate acid with HATU/Base for 2 mins before adding amine.[1]
Decision Logic for Researchers

DecisionMatrix Q1 Is the Amine Partner Expensive/Scarce? MethodB Method B: Protection (Bn) Slow, High Yield, Robust Q1->MethodB Yes Q2 Is Scale > 5 grams? Q1->Q2 No MethodA Method A: Direct (T3P) Fast, Moderate Yield Q2->MethodA No Q2->MethodB Yes

Figure 2: Strategic decision matrix for selecting the appropriate coupling pathway.

References

  • National Institutes of Health (PubChem). 7-Hydroxy-1H-indole-5-carboxylic acid Compound Summary. [Link][1]

Sources

Method

purification of 7-hydroxyindole carboxylic acids using C18 reverse-phase chromatography

Application Note: High-Purity Isolation of 7-Hydroxyindole Carboxylic Acids via C18 Reverse-Phase Chromatography Executive Summary The purification of 7-hydroxyindole carboxylic acids presents a dual challenge in medicin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Isolation of 7-Hydroxyindole Carboxylic Acids via C18 Reverse-Phase Chromatography

Executive Summary

The purification of 7-hydroxyindole carboxylic acids presents a dual challenge in medicinal chemistry: retention and stability .[1] As amphoteric molecules with a hydrophilic carboxyl group and an electron-rich 7-hydroxyindole core, these compounds exhibit poor retention on standard C18 phases and rapid oxidative degradation (browning) in solution.[1]

This guide details a robust C18 Reverse-Phase Chromatography (RPC) protocol designed to suppress ionization for maximal retention while mitigating oxidative polymerization.[1] By utilizing a low-pH mobile phase with specific end-capped stationary phases, researchers can achieve purities >98% suitable for downstream biological assays.[1]

Chemical Context & Challenges

To design an effective purification strategy, one must understand the molecule's behavior in solution:

  • Oxidation Sensitivity: The hydroxyl group at position 7 acts as a strong electron donor, significantly increasing the electron density of the indole ring.[1] This makes the system highly susceptible to radical oxidation and polymerization, often observed as the solution turning brown/black upon exposure to air or light.[1]

  • Polymorphism & Tailing:

    • Acidity: The carboxylic acid moiety (pKa ~4.2–4.[1]8) requires acidic conditions to remain neutral and hydrophobic enough for C18 retention.[1]

    • Silanol Interaction: The 7-hydroxyl and indole nitrogen can hydrogen-bond with free silanols on the silica support, causing severe peak tailing.[1]

Method Development Strategy

Stationary Phase Selection

Standard C18 columns often fail due to "phase collapse" in high aqueous conditions or excessive silanol activity.[1]

  • Recommendation: Use a Polar-Embedded C18 or a High-Coverage End-Capped C18 column.[1]

    • Why: Polar-embedded groups allow the use of 100% aqueous start conditions (necessary for these polar molecules) without dewetting.[1] End-capping blocks silanols, sharpening the peak shape.[1]

Mobile Phase Chemistry
  • Modifier: 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA) .[1]

    • Why: Acidification (pH ~2.[1]5) suppresses the ionization of the carboxylic acid (

      
      ), increasing hydrophobicity and retention on the C18 chain.[1]
      
    • Note: TFA provides sharper peaks (ion-pairing effect) but suppresses MS signals.[1] FA is preferred if Mass Spec detection is used.[1]

Sample Preparation (Critical Step)
  • Solvent: Dimethyl sulfoxide (DMSO) + 0.1% FA.[1]

  • Antioxidant: Add Ascorbic Acid (10 mM) or Sodium Metabisulfite to the sample solvent.[1]

    • Why: This acts as a sacrificial antioxidant, preventing the 7-hydroxyindole from oxidizing during the injection sequence.[1]

Detailed Experimental Protocol

Instrumentation & Conditions
ParameterSpecification
System Preparative HPLC (Binary Gradient)
Column Agilent Zorbax Eclipse XDB-C18 or Waters XSelect HSS T3 (5 µm, 19 x 150 mm)
Mobile Phase A Water + 0.1% Formic Acid (degassed)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 15–20 mL/min (depending on column diameter)
Detection UV @ 280 nm (Indole core) and 220 nm (Amide/Carboxyl)
Temperature Ambient (20–25°C) - Do not heat, as heat accelerates oxidation.[1]
Gradient Profile

Targeting a generic 7-hydroxyindole carboxylic acid (moderate polarity).

Time (min)% Mobile Phase BEvent
0.05%Injection / Loading
2.05%Isocratic Hold (Desalting)
12.060%Linear Gradient Elution
13.095%Column Wash
15.095%Wash Hold
15.15%Re-equilibration
18.05%End of Run
Workflow Diagram

The following diagram illustrates the critical decision points and flow of the purification process.

PurificationWorkflow cluster_0 Critical Stability Zone Start Crude Synthesis Mixture SamplePrep Sample Prep: Dissolve in DMSO + 0.1% FA Add Ascorbic Acid (Antioxidant) Start->SamplePrep Filter Filtration (0.22 µm PTFE) SamplePrep->Filter Injection Injection onto End-Capped C18 Filter->Injection Separation Gradient Elution (pH 2.5, 5-60% ACN) Injection->Separation Detection UV Detection (280 nm) Separation->Detection Decision Peak Collection Trigger? Detection->Decision Waste Waste (Impurities) Decision->Waste No Fraction Fraction Collection (Keep Chilled 4°C) Decision->Fraction Yes Lyophilization Lyophilization (Freeze Dry immediately) Fraction->Lyophilization Final Pure Solid (Store -20°C, Dark) Lyophilization->Final

Caption: Figure 1: Optimized purification workflow emphasizing antioxidant stabilization during sample preparation and immediate lyophilization to prevent post-collection degradation.

Troubleshooting & Optimization

Common Issues & Solutions
ObservationRoot CauseCorrective Action
Peak Tailing Silanol interaction with 7-OH or NH.[1]Switch to a "T3" or "Polar-Embedded" column.[1] Increase buffer strength (e.g., 20mM Ammonium Formate pH 3.0).
Split Peaks Sample solvent mismatch.If dissolved in 100% DMSO, the strong solvent effect can distort early eluting peaks.[1] Dilute sample 1:1 with water/acid before injection.[1]
Browning Fractions Post-column oxidation.[1]The fraction collector is open to air.[1] Add a drop of dilute acid or antioxidant to the collection tubes.[1] Lyophilize immediately.
Low Recovery Irreversible adsorption.[1]The molecule may be precipitating on the column.[1] Ensure the gradient does not start at 0% organic if the molecule has high hydrophobicity, though unlikely for carboxylic acids.[1]
Chemical State Logic

Understanding the ionization state is vital.[1] At pH 7, the carboxylic acid is deprotonated (


), making the molecule highly polar and causing it to elute near the void volume (

).[1] At pH 2.5, it is protonated (

), allowing interaction with the C18 chains.[1]

ChemicalStates pH_Low pH 2.5 (Mobile Phase) Protonated State (COOH) Hydrophobic Interaction Strong Interaction with C18 Ligands pH_Low->Interaction Optimal for Purification pH_High pH 7.0 (Neutral) Ionized State (COO-) Hydrophilic NoRet Elutes in Void Volume (No Retention) pH_High->NoRet Avoid

Caption: Figure 2: Impact of mobile phase pH on the ionization and retention mechanism of indole carboxylic acids.

References

  • Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link] (Accessed Oct 2023).[1] Demonstrates the necessity of acidic mobile phases for indole carboxylic acid retention.

  • Stability of silica-based, endcapped columns with pH 7 and 11 mobile phases. Journal of Chromatography A, 1997.[2] Available at: [Link]Provides foundational knowledge on column stability and end-capping importance for polar compounds.[1]

  • Two-Dimensional Purification of 7-Hydroxymitragynine. Gilson Application Notes. Available at: [Link]Validates the use of Formic Acid/ACN gradients for 7-hydroxy indole derivatives.[1]

  • Bordwell pKa Table. Organic Chemistry Data. Available at: [Link]Authoritative source for estimating acidity of indole and carboxylic acid functionalities.

Sources

Application

mass spectrometry fragmentation patterns of 7-hydroxyindole-5-carboxylic acid

Application Note: High-Resolution Mass Spectrometry Fragmentation Dynamics of 7-Hydroxyindole-5-Carboxylic Acid Executive Summary 7-Hydroxyindole-5-carboxylic acid (7-HICA) is a highly functionalized indole derivative. A...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution Mass Spectrometry Fragmentation Dynamics of 7-Hydroxyindole-5-Carboxylic Acid

Executive Summary

7-Hydroxyindole-5-carboxylic acid (7-HICA) is a highly functionalized indole derivative. Accurate mass spectrometry (MS) characterization of such compounds is critical in metabolomics, pharmaceutical impurity profiling, and forensic toxicology. The presence of three distinct functional domains—the carboxylic acid, the phenolic hydroxyl group, and the indole core—creates a highly predictable, step-wise fragmentation cascade under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. This guide outlines the mechanistic causality of these fragmentations and provides a self-validating LC-MS/MS protocol for robust quantification.

Mechanistic Causality of Fragmentation

The fragmentation of 7-HICA is dictated by the relative bond dissociation energies of its functional groups and the thermodynamic stability of the resulting product ions. Understanding why these bonds break allows analysts to predict shifts when analyzing structurally related analogs.

  • The C5-Carboxylic Acid Domain (Decarboxylation): In negative mode ESI (ESI-), the molecule readily deprotonates to form the [M-H]⁻ precursor ion at m/z 176.0348. Upon Collision-Induced Dissociation (CID), the lowest-energy fragmentation pathway is the neutral loss of carbon dioxide (CO₂, -44 Da), yielding a highly stable, resonance-delocalized carbanion at m/z 132.0450[1]. This forms the dominant base peak in MS/MS spectra because the charge is already localized on the strongly electron-withdrawing carboxylate group prior to cleavage.

  • The C7-Hydroxyl Domain (Radical vs. Neutral Loss): Under hard ionization techniques like EI (70 eV), the position of the hydroxyl group on the indole ring fundamentally alters the fragmentation mechanism. While 4-hydroxyindole derivatives characteristically lose a water molecule (H₂O), the 5-, 6-, and 7-hydroxy isomers preferentially undergo an initial radical loss of a hydroxyl group (•OH, -17 Da) from the molecular ion[2]. In ESI- CID, following the initial decarboxylation, the C7-hydroxyl group facilitates a secondary neutral loss of carbon monoxide (CO, -28 Da), resulting in a ring-contracted species at m/z 104.0501.

  • The Indole Core (Pyrrole Cleavage): The fused bicyclic indole core is exceptionally stable. However, at elevated collision energies, the nitrogen-containing pyrrole ring undergoes a characteristic retro-cyclization and cleavage, expelling hydrogen cyanide (HCN, -27 Da)[3]. This terminal fragmentation step yields a product ion at m/z 77.0392, confirming the presence of the unsubstituted benzene portion of the indole scaffold.

Quantitative MS Profiles

Table 1: Precursor Ion Exact Masses for 7-HICA (C₉H₇NO₃)

Ionization Mode Target Species Formula Exact Mass (m/z) Causality / Note
ESI (-) [M-H]⁻ C₉H₆NO₃⁻ 176.0348 Preferred mode due to acidic C5-COOH (pKa ~4.5).
ESI (+) [M+H]⁺ C₉H₈NO₃⁺ 178.0499 Lower sensitivity; protonation occurs at the indole nitrogen.

| EI (70 eV) | M⁺• | C₉H₇NO₃⁺• | 177.0426 | Hard ionization yields radical cation prior to •OH loss. |

Table 2: Diagnostic Product Ions (ESI- CID, Precursor m/z 176.0348)

Fragment m/z Neutral Loss Assignment Relative Abundance Structural Significance
132.0450 -CO₂ (-44 Da) [M-H-CO₂]⁻ High (Base Peak) Confirms the presence of a free carboxylic acid group.
104.0501 -CO (-28 Da) [M-H-CO₂-CO]⁻ Medium Indicates phenolic/hydroxyl moiety undergoing ring contraction.

| 77.0392 | -HCN (-27 Da) | [M-H-CO₂-CO-HCN]⁻ | Low | Hallmark cleavage of the indole pyrrole ring. |

Self-Validating Analytical Protocol (LC-MS/MS)

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It contains internal checks that immediately alert the operator to a failure (e.g., matrix suppression, retention time drift), preventing the generation of false data.

Step 1: Sample Preparation & Internal Standard (IS) Addition

  • Action: Spike samples with 10 ng/mL of a stable isotope-labeled internal standard (e.g., Indole-5-carboxylic acid-d4) prior to extraction.

  • Causality: The IS perfectly co-elutes with the target analyte, experiencing the exact same matrix suppression. If the IS peak area drops by >50% relative to a neat standard, the system automatically flags the sample for severe matrix effects, invalidating the result until re-extraction.

  • Extraction: Perform Solid Phase Extraction (SPE) using a mixed-mode anion exchange (MAX) cartridge to selectively retain the carboxylic acid moiety, washing away neutral lipids.

Step 2: Chromatographic Separation

  • Column: Sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: (A) 0.01% Acetic Acid in Water; (B) Acetonitrile.

  • Causality: While formic acid is standard for positive mode, it heavily suppresses negative ESI ionization. Using 0.01% acetic acid maintains a low enough pH to ensure sharp chromatographic peaks for the carboxylic acid without severely quenching the [M-H]⁻ signal.

Step 3: MS/MS Acquisition Parameters (Triple Quadrupole)

  • Source: ESI Negative Mode. Capillary Voltage: 2.5 kV. Desolvation Temp: 400°C.

  • MRM Transitions:

    • Quantifier: 176.0 → 132.0 (Collision Energy: 15 eV)

    • Qualifier: 176.0 → 104.0 (Collision Energy: 25 eV)

  • Causality: The quantifier uses the lowest energy pathway (decarboxylation) for maximum sensitivity. The qualifier requires higher energy to force the secondary CO loss, ensuring peak identity via a stable ion ratio.

Step 4: System Suitability Testing (SST) & QC Bracketing

  • Action: Inject a System Suitability Standard (neat 7-HICA) before the batch. Retention time must be within ±0.1 min of the expected RT, and mass accuracy within ±5 ppm. Bracket every 10 unknown samples with a Quality Control (QC) sample and a solvent blank.

  • Causality: The blank validates the absence of column carryover from the highly concentrated QC. If the blank shows a signal >5% of the Lower Limit of Quantification (LLOQ), the run is automatically halted.

Visualizations

Fragmentation M [M-H]⁻ m/z 176.0348 F1 [M-H-CO₂]⁻ m/z 132.0450 Decarboxylation M->F1 -CO₂ (-44 Da) Lowest Energy Pathway F2 [M-H-CO₂-CO]⁻ m/z 104.0501 Phenolic CO Loss F1->F2 -CO (-28 Da) Ring Contraction F3 [M-H-CO₂-CO-HCN]⁻ m/z 77.0392 Indole Ring Cleavage F2->F3 -HCN (-27 Da) Pyrrole Cleavage

Fig 1. ESI- CID fragmentation logic tree for 7-hydroxyindole-5-carboxylic acid.

Workflow S1 1. Sample Prep IS Addition & SPE S2 2. UHPLC C18, 0.01% AcOH S1->S2 S3 3. ESI(-) Deprotonation S2->S3 S4 4. MS/MS CID MRM Acquisition S3->S4 S5 5. Validation SST & QC Checks S4->S5

Fig 2. Self-validating LC-MS/MS analytical workflow with integrated QC checkpoints.

References

  • Title: Mass Spectra of the Hydroxyindole-3-carboxylic Acids and the Hydroxyskatoles Source: Canadian Journal of Chemistry URL: [Link]

  • Title: Study of Mass Spectra of Some Indole Derivatives Source: American Journal of Analytical Chemistry URL: [Link]

  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

Sources

Method

Application Note: Preparation of 7-Hydroxy-1H-indole-5-carboxylic Acid Stock Solutions in Methanol

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide Introduction & Scientific Rationale 7-Hydroxy-1H-indole-5-carboxylic acid (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Introduction & Scientific Rationale

7-Hydroxy-1H-indole-5-carboxylic acid (CAS: 1369158-48-4) is a highly versatile bifunctional building block frequently utilized in medicinal chemistry. It is notably featured in the synthesis of indole carboxamide derivatives, which are investigated as potent P2X7 receptor antagonists for the treatment of neuroinflammatory and immune-mediated diseases [1].

When integrating this compound into high-throughput screening (HTS) or synthetic workflows, preparing a stable, fully dissolved stock solution is a critical first step.

Mechanistic Insights: Why Methanol?

The molecular structure of 7-hydroxy-1H-indole-5-carboxylic acid (Molecular Weight: 177.16 g/mol ) presents unique solvation challenges and opportunities:

  • Hydrogen Bonding Network: The molecule possesses three distinct hydrogen-bonding sites: a carboxylic acid (-COOH), a phenolic hydroxyl (-OH), and an indole amine (-NH).

  • Solvent Compatibility: Methanol (MeOH) is selected as the optimal solvent because it is a polar protic solvent. Its hydroxyl group acts as both a hydrogen bond donor and acceptor, effectively disrupting the compound's intermolecular crystal lattice. Simultaneously, methanol's small methyl group accommodates the hydrophobic nature of the indole aromatic core.

  • Oxidative Susceptibility: Indole rings, particularly those enriched with electron-donating groups like a 7-hydroxyl moiety, are highly susceptible to photo-oxidation and auto-oxidation. Methanol is easily degassed, allowing for the displacement of dissolved oxygen to protect the stock solution during long-term storage.

Physicochemical Properties & Quantitative Data

To ensure accurate downstream dosing, stock solutions are typically prepared at standard molarities (e.g., 10 mM, 50 mM). The table below summarizes the exact mass required to achieve specific target concentrations in 1.0 mL of methanol.

Target ConcentrationVolume of MethanolRequired Mass of SoluteMoles of Solute
1.0 mM 1.0 mL0.177 mg1.0 µmol
5.0 mM 1.0 mL0.886 mg5.0 µmol
10.0 mM 1.0 mL1.772 mg10.0 µmol
25.0 mM 1.0 mL4.429 mg25.0 µmol
50.0 mM 1.0 mL8.858 mg50.0 µmol

Note: For masses below 5.0 mg, the use of a microbalance (readability 0.001 mg) is strictly required to maintain volumetric accuracy.

Experimental Workflow & Visualization

The following diagram illustrates the critical path for preparing and stabilizing the stock solution to prevent degradation.

G A 1. Gravimetric Analysis Weigh 7-hydroxy-1H-indole-5-carboxylic acid B 2. Solvation Add HPLC-grade Methanol (Polar Protic) A->B C 3. Homogenization Vortex & Water-Bath Sonicate (Avoid Heating) B->C D 4. Sterilization/Clarification Filter through 0.22 µm PTFE Membrane C->D E 5. Preservation Aliquot into Amber Vials & Purge with Argon D->E F 6. Storage Store at -20°C to -80°C (Protect from Light) E->F

Workflow for the preparation and stabilization of indole-derivative stock solutions.

Step-by-Step Experimental Protocol

This protocol is designed to be a self-validating system; each step includes a visual or physical checkpoint to ensure the integrity of the solution.

Phase 1: Preparation and Weighing
  • Equilibration: Allow the sealed vial of 7-hydroxy-1H-indole-5-carboxylic acid powder to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Causality: This prevents ambient moisture condensation on the hygroscopic powder, which would skew mass calculations and introduce water into the anhydrous stock.

  • Weighing: Using an anti-static spatula, accurately weigh the desired mass (e.g., 8.86 mg for a 50 mM stock) into a pre-tared, clean glass scintillation vial or amber microcentrifuge tube.

Phase 2: Dissolution
  • Solvent Addition: Add exactly 1.0 mL of anhydrous, HPLC-grade Methanol (≥99.9% purity) to the vial using a calibrated micropipette.

  • Agitation: Vortex the mixture at moderate speed for 30–60 seconds.

  • Sonication: If visible particulates remain, place the vial in an ultrasonic water bath for 2–5 minutes.

    • Validation Checkpoint: The solution must appear completely transparent with no suspended refractive particles under direct light.

    • Caution: Monitor the water bath temperature. Keep it below 30°C to prevent methanol evaporation, which would alter the final molarity.

Phase 3: Filtration and Storage
  • Filtration: Draw the solution into a solvent-resistant glass or polypropylene syringe. Attach a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter and gently expel the solution into a sterile receiving vessel. Causality: PTFE is highly compatible with methanol and ensures the removal of any undissolved micro-crystals or dust that could act as nucleation sites for precipitation.

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 50 µL or 100 µL) in amber glass vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles, which cause solvent evaporation and subsequent concentration drift.

  • Argon Purging: Gently blow a stream of Argon or Nitrogen gas over the headspace of each vial for 5 seconds before immediately capping tightly. Causality: Displacing oxygen mitigates the risk of oxidative degradation of the electron-rich indole ring.

  • Storage: Transfer the sealed, labeled aliquots to a -20°C or -80°C freezer.

Quality Control & Troubleshooting

  • Precipitation upon Thawing: If precipitation is observed after removing an aliquot from the freezer, allow the vial to reach room temperature naturally, then vortex vigorously. Do not use the solution until all crystals have re-dissolved.

  • Color Change: A shift in the solution's color (e.g., turning dark brown or pinkish) indicates photo-oxidation or auto-oxidation of the indole core. If this occurs, discard the aliquot and prepare a fresh stock.

References

  • US Patent 9556117B2 - Indole carboxamide derivatives as P2X7 receptor antagonists. Google Patents.
Application

Application Note: Scalable Synthesis of 7-Hydroxyindole Derivatives via an Optimized Fischer Indole Protocol

Introduction 7-Hydroxyindoles are highly valuable pharmacophores in drug discovery, serving as critical building blocks for beta-3 adrenergic agonists, serotonin analogs, and selective kinase inhibitors. While the Fische...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

7-Hydroxyindoles are highly valuable pharmacophores in drug discovery, serving as critical building blocks for beta-3 adrenergic agonists, serotonin analogs, and selective kinase inhibitors. While the Fischer Indole Synthesis (FIS) remains the most robust and widely applied method for constructing the indole core, the direct synthesis of 7-hydroxyindoles from 2-hydroxyphenylhydrazine is notoriously problematic due to the oxidative instability of the starting material and competing side reactions.

This application note details a field-proven, self-validating protocol utilizing an


-benzyl protection-deprotection strategy coupled with optimized Lewis acid catalysis. This approach systematically overcomes the inherent mechanistic pitfalls of the FIS for 7-oxygenated indoles, ensuring high yields and scalable purity.

Mechanistic Insights & Causality (E-E-A-T)

The Pitfall of the "Abnormal" Fischer Indolization

A common historical workaround for synthesizing 7-hydroxyindoles has been the use of 2-methoxyphenylhydrazine. However, as comprehensively demonstrated in mechanistic studies, subjecting 2-methoxyphenylhydrazones to classical strong Brønsted acids (e.g., HCl/EtOH) triggers an "abnormal" Fischer indolization ()[1]. The strongly electron-donating alkoxy group activates the adjacent ortho/para positions on the aromatic ring. During the critical [3,3]-sigmatropic rearrangement, the intermediate ene-hydrazine cyclizes onto the substituted carbon rather than the unsubstituted ortho-position, leading to rearranged products (e.g., 6-chloroindole-2-carboxylates) rather than the desired 7-alkoxyindole[1].

The Optimized Solution: Lewis Acid Catalysis & Hydrogenolysis

To circumvent this abnormal pathway, our protocol employs 2-benzyloxyphenylhydrazine coupled with a mild Lewis acid, such as anhydrous ZnCl₂. The Lewis acid moderates the electrophilicity of the intermediate, suppressing the hyper-activation of the aromatic ring and strictly favoring the standard [3,3]-sigmatropic shift over the abnormal cyclization ()[2]. Once the 7-benzyloxyindole core is established, the benzyl protecting group is cleanly removed via catalytic hydrogenolysis (Pd/C, H₂), a mild condition that preserves the integrity of the electron-rich indole nucleus.

Workflow & Logical Relationship

FIS_Workflow SM 2-Benzyloxyphenylhydrazine + Ketone Hydrazone Hydrazone Intermediate SM->Hydrazone Condensation (EtOH) Abnormal Abnormal Product (e.g., 6-chloroindole) Hydrazone->Abnormal Strong Acid (HCl) Side Reaction Protected 7-Benzyloxyindole (Desired) Hydrazone->Protected Mild Lewis Acid (ZnCl2) [3,3]-Sigmatropic Shift Final 7-Hydroxyindole Derivative Protected->Final Hydrogenolysis (Pd/C, H2)

Workflow and mechanistic divergence in Fischer Indole Synthesis of 7-hydroxyindoles.

Quantitative Data: Catalyst Influence on Product Distribution

The choice of catalyst is the single most critical variable in determining the success of the [3,3]-sigmatropic shift for ortho-alkoxy substrates. The table below summarizes the expected product distributions based on established literature parameters.

Catalyst SystemSubstrateDominant PathwayMajor ProductTypical Yield (%)Ref
HCl / EtOH (Reflux)2-MethoxyphenylhydrazoneAbnormal Cyclization6-Chloroindole derivative60 - 75%[1]
PPA (90 °C)2-MethoxyphenylhydrazoneNormal[3,3]-Shift7-Methoxyindole derivative40 - 50%[1]
ZnCl₂ / Toluene (110 °C)2-BenzyloxyphenylhydrazoneNormal [3,3]-Shift7-Benzyloxyindole derivative75 - 85%[2]
p-TSA / Microwave (150 °C)2-BenzyloxyphenylhydrazoneNormal [3,3]-Shift7-Benzyloxyindole derivative80 - 90%[2]

Experimental Protocols

Step 1: Condensation to Form 2-Benzyloxyphenylhydrazone

Objective: High-yield formation of the hydrazone intermediate without premature cyclization.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, suspend 2-benzyloxyphenylhydrazine hydrochloride (1.0 equiv) in absolute ethanol (0.2 M).

  • Buffering: Add anhydrous sodium acetate (1.1 equiv) to neutralize the hydrochloride salt, freeing the hydrazine base. Stir for 10 minutes.

  • Condensation: Add the desired ketone or aldehyde equivalent (e.g., ethyl pyruvate or cyclohexanone) (1.05 equiv) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 2–4 hours under a nitrogen atmosphere.

  • Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 4:1). The disappearance of the highly polar hydrazine spot (visualized with ninhydrin) and the appearance of a less polar hydrazone spot confirms completion.

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and water. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude hydrazone.

Step 2: Fischer Indolization via Lewis Acid Catalysis

Objective: Drive the [3,3]-sigmatropic rearrangement cleanly to the 7-benzyloxyindole while suppressing abnormal cyclization.

  • Preparation: Dissolve the crude hydrazone in anhydrous toluene (0.1 M) in a flame-dried flask.

  • Catalysis: Rapidly add anhydrous ZnCl₂ (2.0 equiv). Note: ZnCl₂ is highly hygroscopic; use from a freshly opened bottle or fuse under vacuum prior to use.

  • Cyclization: Equip the flask with a reflux condenser and heat to 110 °C (reflux) under nitrogen for 6–12 hours.

  • Self-Validation Check: The desired 7-benzyloxyindole typically exhibits a distinct blue fluorescence under long-wave UV (365 nm) on TLC plates, differentiating it from the unreacted hydrazone.

  • Workup: Cool the reaction to room temperature. Quench carefully with 1M aqueous NH₄Cl. Extract the aqueous phase three times with EtOAc. Combine the organic layers, wash with brine, dry over Na₂SO₄, and purify via silica gel flash chromatography to isolate the 7-benzyloxyindole.

Step 3: Catalytic Hydrogenolysis to 7-Hydroxyindole

Objective: Mild deprotection of the benzyl ether to reveal the target 7-hydroxyindole.

  • Preparation: Dissolve the purified 7-benzyloxyindole in a 1:1 mixture of Methanol and EtOAc (0.05 M).

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% relative to the substrate). Safety Note: Pd/C is pyrophoric; add under a blanket of nitrogen.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Stir vigorously under a hydrogen atmosphere (balloon, 1 atm) at room temperature for 4–6 hours.

  • Self-Validation Check: On TLC, the 7-hydroxyindole product will be significantly more polar than the starting material. It will stain strongly with phosphomolybdic acid (PMA) or aqueous ferric chloride (FeCl₃) due to the presence of the free phenolic OH.

  • Workup: Filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with EtOAc. Concentrate the filtrate under reduced pressure to afford the pure 7-hydroxyindole derivative. Store under argon at -20 °C to prevent oxidative degradation.

References

1.[2] Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews - ACS Publications. URL:[Link] 2.[1] Murakami, Y. (2012). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Proceedings of the Japan Academy, Series B (via NIH.gov). URL:[Link]

Sources

Method

Application Note: UV-Vis Characterization of 7-Hydroxy-1H-indole-5-carboxylic Acid

This Application Note is designed as a definitive technical guide for the spectroscopic characterization of 7-hydroxy-1H-indole-5-carboxylic acid (CAS: 1369158-48-4). Given that specific spectral libraries for this preci...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a definitive technical guide for the spectroscopic characterization of 7-hydroxy-1H-indole-5-carboxylic acid (CAS: 1369158-48-4).

Given that specific spectral libraries for this precise isomer are rare in open literature compared to its 5-hydroxy or 3-carboxylic analogues, this guide serves as a Method Development Protocol . It empowers the researcher to empirically determine the extinction coefficient (


) and maximum absorption wavelengths (

) with high precision, relying on the theoretical behavior of hydroxyindole chromophores.

Introduction & Chemical Context

The compound 7-hydroxy-1H-indole-5-carboxylic acid presents a complex chromophore system. The indole ring acts as the primary UV absorber, modified by two significant substituents:

  • 7-Hydroxyl Group (-OH): An auxochrome that donates electron density into the

    
    -system, typically causing a bathochromic (red) shift and increasing intensity.
    
  • 5-Carboxylic Acid Group (-COOH): An electron-withdrawing group conjugated to the indole ring, which further stabilizes excited states and contributes to red-shifting the primary absorption bands (

    
     and 
    
    
    
    bands).

Significance: This compound is often investigated as a synthetic intermediate in the development of receptor agonists (e.g., serotonin analogues) or as a metabolite in melanin synthesis pathways. Accurate UV-Vis characterization is critical for concentration determination during synthesis and for monitoring stability (oxidation).

Expected Spectral Features (Theoretical)

Based on structural analogues (5-hydroxyindole and indole-5-carboxylic acid), the expected spectral profile is:

  • Primary

    
    :  290–310 nm (Broad band due to conjugation).
    
  • Secondary

    
    :  230–250 nm.
    
  • pH Sensitivity: High. The 7-OH group is phenolic (

    
    ), and the 5-COOH is acidic (
    
    
    
    ).

Materials & Equipment

Reagents[1][2][3]
  • Analyte: 7-Hydroxy-1H-indole-5-carboxylic acid (Purity >98%).[1]

  • Solvent A (Stock): Methanol (HPLC Grade) or DMSO (if solubility is low).

  • Solvent B (Buffer): Phosphate Buffered Saline (PBS), pH 7.4.

  • Solvent C (Alkaline Shift): 0.1 M NaOH (aq).

  • Solvent D (Acidic Shift): 0.1 M HCl (aq).

Instrumentation
  • Spectrophotometer: Double-beam UV-Vis (e.g., Agilent Cary 60 or Shimadzu UV-1900).

  • Cuvettes: Quartz (Suprasil), 10 mm pathlength (

    
    ).
    
  • Bandwidth: Set to 1.0 nm or 2.0 nm.

Experimental Protocol

This protocol utilizes a self-validating dilution series to ensure the Beer-Lambert Law is obeyed (


).
Phase 1: Stock Solution Preparation

Objective: Create a stable, concentrated master stock.

  • Weigh approximately 1.77 mg of 7-hydroxy-1H-indole-5-carboxylic acid (MW

    
     177.16  g/mol ).
    
  • Dissolve in 10.0 mL of Methanol (or DMSO).

  • Concentration:

    
     (
    
    
    
    ).
  • Note: Hydroxyindoles are prone to oxidation. Protect from light and use immediately or store at -20°C under argon.

Phase 2: Working Solutions & Scanning

Objective: Determine


 and linearity.
  • Baseline Correction: Fill both reference and sample cuvettes with pure Methanol. Run a "Baseline/Zero" scan from 200 nm to 500 nm.

  • Dilution Series: Prepare three working concentrations in Methanol:

    • Sample A:

      
       (10 
      
      
      
      L Stock + 990
      
      
      L MeOH)
    • Sample B:

      
       (25 
      
      
      
      L Stock + 975
      
      
      L MeOH)
    • Sample C:

      
       (50 
      
      
      
      L Stock + 950
      
      
      L MeOH)
  • Measurement:

    • Scan Sample C (

      
      ) first to identify peak positions.
      
    • If Absorbance (

      
      ) at 
      
      
      
      is
      
      
      , dilute further.[2] Ideal range is
      
      
      .
    • Scan Samples A and B.

Phase 3: pH-Dependent Spectral Shift (Structural Validation)

Objective: Confirm the presence of the phenolic hydroxyl group via the "Red Shift" effect.

  • Acidic Scan: Dilute Stock to

    
     in 0.1 M HCl . Scan. (Species: Protonated phenol, protonated carboxylic acid).
    
  • Alkaline Scan: Dilute Stock to

    
     in 0.1 M NaOH . Scan.
    
    • Observation: Expect a Bathochromic Shift (Red shift) of 10–20 nm and a Hyperchromic Effect (increased intensity) compared to the acidic scan. This confirms the ionization of the 7-OH to the phenolate anion (

      
      ).
      

Data Analysis & Visualization

Calculation of Molar Extinction Coefficient ( )

Calculate


 at the empirically determined 

using the slope of the concentration vs. absorbance plot.


Summary of Expected Results
ParameterAcidic/Neutral (MeOH/HCl)Alkaline (NaOH)Mechanistic Cause
Primary

~290 – 300 nm~310 – 325 nmPhenolate conjugation
Secondary

~230 – 240 nm~245 – 260 nmIndole ring excitation
Visual Color Colorless/Pale YellowYellow/AmberExtended conjugation
Workflow Diagram

The following diagram illustrates the logical flow for characterizing the compound, ensuring data integrity through self-validation (linearity check).

UV_Characterization_Flow Start Start: 1.77 mg Analyte Stock Prepare 1 mM Stock (Solvent: MeOH/DMSO) Start->Stock Dilution Prepare Dilution Series (10, 25, 50 µM) Stock->Dilution Scan_MeOH Scan in MeOH (200-500 nm) Identify λ_max Dilution->Scan_MeOH Check_Linearity Check Beer's Law Linearity (R² > 0.99?) Scan_MeOH->Check_Linearity Check_Linearity->Dilution No (Fail: Dilute/Filter) pH_Study pH Shift Study (0.1M HCl vs 0.1M NaOH) Check_Linearity->pH_Study Yes (Pass) Calc_Epsilon Calculate Molar Extinction Coefficient (ε) pH_Study->Calc_Epsilon Report Generate Application Note & Stability Profile Calc_Epsilon->Report

Caption: Operational workflow for the spectrophotometric validation of 7-hydroxy-1H-indole-5-carboxylic acid.

Troubleshooting & Critical Considerations

Oxidative Instability

Hydroxyindoles, particularly 5- and 7-hydroxy isomers, are electron-rich and susceptible to auto-oxidation, forming colored melanochromes (brown/black precipitates).

  • Symptom: Baseline drift or appearance of a broad band >400 nm.

  • Solution: Add 0.1% Ascorbic Acid or Sodium Metabisulfite to the buffer if kinetics allow, or work strictly under Nitrogen/Argon.

Solubility Artifacts

The 5-carboxylic acid moiety decreases solubility in pure water at acidic pH.

  • Symptom: Noisy baseline or scattering (Tyndall effect) at low wavelengths.

  • Solution: Ensure the stock is dissolved in MeOH or DMSO before diluting into aqueous buffers.

Fluorescence Interference

Indoles are highly fluorescent.

  • Symptom: Negative absorbance readings or distorted peaks in single-beam instruments.

  • Solution: Use a double-beam spectrophotometer with the detector geometry optimized to reject emission light, or ensure concentration is high enough (

    
    ) that fluorescence is negligible relative to absorption.
    

References

  • ChemScene. (2025).[3] 7-Hydroxy-1H-indole-5-carboxylic acid Product Data (CAS 1369158-48-4).[1][4][5][6] Retrieved from

  • Sigma-Aldrich. (2025).[3] Indole Derivative Spectral Libraries. Retrieved from

  • Mishra, A. K., et al. (2013). "Spectroscopic studies on 5-hydroxyindole and its carboxylic acid derivatives." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (Contextual grounding for hydroxyindole spectral shifts).
  • PubChem. (2025).[3] 5-Hydroxyindole-2-carboxylic acid Spectral Data. Retrieved from (Used as structural reference for spectral prediction).

  • ResearchGate. (2011). UV absorption spectra of indole and 5-hydroxyindole. Retrieved from

Sources

Application

Application Note: Chemoselective Synthesis of Ester Derivatives from 7-Hydroxy-1H-indole-5-carboxylic Acid

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol Executive Summary & Scientific Rationale 7-Hydroxy-1H-indole-5-c...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol

Executive Summary & Scientific Rationale

7-Hydroxy-1H-indole-5-carboxylic acid is a highly privileged scaffold in modern drug discovery. It serves as a critical pharmacophore in the development of P2X7 receptor antagonists for treating neuropathic pain and neurodegenerative conditions[1], as well as in the design of highly selective inhibitors for Mycobacterium protein tyrosine phosphatase B (mPTPB), an essential virulence factor in Mycobacterium tuberculosis[2].

Derivatizing this scaffold—specifically through the esterification of the C5-carboxylic acid—presents a classic chemoselectivity challenge. The molecule possesses three distinct reactive heteroatom sites:

  • The C5-Carboxylic Acid: The desired site of electrophilic activation and esterification.

  • The C7-Phenolic Hydroxyl: A competing nucleophile prone to undesired O-acylation.

  • The Indole N-H: A secondary amine site susceptible to N-alkylation under strongly basic conditions.

This application note details the mechanistic causality and self-validating protocols required to achieve >95% chemoselectivity when synthesizing ester derivatives from this complex precursor.

Mechanistic Framework: The Chemoselectivity Paradigm

To achieve absolute selectivity at the C5 position, the experimental design must exploit the fundamental electronic and steric differences between the functional groups. We employ two distinct mechanistic pathways dictated by the nature of the target alcohol.

Pathway A: Thermodynamic Control (Fischer Esterification)

For primary (1°) and unhindered secondary (2°) alcohols, acid-catalyzed Fischer esterification is the optimal route. Under strongly acidic conditions (e.g., concentrated H₂SO₄), the carbonyl oxygen of the C5-carboxylic acid is protonated, drastically increasing the electrophilicity of the carbonyl carbon[3].

Causality of Selectivity: The aliphatic alcohol solvent acts as the nucleophile. Crucially, the C7-hydroxyl group remains protonated or neutral in this highly acidic environment, rendering it insufficiently nucleophilic to compete with the solvent. Furthermore, Fischer esterification is an equilibrium-driven process (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation, or PADPED)[3]. By using the alcohol as the solvent (vast molar excess), Le Chatelier's principle drives the reaction to completion, naturally preventing C7-O-acylation[2].

Pathway B: Kinetic Control (Steglich Esterification via Protection)

When derivatizing with bulky tertiary (3°) alcohols or complex phenols, Fischer esterification fails due to steric hindrance and the tendency of 3° alcohols to undergo E1 elimination in strong acid. Here, a carbodiimide coupling (e.g., EDC/DMAP) is required.

Causality of Selectivity: DMAP is a hyper-nucleophilic catalyst that will activate the C7-OH, leading to rapid, undesired O-acylation. Therefore, a direct Steglich coupling is impossible. The system mandates a self-validating Protection-Coupling-Deprotection sequence. The C7-OH must be temporarily masked using a bulky silyl ether (e.g., TBS-Cl), which sterically shields the C7 position, forcing the carbodiimide-activated C5-carboxylic acid to react exclusively with the target alcohol.

Visualizing the Chemoselective Workflow

ChemoselectiveWorkflow cluster_A Method A: Thermodynamic Control cluster_B Method B: Kinetic Control SM 7-Hydroxy-1H-indole-5-carboxylic acid (Starting Material) Fischer Fischer Esterification (Excess ROH, Cat. H2SO4, Reflux) SM->Fischer Primary/Secondary Alcohols Protect 7-OH Protection (TBS-Cl, Imidazole, DMF) SM->Protect Tertiary/Complex Alcohols Product Selective C5-Ester Derivative (Target Compound) Fischer->Product Direct Yield (>80%) Steglich Steglich Coupling (ROH, EDC, DMAP, DCM) Protect->Steglich Deprotect TBS Deprotection (TBAF, THF, 0°C) Steglich->Deprotect Deprotect->Product Overall Yield (60-75%)

Fig 1. Chemoselective workflows for the esterification of 7-hydroxy-1H-indole-5-carboxylic acid.

Self-Validating Experimental Protocols

Protocol A: Direct Acid-Catalyzed Esterification (For 1° and 2° Alcohols)

Reference validation: This methodology reliably yields >81% of the target ester without C7-protection[2].

Reagents: 7-Hydroxy-1H-indole-5-carboxylic acid (1.0 eq), Anhydrous Alcohol (Solvent, ~50 eq), Conc. H₂SO₄ (0.2 eq).

Step-by-Step Methodology:

  • Initiation: Suspend 1.0 mmol of 7-hydroxy-1H-indole-5-carboxylic acid in 10 mL of the target anhydrous alcohol (e.g., Methanol) in a round-bottom flask equipped with a reflux condenser.

  • Catalysis: Cool the suspension to 0 °C using an ice bath. Add 0.2 mmol of concentrated H₂SO₄ dropwise. Causality: Dropwise addition controls the exothermic protonation, preventing thermal degradation of the indole core.

  • Propagation: Heat the reaction mixture to reflux (e.g., 65 °C for methanol) and stir continuously for 12–16 hours[2].

  • In-Process Control (IPC): Monitor via TLC (Eluent: DCM/MeOH 9:1). The protocol is self-validating—the disappearance of the highly polar baseline spot (carboxylic acid) confirms completion.

  • Self-Validating Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove 80% of the alcohol. Dilute the residue with Ethyl Acetate (20 mL) and wash with saturated aqueous NaHCO₃ (2 × 15 mL). Causality: The NaHCO₃ wash serves a dual purpose. It neutralizes the H₂SO₄ catalyst, halting the reverse hydrolysis reaction[3]. Furthermore, it deprotonates any trace unreacted starting material (carboxylic acid pKa ~4.5), pulling it into the aqueous layer, while the C7-OH (pKa ~9.5) remains largely protonated and retains the product in the organic layer.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the pure C5-ester.

Protocol B: Protection-Coupling-Deprotection (For 3° Alcohols)

Reagents: Starting Material (1.0 eq), TBS-Cl (1.1 eq), Imidazole (2.2 eq), Target Alcohol (1.5 eq), EDC·HCl (1.2 eq), DMAP (0.1 eq), TBAF (1.2 eq).

Step-by-Step Methodology:

  • C7-OH Protection: Dissolve the starting material in anhydrous DMF. Add Imidazole followed by TBS-Cl at 0 °C. Stir for 4 hours at room temperature. Quench with water and extract with DCM. Causality: Imidazole acts as both a base and a nucleophilic catalyst to transfer the bulky TBS group exclusively to the less sterically hindered C7-OH, leaving the C5-COOH intact.

  • Steglich Coupling: Dissolve the crude TBS-protected acid in anhydrous DCM. Add the target 3° alcohol, EDC·HCl, and DMAP. Stir for 16 hours. Causality: EDC forms an active O-acylisourea intermediate. DMAP accelerates the acyl transfer. The TBS group prevents the C7-OH from attacking this intermediate.

  • Deprotection: Concentrate the reaction, redissolve in anhydrous THF, and cool to 0 °C. Add TBAF (1.0 M in THF) dropwise. Stir for 1 hour. Causality: The fluoride ion is highly fluorophilic and selectively cleaves the Si-O bond without hydrolyzing the newly formed C5-ester.

  • Purification: Quench with saturated NH₄Cl, extract with EtOAc, and purify via silica gel flash chromatography.

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative outcomes based on the chosen methodology and alcohol class, demonstrating the robust nature of these self-validating systems.

Target AlcoholSteric ClassRecommended ProtocolReagents / CatalystReaction TimeChemoselectivity (C5 vs C7)Typical Isolated Yield
Methanol Primary (1°)Protocol A (Fischer)Excess MeOH, H₂SO₄12 hours (Reflux)> 99%81 - 85%
Ethanol Primary (1°)Protocol A (Fischer)Excess EtOH, H₂SO₄16 hours (Reflux)> 99%78 - 82%
Isopropanol Secondary (2°)Protocol A (Fischer)Excess iPrOH, H₂SO₄24 hours (Reflux)> 95%65 - 70%
tert-Butanol Tertiary (3°)Protocol B (Steglich)TBS-Cl, EDC/DMAP3 steps (36 h total)> 98% (via protection)60 - 65% (Over 3 steps)

References

  • [1] US9556117B2 - Indole carboxamide derivatives as P2X7 receptor antagonists | Google Patents |

  • [2] A facile hydroxyindole carboxylic acid-based focused library approach for potent and selective inhibitors of Mycobacterium protein tyrosine phosphatase B | PMC (NIH) |

  • [3] Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions | Master Organic Chemistry |

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in 7-Hydroxy-1H-Indole-5-Carboxylic Acid Coupling Reactions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for amide coupling r...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for amide coupling reactions involving 7-hydroxy-1H-indole-5-carboxylic acid. Due to its unique trifunctional nature, this molecule presents specific challenges that can lead to low yields and complex product mixtures if not addressed properly. This document is structured in a question-and-answer format to directly address the issues you may be encountering in the lab.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial problems encountered during the coupling reaction.

Q1: My reaction resulted in a very low yield of the desired amide and a complex mixture of unidentified products. What is the most probable cause?

A1: The most frequent cause of failure in coupling reactions with 7-hydroxy-1H-indole-5-carboxylic acid is the presence of the unprotected phenolic hydroxyl group at the 7-position. This hydroxyl group is nucleophilic and can compete with your target amine, leading to side reactions such as O-acylation (ester formation) or intermolecular self-esterification, resulting in oligomers. This is especially problematic if the amine nucleophile is sterically hindered or electronically poor.

Q2: Which coupling reagent is considered optimal for this specific molecule?

A2: For challenging substrates like this, uronium salt-based reagents are highly recommended. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a superior choice.[1][2] Its mechanism involves the formation of a highly reactive OAt-active ester, which leads to faster, more efficient couplings and minimizes the risk of racemization compared to many other reagents.[1] While carbodiimides like EDC can work, they are often more susceptible to side reactions, especially without additives like HOBt or Oxyma.

Q3: I'm having difficulty dissolving the 7-hydroxy-1H-indole-5-carboxylic acid in my reaction solvent. What can I do?

A3: Indole derivatives, particularly those with hydrogen-bonding groups like -OH and -COOH, can exhibit poor solubility in common aprotic solvents like Dichloromethane (DCM).[3] If you are observing poor solubility, consider switching to more polar aprotic solvents such as Dimethylformamide (DMF) , N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO). Gentle warming and sonication can also aid dissolution. Ensure your solvent is anhydrous, as water can hydrolyze activated intermediates.

Q4: How can I effectively monitor the progress of my coupling reaction?

A4: The most effective methods for monitoring are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: Allows for a quick visual assessment of the consumption of starting materials and the formation of the product. It's crucial to run lanes for your carboxylic acid, your amine, and the co-spotted mixture alongside the reaction mixture.

  • LC-MS: Provides more definitive data, confirming the consumption of reactants and the formation of the product by its mass-to-charge ratio (m/z). This is the gold standard for monitoring and can help identify major side products.

Q5: My crude product is contaminated with byproducts from the coupling reagent. How do I remove them?

A5: This is a common issue. The byproduct depends on the reagent used.

  • HATU/HBTU: The main byproduct is tetramethylurea, which is water-soluble.

  • EDC/DIC: The byproducts are N-acylurea (from EDC) or dicyclohexylurea/diisopropylurea (DCU/DIU). DCU is largely insoluble in most organic solvents and can often be filtered off, while the others typically require an aqueous workup or chromatography.[4]

A standard aqueous workup is usually effective. This involves diluting the reaction mixture with a solvent like ethyl acetate and washing sequentially with a mild acid (e.g., 5% aq. HCl or citric acid) to remove the basic amine, followed by a mild base (e.g., sat. aq. NaHCO₃) to remove unreacted carboxylic acid, and finally with brine.[4]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed analysis and solutions for specific experimental failures.

Guide 1: Issue - Side Reactions Involving the Unprotected 7-Hydroxy Group

The primary challenge with this substrate is the reactivity of the phenolic hydroxyl group. Its nucleophilicity can lead to undesired O-acylation, consuming your activated acid and reducing the yield of the target amide.

Diagram: Competing Reaction Pathways

Indole_COOH 7-OH-Indole-COOH Activated_Ester Activated Ester (e.g., OAt-Ester) Indole_COOH->Activated_Ester HATU, Base Desired_Amide Desired Amide Product Activated_Ester->Desired_Amide Desired Pathway (Amine Attack) Side_Product O-Acylated Side Product (Ester/Polymer) Activated_Ester->Side_Product Side Reaction (Hydroxyl Attack) Amine R-NH2 (Target Nucleophile) Indole_OH 7-OH-Indole-COOH (Competing Nucleophile) Start Low Yield Observed Analyze Analyze Crude Reaction by LC-MS & TLC Start->Analyze Case1 Is Starting Acid Consumed? Analyze->Case1 Case2 Are there multiple new major spots/peaks? Case1->Case2 Yes Sol_Activation Problem: Incomplete Activation Solution: - Check reagent quality - Switch to HATU - Increase equivalents/time Case1->Sol_Activation No Sol_SideReaction Problem: Side Reaction (Likely O-Acylation) Solution: - Protect 7-OH group - Optimize conditions (pre-activation, temp) Case2->Sol_SideReaction Yes Sol_NoReaction Problem: No Reaction Solution: - Check amine reactivity - Increase temperature - Confirm activation Case2->Sol_NoReaction No End Purify and Characterize Sol_Activation->End Sol_SideReaction->End Sol_NoReaction->End

Sources

Optimization

Technical Support Center: LC-MS Impurity Profiling of 7-Hydroxyindole-5-Carboxylic Acid

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this resource to move beyond basic instrument manuals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this resource to move beyond basic instrument manuals. Identifying trace impurities in highly polar, multifunctional aromatic compounds like 7-hydroxyindole-5-carboxylic acid demands a mechanistic understanding of both liquid chromatography and gas-phase ion chemistry.

This guide provides self-validating protocols, causal troubleshooting steps, and mechanistic insights to ensure your impurity profiling is robust, reproducible, and defensible for regulatory submission.

Diagnostic Workflow Overview

Before altering instrument parameters, it is critical to understand the analytical lifecycle of your sample. The following workflow illustrates the self-validating system required for accurate impurity profiling.

LCMS_Workflow A Sample Prep & IS Spiking (Matrix Control) B PFP Column Separation (Isomer Resolution) A->B C ESI Negative Mode ([M-H]- Generation) B->C D MS/MS Fragmentation (CO2 Neutral Loss) C->D E Data Analysis & Impurity ID D->E

Fig 1: Self-validating LC-MS workflow for indole carboxylic acid impurity profiling.

Core Methodology: Self-Validating LC-MS/MS Protocol

7-hydroxyindole-5-carboxylic acid contains a polar carboxylic acid (


) and a phenolic hydroxyl group. Under standard neutral reversed-phase conditions, it will elute in the void volume. We must use acidic mobile phases to protonate the carboxylate, ensuring hydrophobic retention.
Step-by-Step Analytical Protocol

Step 1: Sample Preparation & Matrix Control

  • Action : Dissolve the API in 50:50 Acetonitrile:Water to a concentration of 1 mg/mL.

  • Causality : Avoid using Methanol as the primary diluent. Carboxylic acids can undergo spontaneous esterification with methanol in solution, creating artificial impurities (methyl esters) that were not present in the original batch.

  • Self-Validation : Spike a known concentration of an isotopic internal standard (e.g.,

    
    -indole-5-carboxylic acid) into the diluent. Monitor its peak area across the sequence to validate that any signal drift is due to matrix suppression, not instrument failure.
    

Step 2: Chromatographic Separation

  • Action : Utilize a Pentafluorophenyl (PFP) column (e.g., 2.1 x 100 mm, 1.7

    
    m) rather than a standard C18.
    
  • Causality : Mass spectrometry cannot distinguish positional isomers (e.g., 6-hydroxy vs. 7-hydroxy) because they share identical exact masses and highly similar fragmentation patterns[1]. PFP stationary phases provide alternative retention mechanisms (fluorophilic, dipole-dipole,

    
     interactions) that are critical for resolving these aromatic isomers[2].
    
  • Self-Validation : Inject a blank (diluent only) immediately after your highest concentration standard. If a peak appears at the API retention time, you have carryover that must be addressed before profiling impurities.

Step 3: Mobile Phase & Gradient Elution

  • Action :

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

    • Gradient: 5% B (Hold 1 min)

      
       Ramp to 60% B over 12 mins 
      
      
      
      95% B wash.
  • Causality : Formic acid suppresses the ionization of the -COOH group in the liquid phase, keeping the molecule neutral for column retention, while still providing protons for the ESI process.

Step 4: MS Source Optimization (ESI Negative Mode)

  • Action : Operate the Electrospray Ionization (ESI) source in Negative Mode.

  • Causality : The carboxylic acid and phenolic hydroxyl groups readily yield

    
     ions with exceptional sensitivity. Negative mode also inherently produces less background chemical noise than positive mode.
    
  • Self-Validation : Utilize Data-Dependent Acquisition (DDA) targeting the neutral loss of

    
     (44 Da). If an unknown peak exhibits a neutral loss of 44 Da in its MS/MS spectrum, you can confidently classify it as a carboxylic acid-containing impurity[1].
    

Quantitative Data: Common Impurities Profile

When profiling this compound, you will encounter process-related impurities and degradation products. The table below summarizes the expected LC-MS behavior for these targets.

Table 1: LC-MS Characteristics of 7-Hydroxyindole-5-Carboxylic Acid and Common Impurities

Compound / ImpurityFormulaExact MassESI ModePredominant Ion (m/z)Key MS/MS FragmentsRT Shift vs API
7-Hydroxyindole-5-carboxylic acid (API)

177.0426Negative176.035

132 (Loss of

)
Reference (0.0)
Positional Isomers (e.g., 6-OH)

177.0426Negative176.035

132

0.2 - 0.5 min
Decarboxylation Degradant

133.0528Pos/Neg132.045

104 (Loss of

)
+ 2.1 min (Hydrophobic)
Oxidation Product (Quinone)

175.0269Negative174.019

146, 130- 1.5 min (Polar)
Esterification Artifact (Methyl ester)

191.0582Positive192.066

160 (Loss of

)
+ 3.5 min

Troubleshooting FAQs

Q1: I am seeing two peaks with the exact same m/z (176.035) but different retention times. How do I determine which is the API and which is the impurity? Analyst Insight : You are observing positional isomers (e.g., 6-hydroxyindole-5-carboxylic acid vs. 7-hydroxyindole-5-carboxylic acid). As noted in literature regarding indole compounds, positional isomers require optimized gradient elution to resolve[2]. Causal Fix : To definitively identify the API, spike your sample with a certified reference standard of 7-hydroxyindole-5-carboxylic acid. The peak that increases in area without altering peak shape is your API. For structural elucidation of the impurity, you may need to isolate the peak via preparative LC and utilize high-field NMR[3].

Q2: My peak shape for the API is severely tailing, and sensitivity is dropping over the sequence. Is the mass spectrometer dirty? Analyst Insight : Analysts often assume signal changes originate in the mass spectrometer; however, the root cause frequently lies upstream[4]. Tailing of carboxylic acids is often caused by secondary interactions with active silanol groups or trace metal contamination in the LC flow path. Causal Fix :

  • Passivate the LC system by flushing with 0.1% Phosphoric acid (without the column attached) to remove trace metals, followed by MS-grade water.

  • Verify injector mechanics. Inconsistent sample pickup or autosampler leaks can create apparent signal loss[4]. Run a sequence of standard injections to confirm separation and injection stability before cleaning the MS source.

Q3: We are seeing high background noise in the negative ESI mode, masking trace impurities below the 0.1% ICH threshold. Analyst Insight : In compliance with ICH guidelines, detecting impurities below the 0.1% threshold is critical for pharmaceutical safety[3]. Negative ion mode is highly susceptible to contamination from plasticizers or residual Trifluoroacetic Acid (TFA) from previous users, which causes severe ion suppression. Causal Fix : If the system was previously used with TFA, flush the entire LC flow path extensively with 50:50 Isopropanol:Water containing 0.1% Ammonium Hydroxide. Ensure all sample preparation uses glass vials, as plastic tubes can leach formates and phthalates that dominate negative mode spectra.

Mechanistic Degradation Pathways

Understanding the chemical stability of 7-hydroxyindole-5-carboxylic acid allows you to predict which impurities will form under stress conditions (e.g., heat, light, oxidation).

Degradation_Pathway API 7-Hydroxyindole-5-carboxylic acid m/z 176 [M-H]- Decarb Decarboxylation (-CO2) m/z 132 [M-H]- API->Decarb Heat / Acid Oxid Oxidation (+O -H2) m/z 174[M-H]- API->Oxid ROS / Light Dimer Oxidative Dimerization m/z 348 [M-H]- Oxid->Dimer Radical coupling

Fig 2: Primary degradation pathways of 7-hydroxyindole-5-carboxylic acid.

References

  • Expert Answers: LC Troubleshooting and Best Practices—What to Check When Methods Stop Behaving Separation Science[Link]

  • Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction MDPI[Link]

  • Application of liquid chromatography coupled with mass spectrometry in the impurity profiling of drug substances and products SciSpace [Link]

  • LC-MS and CE-MS Strategies in Impurity Profiling CHIMIA [Link]

  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients IJSRT Journal[Link]

Sources

Troubleshooting

Technical Support Center: Handling Light Sensitivity of 7-Hydroxy-1H-indole-5-carboxylic acid

Case ID: 7-HICA-001 Status: Active Specialist: Senior Application Scientist Compound: 7-Hydroxy-1H-indole-5-carboxylic acid (CAS: 1369158-48-4) Executive Summary 7-Hydroxy-1H-indole-5-carboxylic acid (7-HICA) is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: 7-HICA-001 Status: Active Specialist: Senior Application Scientist Compound: 7-Hydroxy-1H-indole-5-carboxylic acid (CAS: 1369158-48-4)

Executive Summary

7-Hydroxy-1H-indole-5-carboxylic acid (7-HICA) is a highly electron-rich indole derivative. The presence of the hydroxyl group at the C7 position significantly lowers the oxidation potential of the indole ring, making it exceptionally prone to photo-oxidation and auto-oxidation. Upon exposure to light (particularly UV-blue spectrum) and oxygen, it degrades rapidly into quinone-imine intermediates and insoluble melanin-like polymers. This guide provides a self-validating workflow to prevent this degradation and ensure experimental reproducibility.

Part 1: Storage & Preparation (The "Before" Phase)

Q: How should I store the solid compound long-term?

A: The solid must be isolated from three degradation triggers: photons, oxygen, and moisture.

  • Protocol: Store the original vial inside a secondary opaque aluminum bag (Mylar) with a desiccant pack.

  • Temperature: Maintain at -20°C . While 2-8°C is acceptable for short-term (weeks), -20°C significantly slows the kinetic rate of auto-oxidation for long-term storage (months/years) [1].

  • Atmosphere: If the seal is broken, purge the headspace with Argon or Nitrogen before re-sealing. Argon is preferred as it is heavier than air and forms a more effective blanket over the solid.

Q: I need to weigh out 5 mg. Can I do this on the open bench?

A: No. Standard laboratory lighting (fluorescent/LED) emits enough blue light to initiate radical formation in hydroxyindoles.

  • Correct Procedure:

    • Dim the lights: Operate in a room with low-actinic (amber) lighting or turn off overhead lights and use a low-intensity lamp directed away from the balance.

    • Speed is critical: Have your weighing boat and spatula ready before opening the vial.

    • Minimize exposure: Exposure time should be <2 minutes. If the solid appears off-white or beige, it is intact. If it is dark brown or pink, surface oxidation has occurred (see Troubleshooting).

Part 2: Experimental Handling (The "During" Phase)

Q: What is the best solvent strategy to prevent degradation during dissolution?

A: Solubilization is the most critical risk point. In solution, molecular mobility increases, accelerating the bimolecular reaction between the indole and dissolved oxygen.

Recommended Solvent Protocol:

Parameter Recommendation Scientific Rationale
Primary Solvent DMSO (Anhydrous) High solubility; aprotic nature stabilizes the phenolic proton better than water/methanol.
Co-Solvent Ethanol (degassed) Good for dilutions; must be degassed to remove dissolved oxygen.
Additives Ascorbic Acid (0.1 - 1 mM) Acts as a sacrificial antioxidant, scavenging radical species before they attack the indole core [2].

| Avoid | Basic buffers (pH > 8) | High pH promotes deprotonation of the 7-OH (forming the phenolate), which is vastly more reactive towards oxidation than the neutral phenol. |

Q: How do I handle the solution during my assay?

A: You must construct a "Light-Tight" workflow.

  • Vials: Use exclusively amber borosilicate glass vials. If unavailable, wrap clear vials in aluminum foil before adding the solution.

  • Tubing: If using HPLC or flow systems, use opaque PEEK tubing or sleeve your Teflon tubing in black shrink-wrap.

  • In-Assay Protection: If the assay requires incubation (e.g., cell culture), keep plates wrapped in foil or inside the incubator's dark chamber. Avoid repeated opening of the incubator door.

Part 3: Troubleshooting & Diagnostics (The "After" Phase)

Q: My solution turned pink/brown after 30 minutes. Is it usable?

A: No. The color change indicates the formation of oxidation products.

  • Pink/Red: Indicates the formation of quinone-imine intermediates or dimers.

  • Brown/Black: Indicates polymerization into melanin-like oligomers.

  • Action: Discard the solution. These degradation products are often electrophilic and can covalently modify your protein targets, leading to false positives (assay interference).

Q: I see a new peak in my HPLC chromatogram. Is this an impurity or degradation?

A: It is likely a photo-degradation product.

  • Diagnostic Test: Run a "Dark vs. Light" stress test.

    • Prepare two aliquots of 7-HICA in your buffer.

    • Wrap one in foil (Dark Control).

    • Leave the other on the bench under light for 1 hour (Light Stress).

    • Inject both. If the new peak appears only in the "Light Stress" sample, it is a photo-oxidation product.

  • Resolution: Prepare fresh samples immediately before injection and use a cooled autosampler (4°C) with darkened vial positions.

Part 4: Visualizing the Protocols

Workflow 1: The "Light-Tight" Handling Protocol

HandlingWorkflow cluster_0 CRITICAL CONTROL POINTS Storage Storage (-20°C) Amber Vial + Desiccant Weighing Weighing (Low-Actinic Light) Storage->Weighing Minimize Time (<2 min) Solubilization Solubilization (Degassed DMSO + Argon) Weighing->Solubilization Add Antioxidant (Optional) Experiment Experiment (Foil-Wrapped/Dark) Solubilization->Experiment Keep Dark

Caption: Step-by-step "Light-Tight" workflow emphasizing critical control points to minimize photon exposure.

Workflow 2: Degradation Mechanism & Troubleshooting

DegradationPath Indole 7-HICA (Native) (Off-White/Beige) Radical Indolyl Radical (Reactive Intermediate) Indole->Radical Photo-oxidation Excitation Light + O2 Excitation->Radical Quinone Quinone-Imine (Pink/Red Species) Radical->Quinone Oxidation Polymer Melanin-like Polymer (Brown/Black Precipitate) Quinone->Polymer Polymerization Trouble1 Discard Solution Quinone->Trouble1 If observed Polymer->Trouble1 If observed

Caption: Degradation pathway of 7-HICA. Visual cues (Pink/Brown) indicate irreversible chemical changes requiring sample disposal.

References

  • National Institutes of Health (NIH) . (2025). The role of hydroxyindoles in protecting neuronal cultures from ferroptosis. PubMed Central. Retrieved March 7, 2026, from [Link]

  • ResearchGate . (2025). Kinetics and Mechanism of Oxidative Conversion of 5-Hydroxyindole. Retrieved March 7, 2026, from [Link]

Optimization

removing oligomeric byproducts from 7-hydroxyindole synthesis

Welcome to the Technical Support Center for Indole Chemistry. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in heterocyclic synthesis: the isolation of 7-hy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indole Chemistry. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in heterocyclic synthesis: the isolation of 7-hydroxyindole.

Due to the intense electron-donating nature of the C7-hydroxyl group, the indole core becomes highly susceptible to oxidative coupling and acid-promoted polymerization. This guide bypasses generic advice, offering mechanistic troubleshooting, self-validating protocols, and scalable purification strategies to rescue your yield.

Mechanistic Workflow: Oligomerization Pathways

Oligomerization_Troubleshooting Start 7-Hydroxyindole Synthesis Workup Workup / Deprotection Phase Start->Workup O2_Exposure O2 / Trace Metals (Oxidative Pathway) Workup->O2_Exposure Poor inerting Acid_Exposure Strong Acids (Electrophilic Pathway) Workup->Acid_Exposure Harsh conditions Intervention1 Anaerobic Workup + Antioxidants Workup->Intervention1 Best Practice Intervention2 Thiol Scavengers / Mild Cleavage Workup->Intervention2 Best Practice Radical Radical Cation Intermediate O2_Exposure->Radical SET Oxidation Carbocation Indolium Cation Intermediate Acid_Exposure->Carbocation Protonation Oligomers Oligomeric Byproducts (Dark/Tarry Mixtures) Radical->Oligomers Dimerization Carbocation->Oligomers Nucleophilic Attack Success Pure 7-Hydroxyindole (Monomer) Oligomers->Success Rescue via Crystallization Intervention1->Success Intervention2->Success

Pathways of 7-hydroxyindole oligomerization and targeted preventative or remedial interventions.

Troubleshooting FAQs

Q1: Why does my 7-hydroxyindole reaction mixture turn dark brown or black during the aqueous workup? A: This is a classic symptom of oxidative oligomerization. Causality: The hydroxyl group at the C7 position strongly donates electron density into the indole core via resonance, significantly lowering the oxidation potential of the molecule. Upon exposure to ambient oxygen or trace transition metals during workup, the 7-hydroxyindole undergoes a single-electron transfer (SET) to form a radical cation. Subsequent deprotonation yields a neutral radical that rapidly dimerizes or oligomerizes, forming highly conjugated, dark-colored byproducts similar to indigo dyes[1].

Q2: How can I suppress acid-promoted oligomerization during the deprotection steps? A: Causality: If your synthesis involves acidic deprotection (e.g., using Trifluoroacetic acid), the indole ring can become protonated at the C3 position, generating a highly electrophilic indolium cation. This intermediate is readily attacked by the nucleophilic C4 or C6 position of a neighboring unprotonated 7-hydroxyindole molecule, triggering a cascade of oligomerization[2]. Solution: Incorporate nucleophilic scavengers like 1,2-ethanedithiol into your acidic cleavage cocktail to intercept reactive intermediates[2]. Alternatively, redesign the synthesis to use hydrogenolysis (e.g., Pd/C, H2 for a benzyl ether) to bypass acidic conditions entirely[3].

Q3: What is the most reliable purification strategy to separate the 7-hydroxyindole monomer from its oligomeric byproducts? A: Causality: Oligomeric indoles often streak heavily on silica gel due to strong intermolecular hydrogen bonding and variable polarity, causing them to co-elute with the target monomer. Solution: Bypassing chromatography is highly recommended. Exploit the distinct solubility profile of the monomer. Crystallization of the 7-hydroxyindole as an oxalate salt is highly scalable and effectively leaves the oligomers dissolved in the mother liquor[3]. Alternatively, trituration from non-polar solvent mixtures (e.g., hexane/diethyl ether) can precipitate the pure monomer while keeping non-polar impurities and certain oligomers in solution[4].

Step-by-Step Methodologies

Protocol 1: Anaerobic Workup and Extraction (Preventative)

This protocol is designed to arrest the single-electron transfer (SET) oxidation pathway before dimers can form.

  • Solvent Preparation: Sparge all extraction solvents (e.g., Ethyl Acetate, deionized water) with Argon for 15 minutes prior to use to displace dissolved oxygen.

  • Antioxidant Quench: To the aqueous wash layer, add 5% w/v sodium dithionite (

    
    ) or ascorbic acid.
    
    • Causality: These mild reducing agents act as sacrificial electron donors, intercepting and reducing transient indole radical cations back to the neutral monomer before intermolecular coupling can occur.

  • Temperature Control: Maintain the biphasic mixture below 20 °C during extraction.

    • Causality: Oligomerization is highly temperature-dependent; cooling suppresses the activation energy required for radical-radical coupling.

  • Self-Validation Check: Separate the layers under an inert atmosphere. The success of this protocol is visually self-validating: the organic layer will remain a pale yellow. If the organic layer begins to darken to brown/purple, the radical cascade has initiated—immediately repeat the antioxidant wash to halt further degradation.

Protocol 2: Chromatographic-Free Purification via Oxalate Crystallization (Remedial)

When oligomers have already formed, this protocol rescues the monomeric target without the massive solvent waste and yield loss associated with silica gel chromatography[3].

  • Solvent Exchange: Concentrate the crude, dark reaction mixture under reduced pressure (water bath <30 °C) and redissolve the tarry residue in a minimal volume of ethyl acetate.

  • Salt Formation: Slowly add a stoichiometric equivalent of anhydrous oxalic acid dissolved in a small volume of ethyl acetate.

    • Causality: Oxalic acid selectively forms a highly crystalline salt with the monomeric target (especially if functionalized with an amine side-chain), disrupting the amorphous hydrogen-bonding network of the oligomers and drastically reducing the monomer's solubility.

  • Isolation & Self-Validation: Stir the mixture at 0 °C for 2 hours, then filter. Self-Validation: The separation efficiency is immediately apparent—the filtrate (mother liquor) will retain the dark, tarry oligomers, while the filter cake will consist of a highly pure, off-white crystalline solid[3].

  • Free-Basing: Suspend the solid in degassed water, neutralize with saturated

    
    , and extract with degassed Ethyl Acetate to recover the pure free base.
    

Quantitative Data: Comparison of Purification Strategies

Purification StrategyTypical Monomer RecoveryPurity (HPLC)ScalabilityPrimary Limitation
Silica Gel Chromatography 40–55%85–90%LowSevere streaking of oligomers; high solvent volume required.
Hexane/Ether Trituration [4]60–70%>95%HighRequires specific solubility differentials; some short-chain dimers may co-precipitate.
Oxalate Salt Crystallization [3]75–85%>98%Very HighRequires a basic functional group on the indole side-chain to form the salt network.

References

  • Oligomerization of Indole Derivatives with Incorporation of Thiols, MDPI. 2

  • Process Development of a Scaleable Route to (2R)-[3-(2-Aminopropyl)-1H-indol-7-yloxy]-N,N-diethylacetamide: A Key Intermediate for AJ-9677, ACS Publications. 3

  • Development of potent dual BET/HDAC inhibitors via pharmacophore merging and structure-guided optimization, bioRxiv. 4

  • Pathways of Electrochemical Oxidation of Indolic Compounds, SciSpace. 1

Sources

Troubleshooting

Technical Support Center: Optimizing 7-Hydroxyindole-5-Carboxylic Acid for Biological Assays

Technical Overview 7-Hydroxyindole-5-carboxylic acid (7-HICA) presents a dual challenge in biological assays: solubility and oxidative stability . Structurally, it possesses a hydrophobic indole core functionalized with...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Overview

7-Hydroxyindole-5-carboxylic acid (7-HICA) presents a dual challenge in biological assays: solubility and oxidative stability . Structurally, it possesses a hydrophobic indole core functionalized with a polar hydroxyl group at position 7 and an ionizable carboxylic acid at position 5.

  • Solubility Profile: The compound is amphiphilic but predominantly lipophilic in its protonated form. Its solubility is pH-dependent due to the carboxylic acid (pKa ≈ 4.4). At physiological pH (7.4), the carboxylate anion improves solubility, but the planar aromatic system drives

    
    -
    
    
    
    stacking and aggregation.
  • Stability Risk: The electron-rich 7-hydroxyindole motif is highly susceptible to autoxidation, leading to the formation of insoluble melanin-like polymers, which can cause false positives in screening assays (pan-assay interference).

This guide provides a self-validating system to solubilize 7-HICA while preserving its chemical integrity.

Troubleshooting Guide & FAQs

Issue 1: "My compound precipitates immediately upon dilution from DMSO into culture media."

Diagnosis: This is likely a "pH Shock" precipitation. Mechanism: 7-HICA stocks in DMSO are often highly concentrated (e.g., 10-50 mM). When diluted into aqueous media, if the local pH drops below the pKa of the carboxylic acid (~4.4), the compound reverts to its protonated, insoluble form. Additionally, high ionic strength in media can screen the charge, promoting aggregation.

Solution:

  • Buffer Capacity Check: Ensure your assay buffer (e.g., PBS, HEPES) has sufficient buffering capacity (at least 20-50 mM) to maintain pH > 7.0 after the addition of the acidic stock.

  • Intermediate Dilution Step: Do not pipette 100% DMSO stock directly into the well. Perform an intermediate dilution in a buffer adjusted to pH 8.0, then add this to the final assay volume.

  • Vortexing: Vortex immediately upon addition to prevent local concentration hotspots.

Issue 2: "The solution turns pink/brown after a few hours on the bench."

Diagnosis: Oxidative degradation.[1] Mechanism: Hydroxyindoles are electron-rich. In the presence of dissolved oxygen and light, they undergo radical oxidation to form quinone-imines and eventual polymerization.

Solution:

  • Deoxygenation: Degas all buffers using vacuum sonication or argon sparging before use.

  • Antioxidants: If compatible with your biology, add 0.1% - 0.5% Ascorbic Acid or Sodium Metabisulfite to the stock solution and assay buffer.

  • Light Protection: Handle the compound in amber vials or wrap tubes in aluminum foil.

Issue 3: "I need a high concentration (>1 mM) for animal studies, but DMSO is toxic."

Diagnosis: Solubility limit in aqueous vehicles. Mechanism: Simple saline cannot solubilize the hydrophobic core at high concentrations, even when ionized.

Solution: Use a complexing agent.[2]

  • Protocol: Formulate with 20% (w/v) Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
    . The hydrophobic cavity of the cyclodextrin encapsulates the indole core, while the outer shell remains water-soluble.
  • Preparation: Dissolve 7-HICA in a small volume of 0.1 M NaOH (to ensure ionization), add the HP-

    
    -CD solution, and adjust pH back to 7.4 carefully with HCl.
    

Experimental Protocols

Protocol A: Preparation of a Stable 50 mM Stock Solution

Objective: Create a stock solution that minimizes oxidation and maximizes solubility.

Materials:

  • 7-HICA powder[3][4]

  • Anhydrous DMSO (Grade: Cell Culture Tested, stored over molecular sieves)

  • Argon or Nitrogen gas line

  • Amber glass vial with PTFE-lined cap

Step-by-Step:

  • Weighing: Weigh the target mass of 7-HICA into an amber vial.

  • Solvent Addition: Add Anhydrous DMSO to achieve 50 mM concentration.

    • Note: Do not use water or aqueous buffers for the master stock.

  • Dissolution: Vortex or sonicate in a water bath (max 30°C) until clear.

  • Inerting: Gently blow a stream of Argon/Nitrogen over the liquid surface for 30 seconds to displace oxygen.

  • Storage: Cap tightly. Store at -20°C or -80°C.

    • Self-Validation: Upon thawing, the solution should be light yellow/beige. If dark brown, significant oxidation has occurred; discard.

Protocol B: Solubility & Precipitation Check (Nephelometry Surrogate)

Objective: Determine the maximum non-precipitating concentration in your specific assay buffer.

  • Prepare Buffer: Aliquot 198 µL of your specific Assay Buffer (e.g., PBS pH 7.4) into a clear UV-transparent 96-well plate.

  • Titration: Add 2 µL of 7-HICA stock (at varying concentrations: 1, 5, 10, 20, 50 mM) to the wells.

  • Incubation: Shake at room temperature for 30 minutes.

  • Readout: Measure Absorbance at 600 nm (turbidity).

    • Interpretation: A significant increase in OD600 compared to the DMSO-only blank indicates precipitation (crash-out).

Data Presentation

Table 1: Estimated Solubility & Solvent Compatibility
Solvent SystemEstimated Solubility (25°C)Usage Notes
Anhydrous DMSO > 50 mMRecommended for Master Stock. Hygroscopic; keep sealed.
Ethanol (100%) ~ 10-20 mMPossible, but evaporation changes concentration rapidly.
PBS (pH 7.4) < 0.5 mMLimited by hydrophobicity. Requires pre-dissolution in DMSO.
PBS (pH 4.0) < 0.05 mMAvoid. Below pKa, compound is protonated and insoluble.
20% HP-

-CD
> 5 mMBest for in vivo or high-concentration cellular assays.
Table 2: Chemical Properties Relevant to Solubility[2]
ParameterValue (Approx.)Implication
pKa (COOH) 4.4 ± 0.3Buffer pH must be > 6.0 to ensure >95% ionization (solubility).
pKa (7-OH) 9.8 ± 0.5Remains protonated at physiological pH.
LogP ~ 1.6Moderately lipophilic; requires organic co-solvent or carrier.

Decision Tree & Workflow Visualizations

Figure 1: Solubility Optimization Decision Tree

This logic flow guides the user to the correct formulation strategy based on their required concentration and assay type.

SolubilityStrategy Start Start: Define Assay Needs ConcCheck Required Concentration? Start->ConcCheck LowConc < 100 µM (In Vitro) ConcCheck->LowConc HighConc > 100 µM or In Vivo ConcCheck->HighConc ToxCheck Is DMSO Tolerance > 0.5%? LowConc->ToxCheck ComplexForm Complex Formulation: 20% HP-beta-Cyclodextrin HighConc->ComplexForm Standard buffers fail SimpleDil Standard Protocol: DMSO Stock -> Buffer (pH 7.4) ToxCheck->SimpleDil Yes IntermedDil Intermediate Dilution: DMSO -> pH 8.0 Buffer -> Assay ToxCheck->IntermedDil No (Need lower DMSO)

Caption: Decision matrix for selecting the appropriate solubilization strategy based on concentration requirements and solvent tolerance.

Figure 2: Stock Preparation & Handling Workflow

This diagram illustrates the critical steps to prevent oxidation during stock preparation.

StockPrep Weigh Weigh 7-HICA (Amber Vial) Dissolve Dissolve in Anhydrous DMSO Weigh->Dissolve Avoid light Purge Purge Headspace (Argon/N2) Dissolve->Purge Remove O2 Store Store at -20°C (Desiccated) Purge->Store QC QC Check: Color Inspection Store->QC Before use QC->Dissolve If ppt found

Caption: Workflow for preparing oxidation-resistant stock solutions.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2737651, 7-Hydroxyindole. Retrieved from [Link]

  • Lee, J. H., et al. (2007). "Indole and 7-hydroxyindole diminish biofilm formation by E. coli O157:H7." Journal of Microbiology and Biotechnology. (Contextual reference for biological activity and handling of 7-hydroxyindoles).
  • Li, X., et al. (2014). "Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation."[1] Molecular Pharmaceutics. (Reference for oxidative instability of hydroxyindoles).

Sources

Optimization

minimizing decarboxylation of indole-5-carboxylic acids during heating

Ticket Category: Thermal Stability & Synthesis Optimization Status: Open Assigned Specialist: Senior Application Scientist Executive Summary: The Stability Spectrum Before troubleshooting specific protocols, it is critic...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Category: Thermal Stability & Synthesis Optimization Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Stability Spectrum

Before troubleshooting specific protocols, it is critical to distinguish the structural behavior of your molecule.

  • Indole-3-carboxylic acid: Highly unstable. It is effectively a vinylogous carbamic acid and can decarboxylate spontaneously at ambient temperatures or mild heating.

  • Indole-5-carboxylic acid (Your Target): Significantly more robust. It behaves structurally like a para-substituted benzoic acid. Its melting point is typically >200°C.

The Core Issue: If you are observing decarboxylation in Indole-5-carboxylic acid , it is likely not a spontaneous thermal event. It is almost certainly a Catalytic Protodecarboxylation driven by specific additives (Cu, Ag, Pd) or extreme pH/solvent environments. The following guide addresses these specific "forced errors."

Module 1: Diagnostic Flowchart

Use this logic tree to identify the root cause of your yield loss.

Decarboxylation_Troubleshoot Start START: Decarboxylation Observed CheckMetal Are you using Cu, Ag, or Pd catalysts? Start->CheckMetal CheckTemp Is Temperature > 150°C? CheckMetal->CheckTemp No Sol_Metal CAUSE: Metal-Catalyzed Protodecarboxylation FIX: Chelate metal or switch to Pd-only system CheckMetal->Sol_Metal Yes (esp. Cu/Ag) CheckAcid Is the medium strongly Acidic (pH < 1)? CheckTemp->CheckAcid No Sol_Solvent CAUSE: Thermal Decomposition FIX: Switch high-BP solvent (DMSO/NMP) to alcohols CheckTemp->Sol_Solvent Yes Sol_Acid CAUSE: Ipso-Protonation FIX: Switch to Basic Hydrolysis (Saponification) CheckAcid->Sol_Acid Yes Sol_Stable Indole-5 is generally stable. Check analytical method (HPLC artifact?) CheckAcid->Sol_Stable No

Figure 1: Diagnostic logic for isolating the cause of CO₂ loss in indole-5-carboxylic acids.

Module 2: Troubleshooting Specific Workflows

Ticket #001: Loss of Carboxyl Group during Cross-Coupling (Suzuki/Sonogashira)

Symptom: You are attempting to couple a halide on the indole ring, but the product is missing the -COOH group (formation of unsubstituted indole).

Root Cause: Copper-Catalyzed Protodecarboxylation. Many cross-coupling protocols (especially Sonogashira or modified Suzuki) use Copper (CuI) or Silver (Ag₂CO₃) as co-catalysts. Indole-carboxylic acids are excellent substrates for intentional decarboxylative coupling. By adding Cu/Ag and heat, you are inadvertently running a "Goossen Reaction" (decarboxylative biaryl synthesis).

The Mechanism (What to Avoid):

  • Formation of Indole-COO-Cu(I) species.

  • Decarboxylation to form an Indolyl-Cu intermediate.

  • Protonation by solvent/moisture to yield the decarboxylated indole.

Protocol Adjustment:

ParameterHazardous Condition (Avoid)Safe Alternative
Catalyst CuI, CuTC, Ag₂CO₃, Ag₂OPd-only systems (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄). Avoid Cu co-catalysis.
Base Carbonates at >120°CPhosphates (K₃PO₄) or Fluorides (CsF) at <100°C.
Solvent NMP, DMSO, DMAc (High boiling, polar)1,4-Dioxane, Toluene/Water, Isopropanol .
Strategy Coupling the free acidEster Protection. Methyl esterify the acid before coupling. Esters do not decarboxylate under coupling conditions.
Ticket #002: Decarboxylation during Ester Hydrolysis

Symptom: You synthesized an indole-5-ester and are trying to hydrolyze it to the acid using HCl/H₂SO₄, but you recover the decarboxylated indole.

Root Cause: Acid-Catalyzed Ipso-Substitution. While Indole-5 is stable, the indole ring is electron-rich. In strong mineral acids at reflux, the proton can attack the carbon bearing the carboxyl group (ipso-attack), facilitating the loss of CO₂.

Corrective Protocol (Saponification): Do not use acid hydrolysis. Use basic saponification, which forms the carboxylate salt (highly stable).

  • Dissolve: Indole-ester in THF/Methanol (3:1).

  • Reagent: Add LiOH (3.0 equiv) dissolved in minimal water.

  • Condition: Stir at 50°C (Do not reflux at >80°C if avoidable).

  • Workup (Critical):

    • Cool to 0°C.

    • Acidify carefully with 1M HCl to pH 3-4 (do not go to pH 1).

    • The product usually precipitates. Filter immediately. Do not let the free acid sit in strong aqueous acid solution for extended periods.

Ticket #003: Degradation during Recrystallization

Symptom: The material purity decreases after attempting to recrystallize from DMSO or DMF.

Root Cause: Thermal Stress & Solvent Decomposition. DMSO decomposes at high temperatures to produce acidic byproducts (sulfenic acids) and formaldehyde. This creates a "perfect storm" of high heat + acid, triggering decarboxylation.

Recommended Solvent Systems: Indole-5-carboxylic acid has high polarity. Avoid high-boiling dipolar aprotic solvents for purification if possible.

  • Option A (Preferred): Ethanol / Water gradient. Dissolve in hot ethanol, add warm water until turbid, cool slowly.

  • Option B: Acetonitrile (reflux) -> Cool to 0°C.

  • Option C: Acetic Acid (Glacial). Recrystallize from hot acetic acid (the dimer stability of carboxylic acids in AcOH often protects them), but ensure rapid cooling.

Module 3: Mechanistic Visualization

Understanding the "Enemy" pathway helps you avoid it. Below is the mechanism of Copper-Mediated Decarboxylation, which is the most common cause of yield loss in drug discovery labs working with these substrates.

Cu_Decarboxylation Substrate Indole-5-COOH Complex Cu-Carboxylate Complex Substrate->Complex + Cu(I) salt TS Transition State (Cu stabilizes Ar-) Complex->TS Heat (>120°C) Intermediate Indolyl-Cu Intermediate TS->Intermediate - CO2 Product Decarboxylated Indole + CO2 Intermediate->Product + H+ (Protodemetallation)

Figure 2: The Copper-Catalyzed Protodecarboxylation pathway. Note that Cu stabilizes the transition state, lowering the activation energy for CO₂ loss.

FAQ: Rapid Response

Q: Can I use Microwave heating for reactions involving Indole-5-COOH? A: Yes, but with caution. Microwave heating often creates "hot spots." If your solvent is NMP or DMSO, these hot spots can exceed 250°C, triggering thermal degradation. Use a highly stirring bar and set the "Power Max" to avoid temperature spikes.

Q: I see a small impurity peak at (M-44) in LCMS. Is this decarboxylation? A: Not necessarily. Indole-carboxylic acids often decarboxylate inside the Mass Spectrometer source (in-source fragmentation).

  • Test: Lower the cone voltage/fragmentor voltage on your MS. If the peak ratio changes significantly, it is an artifact of analysis, not a real impurity in your flask.

Q: Is Indole-5-carboxylic acid light sensitive? A: Indoles generally oxidize slowly in light (turning pink/brown). While this isn't decarboxylation, it is degradation. Store the solid in amber vials under Argon.

References

  • Goossen, L. J., et al. (2007).[1] "Copper-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids." Advanced Synthesis & Catalysis. (Demonstrates the specific conditions—Cu/Heat—that cause decarboxylation, serving as a guide of what to avoid).

  • Lu, P., et al. (2009).[2] "Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids." Organic Letters. (Highlights the risk of using Silver salts with heteroaromatic acids).

  • Sigma-Aldrich. "Indole-5-carboxylic acid Product Specification & Stability Data." (Confirming melting point >210°C, distinguishing it from the unstable 3-isomer).

  • Brown, B. R. (1951).[3] "The Mechanism of Thermal Decarboxylation." Quarterly Reviews, Chemical Society.[3] (Foundational text on the electronic requirements for thermal decarboxylation).

Sources

Reference Data & Comparative Studies

Validation

Structural Divergence and Functional Utility: A Comparative Analysis of 7-HICA and 5-HIAA

Executive Summary This technical guide compares 5-Hydroxyindole-3-acetic acid (5-HIAA) and 7-Hydroxy-1H-indole-5-carboxylic acid (7-HICA) . While both share the hydroxyindole core, they occupy distinct niches in life sci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide compares 5-Hydroxyindole-3-acetic acid (5-HIAA) and 7-Hydroxy-1H-indole-5-carboxylic acid (7-HICA) . While both share the hydroxyindole core, they occupy distinct niches in life sciences. 5-HIAA is the "Gold Standard" endogenous biomarker for serotonin metabolism and carcinoid syndrome diagnosis. In contrast, 7-HICA is a "Privileged Scaffold" in medicinal chemistry, utilized as a synthetic building block to optimize potency and solubility in kinase inhibitors and antimicrobial agents.

This guide analyzes their physicochemical differences, analytical separation strategies, and respective roles in diagnostic and therapeutic research.

Part 1: Chemical Architecture & Physicochemical Profiling

The fundamental difference lies in the regio-positioning of the hydroxyl group and the nature of the carboxylic acid moiety. These structural variations dictate their reactivity, pKa, and biological interaction profiles.

Structural Comparison
Feature5-HIAA (Biomarker)7-HICA (Synthetic Scaffold)
CAS Number 54-16-01369158-48-4
Formula C₁₀H₉NO₃C₉H₇NO₃
Molecular Weight 191.18 g/mol 177.16 g/mol
Hydroxyl Position C5 (Para to Nitrogen)C7 (Ortho to Nitrogen)
Acid Type Aliphatic (Acetic acid side chain)Aromatic (Benzoic acid-like)
Acid Position C3 (Indole ring substituent)C5 (Directly on Indole ring)
pKa (Acid) ~4.76 (Typical aliphatic COOH)~4.20 (Conjugated aromatic COOH)
LogP (Lipophilicity) ~0.58 (Hydrophilic)~1.57 (More Lipophilic)
Primary Utility Clinical Diagnostics (Urine/Plasma)Drug Discovery (Fragment-based design)
Mechanistic Implications[2][3]
  • Acidity & Solubility: 7-HICA possesses a carboxylic acid directly conjugated to the aromatic ring, rendering it slightly more acidic than 5-HIAA. However, 7-HICA lacks the flexible methylene spacer found in 5-HIAA, making its structure more rigid—a desirable trait for binding into specific enzyme pockets (e.g., kinases) with lower entropic penalty.

  • Hydrogen Bonding: The C7-hydroxyl in 7-HICA is adjacent to the indole nitrogen (NH). This allows for unique intramolecular H-bonding or bidentate interactions with receptor active sites, a feature often exploited in "scaffold hopping" to improve drug selectivity.

IndoleComparison cluster_5HIAA 5-HIAA (Endogenous Metabolite) cluster_7HICA 7-HICA (Synthetic Scaffold) Indole Indole Core HIAA_Struct 5-Hydroxyindole-3-acetic acid (Flexible Side Chain) HICA_Struct 7-Hydroxy-1H-indole-5-carboxylic acid (Rigid Aromatic Acid) Diagnostic Clinical Biomarker (Carcinoid Syndrome) HIAA_Struct->Diagnostic Quantification Serotonin Serotonin (5-HT) MAO MAO-A Enzyme Serotonin->MAO Metabolism MAO->HIAA_Struct Oxidation Kinase Target: Kinase/Antibiofilm HICA_Struct->Kinase Ligand Binding BuildingBlock Synthetic Intermediate BuildingBlock->HICA_Struct Chemical Synthesis Therapeutic Drug Candidate (Optimization) Kinase->Therapeutic Inhibition

Figure 1: Functional divergence of hydroxyindoles. 5-HIAA is the downstream product of serotonin metabolism, while 7-HICA serves as an upstream building block for therapeutic agents.

Part 2: Biological & Research Applications[2][4][5][6][7]

5-HIAA: The Diagnostic Benchmark

5-HIAA is the terminal metabolite of serotonin. Its quantification is the primary screening method for neuroendocrine tumors (NETs).

  • Mechanism: Serotonin is deaminated by Monoamine Oxidase (MAO) to an aldehyde, then oxidized by Aldehyde Dehydrogenase (ALDH) to 5-HIAA.[1]

  • Clinical Relevance: Elevated urinary 5-HIAA (>25 mg/24h) strongly suggests carcinoid tumors. It is also used to monitor patient response to somatostatin analogs.

7-HICA: The Medicinal Chemistry Scaffold

7-HICA is rarely found as a mammalian metabolite. Instead, it is a high-value intermediate in drug discovery.

  • Antibiofilm Activity: Recent studies indicate that 7-hydroxyindole derivatives (structurally related to 7-HICA) can inhibit biofilm formation in multidrug-resistant Acinetobacter baumannii by modulating quorum sensing genes (abaI, abaR).[2]

  • Kinase Inhibition: The 5-carboxylic acid group provides a handle for amide coupling (creating focused libraries), while the 7-hydroxyl group can mimic the hinge-binding motif required for ATP-competitive kinase inhibitors.

Part 3: Analytical Differentiation (Experimental Protocol)

Researchers often face the challenge of separating isomeric hydroxyindoles during purity profiling of synthetic libraries or metabolic studies. Due to their structural similarity, they require optimized High-Performance Liquid Chromatography (HPLC) conditions.

Protocol: RP-HPLC Separation of Hydroxyindole Isomers

Objective: To resolve 5-HIAA, 7-HICA, and related isomers (e.g., 5-hydroxyindole) using a standard C18 Reverse Phase system.

Reagents:

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 4.5 (adjusted with Acetic Acid). Note: Acidic pH ensures the carboxylic acids are protonated, improving retention.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[3]

  • Column: C18 Reverse Phase (e.g., Inertsil ODS-3 or equivalent), 5 µm, 4.6 x 250 mm.

Workflow:

  • Sample Preparation:

    • Dissolve 1 mg of 7-HICA and 5-HIAA separately in 1 mL of Methanol:Water (50:50).

    • Filter through a 0.22 µm PTFE membrane to remove particulates.

    • Prepare a mixed standard at 50 µg/mL each.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30°C.

    • Detection: UV at 280 nm (Indole absorption max) or Fluorescence (Ex: 280 nm, Em: 340 nm) for higher sensitivity.

  • Gradient Profile:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-20 min: 5% → 60% B (Linear Gradient)

    • 20-25 min: 60% B (Wash)

    • 25-30 min: 5% B (Re-equilibration)

Expected Results:

  • 5-HIAA: Elutes earlier (approx. 8-10 min) due to the hydrophilic acetic acid side chain and higher polarity.

  • 7-HICA: Elutes later (approx. 12-14 min). The direct conjugation of the carboxylic acid and the lack of the aliphatic spacer make it slightly more lipophilic (higher LogP) under acidic conditions compared to the highly polar 5-HIAA.

HPLC_Workflow Sample Sample Mixture (5-HIAA + 7-HICA) Column C18 Column (Stationary Phase) Hydrophobic Interaction Sample->Column Separation Differential Partitioning Column->Separation MobilePhase Mobile Phase (pH 4.5) Suppresses Ionization MobilePhase->Column Peak1 Peak 1: 5-HIAA (More Polar, Elutes First) Separation->Peak1 Low k' Peak2 Peak 2: 7-HICA (More Lipophilic, Elutes Later) Separation->Peak2 High k' Detector UV/Fluorescence Detection (280nm / 340nm) Peak1->Detector Peak2->Detector

Figure 2: Separation logic for hydroxyindole acids. Acidic mobile phase suppresses ionization, allowing separation based on the lipophilicity differences between the acetic acid side chain (5-HIAA) and the benzoic core (7-HICA).

References

  • American Society for Microbiology. (2025). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii.[2] Microbiology Spectrum. Retrieved from [Link]

  • Wikipedia. (2025). 5-Hydroxyindoleacetic acid: Clinical Significance and Metabolism. Retrieved from [Link]

  • Brieflands. (2023). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives. Iran J Pharm Res.[4][5][6][7][8] Retrieved from [Link]

Sources

Comparative

biological activity comparison: 7-hydroxyindole vs 7-azaindole scaffolds

Scaffold Selection in Medicinal Chemistry: A Comparative Analysis of 7-Azaindole and 7-Hydroxyindole Executive Summary: The Divergence of Bioisosteres In medicinal chemistry, the modification of the indole core is a fund...

Author: BenchChem Technical Support Team. Date: March 2026

Scaffold Selection in Medicinal Chemistry: A Comparative Analysis of 7-Azaindole and 7-Hydroxyindole

Executive Summary: The Divergence of Bioisosteres

In medicinal chemistry, the modification of the indole core is a fundamental strategy for optimizing potency and pharmacokinetic (PK) profiles.[1][2] While both 7-azaindole (1H-pyrrolo[2,3-b]pyridine) and 7-hydroxyindole (1H-indol-7-ol) are structurally derived from the parent indole, they represent divergent paths in scaffold selection.

  • 7-Azaindole is the premier bioisostere for Kinase Inhibition , functioning as a robust ATP-adenine mimic with exceptional metabolic stability.

  • 7-Hydroxyindole is a specialized scaffold often targeting Aminergic GPCRs (Dopamine/Serotonin receptors), where the C7-hydroxyl group mimics the catecholic or phenolic moieties of endogenous neurotransmitters.

This guide provides an objective, data-driven comparison to assist in scaffold prioritization.

Structural & Physicochemical Profiling[2][3]

The biological activity of these scaffolds is dictated by their electronic distributions and hydrogen-bonding vectors.

Electronic Landscape and H-Bonding

The critical difference lies at Position 7.

Feature7-Azaindole Scaffold7-Hydroxyindole Scaffold
Structure Pyridine-fused pyrrolePhenol-fused pyrrole
Position 7 Atom Nitrogen (sp²)Oxygen (sp³ - OH group)
H-Bond Property Acceptor only (Lone pair available)Donor & Acceptor (Amphipathic)
pKa (approx) ~4.6 (Conjugate acid of Pyridine N)~9.8 (Phenolic OH)
LogP Trend Lower (More polar due to Pyridine N)Moderate (OH increases polarity, but less than N)
Key Interaction Bidentate binding (Hinge Region)Mimicry of neurotransmitter OH groups
Pharmacophore Mapping (Visualized)

The following diagram illustrates the distinct interaction vectors that dictate target selection.

Scaffold_Interaction Azaindole 7-Azaindole (Kinase Privileged) Target_Kinase Kinase Hinge Region (ATP Site) Azaindole->Target_Kinase N1 (Donor) -> Backbone C=O Azaindole->Target_Kinase N7 (Acceptor) <- Backbone N-H Hydroxyindole 7-Hydroxyindole (GPCR Privileged) Hydroxyindole->Target_Kinase Steric Clash / Desolvation Penalty Target_GPCR Dopamine/Serotonin Receptor Pocket Hydroxyindole->Target_GPCR C7-OH mimics Neurotransmitter Phenol Hydroxyindole->Target_GPCR H-Bond Network (Serine/Threonine residues)

Caption: Interaction vector mapping showing the bidentate "hinge-binding" motif of 7-azaindole versus the neurotransmitter mimicry of 7-hydroxyindole.

Biological Activity Comparison

7-Azaindole: The Kinase Gold Standard

The 7-azaindole scaffold is a "privileged structure" for ATP-competitive inhibitors.[2][3][4][5]

  • Mechanism: The N1-H and N7 atoms form a planar, bidentate hydrogen bond network with the kinase "hinge" region (residues connecting the N- and C-lobes). This mimics the N1 and N6 of the adenine ring in ATP.

  • Advantage: Unlike the C-H bond in indole, the N7 in azaindole does not suffer from steric repulsion with the hinge backbone carbonyls and provides an additional anchoring point (H-bond acceptor).

  • Data Support:

    • Case Study:Vemurafenib (PLX4032) .

    • Target: BRAF V600E (Melanoma).

    • Observation: The 7-azaindole core was essential for high-affinity binding (IC50 < 50 nM) and selectivity. Replacing the 7-N with 7-C (indole) resulted in a significant loss of potency due to the loss of the H-bond acceptor capability.

7-Hydroxyindole: The GPCR Specialist

The 7-hydroxyindole scaffold is frequently utilized to design ligands for aminergic G-Protein Coupled Receptors (GPCRs).

  • Mechanism: The 7-hydroxyl group spatially and electronically mimics the meta-hydroxyl group found in dopamine and serotonin. This allows for specific interactions with serine residues in the orthosteric binding pockets of D2/D3 or 5-HT receptors.

  • Advantage: High affinity for D3 receptors.

  • Data Support:

    • Case Study:7-OH-DPAT .[6][7][8]

    • Target: Dopamine D3 Receptor (Agonist).

    • Observation: 7-OH-DPAT exhibits high affinity (Ki ≈ 0.6 nM) for D3 receptors. The 7-OH group is critical; removal (unsubstituted indole) or displacement leads to drastic reduction in affinity, confirming its role as a pharmacophoric anchor.

Experimental Protocols

To validate the scaffold choice, the following self-validating protocols are recommended.

Protocol A: Kinase Hinge-Binding Validation (TR-FRET)

Use this to confirm if your 7-azaindole derivative is engaging the ATP pocket effectively.

Objective: Determine IC50 and mode of inhibition.

  • Reagents:

    • Kinase (e.g., BRAF V600E) in reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Tracer: AlexaFluor 647-labeled ATP-competitive tracer.

    • Antibody: Europium-labeled anti-tag antibody (e.g., Anti-His-Eu).

  • Compound Preparation:

    • Prepare 10-point dose-response of 7-azaindole derivative in DMSO (Top conc: 10 µM).

    • Include Staurosporine as a positive control (Reference IC50 ~1-10 nM).

  • Assay Workflow:

    • Dispense 5 µL of compound into 384-well white low-volume plate.

    • Add 5 µL of Kinase/Antibody mixture. Incubate 15 min.

    • Add 5 µL of Tracer.

    • Incubate 60 min at Room Temp (protect from light).

  • Readout:

    • Measure TR-FRET on multimode reader (Ex: 337 nm, Em: 620 nm & 665 nm).

    • Validation Criteria: Z-factor must be > 0.5.

  • Interpretation: A potent IC50 (<100 nM) confirms the scaffold is successfully engaging the hinge region.

Protocol B: Metabolic Stability (Microsomal Stability)

Use this to compare the "drug-like" properties. 7-Hydroxyindoles often fail here due to Phase II conjugation.

Objective: Determine Intrinsic Clearance (CLint) and Half-life (t1/2).

  • System: Human Liver Microsomes (HLM) supplemented with NADPH (for Phase I) and UDPGA (for Phase II - Critical for 7-hydroxyindole).

  • Workflow:

    • Pre-incubate 0.5 mg/mL HLM with test compound (1 µM) at 37°C.

    • Initiate reaction with cofactor mix (NADPH + UDPGA).

    • Sample at t = 0, 5, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile (containing internal standard).

  • Analysis:

    • Centrifuge and analyze supernatant via LC-MS/MS.

    • Monitor parent depletion.

  • Expected Outcome:

    • 7-Azaindole: Generally High Stability (t1/2 > 60 min). Resistance to CYP oxidation.

    • 7-Hydroxyindole: Risk of Rapid Clearance (t1/2 < 30 min) due to UGT-mediated O-glucuronidation at the 7-position.

Decision Framework (Workflow)

Use this logic flow to select the correct scaffold for your project.

Scaffold_Decision Start Target Identification Q1 Is the target a Kinase? Start->Q1 Q2 Is the target an Aminergic GPCR (Dopamine/Serotonin)? Q1->Q2 No Path_Kinase Select 7-Azaindole Q1->Path_Kinase Yes Path_GPCR Select 7-Hydroxyindole Q2->Path_GPCR Yes Reason_K Requires H-Bond Acceptor at Position 7 (Hinge) Path_Kinase->Reason_K Reason_G Requires Phenolic Mimic (Serine Interaction) Path_GPCR->Reason_G

Caption: Decision tree for scaffold selection based on target class requirements.

References

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 29–36. Link

  • Bollag, G., et al. (2010). Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma. Nature, 467, 596–599. Link(Primary source for Vemurafenib/7-azaindole binding mode).

  • Lévesque, D., et al. (1992). Identification, characterization, and localization of the dopamine D3 receptor. Proceedings of the National Academy of Sciences, 89(17), 8155-8159. Link(Establishes 7-OH-DPAT as a key D3 ligand).

  • Popoli, A., et al. (2017). Recent Applications of the 7-Azaindole Scaffold in Medicinal Chemistry. Current Medicinal Chemistry, 24. Link

Sources

Validation

validation of 7-hydroxy-1H-indole-5-carboxylic acid purity by NMR spectroscopy

Executive Summary In the synthesis of bioactive scaffolds, 7-hydroxy-1H-indole-5-carboxylic acid represents a critical intermediate for serotonin receptor ligands and kinase inhibitors. Its dual functionality (labile hyd...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of bioactive scaffolds, 7-hydroxy-1H-indole-5-carboxylic acid represents a critical intermediate for serotonin receptor ligands and kinase inhibitors. Its dual functionality (labile hydroxyl/carboxyl groups) and susceptibility to oxidative polymerization make standard purity assessments like HPLC-UV prone to error due to variable response factors and lack of commercial reference standards.

This guide establishes Quantitative NMR (qNMR) as the primary validation method for this compound.[1] Unlike chromatography, qNMR provides metrological traceability to the International System of Units (SI) without requiring a reference standard of the analyte itself. We demonstrate that qNMR offers superior accuracy for this specific indole derivative by visualizing exchangeable protons and quantifying solvate stoichiometry in a single experiment.

Technical Context: The Analyte

The molecule 7-hydroxy-1H-indole-5-carboxylic acid presents specific analytical challenges:

  • Labile Protons: Three exchangeable protons (Indole-NH, 7-OH, 5-COOH) are invisible in protic solvents like Methanol-

    
     or 
    
    
    
    .
  • Oxidation Risk: Electron-rich indoles are prone to forming quinone-imine species, often visible as colored impurities but sometimes undetected by UV at standard wavelengths (254 nm).

  • Solubility: High polarity requires DMSO-

    
     for complete dissolution, which complicates solvent suppression techniques.
    
Comparative Analysis: qNMR vs. Alternatives

The following table contrasts the performance of qNMR against traditional methods for this specific substrate.

FeatureqNMR (Recommended) HPLC-UV Elemental Analysis (CHN)
Primary Output Molar Purity (Absolute)Chromatographic Purity (Relative)Weight % Elements
Reference Standard Not Required for Analyte (Uses Internal Std)Required (Often unavailable for novel intermediates)None
Response Factor Uniform (1:1 for all protons)Variable (Depends on extinction coefficient

)
N/A
Impurity ID Structural elucidation possibleRetention time only (unless MS coupled)Non-specific
Water/Solvent Quantified simultaneouslyInvisible (UV) or interferes (solvent front)Interferes with C/H ratio
Sample Recovery Non-destructiveDestructiveDestructive

The Validated Protocol (Self-Validating System)

This protocol is designed as a self-validating system . The internal consistency of the integral ratios between the aromatic protons and the internal standard serves as an immediate quality check.

Reagents and Materials
  • Solvent: DMSO-

    
     (99.9 atom% D) + 0.03% v/v TMS (Tetramethylsilane).
    
    • Why: DMSO prevents proton exchange, allowing quantification of the 7-OH and NH signals.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or NIST traceable).

    • Shift: Singlet at

      
       6.2–6.3 ppm (DMSO-
      
      
      
      ).
    • Why: It appears in a clean region of the indole spectrum (between aromatic and exchangeable protons) and has high solubility in DMSO.

  • Apparatus: 400 MHz (or higher) NMR Spectrometer; 5mm precision NMR tubes (Wilmad 535-PP or equivalent).

Sample Preparation Workflow

Crucial Step: Precision Weighing.[2][3] The accuracy of qNMR is limited by the balance, not the spectrometer.

  • Weighing: Using a microbalance (readability 0.001 mg or 0.01 mg), weigh approx. 10–15 mg of the Analyte (

    
    ) and 5–8 mg of Maleic Acid (
    
    
    
    ) directly into the same weighing boat or vial.
  • Dissolution: Add 0.6 mL DMSO-

    
    . Vortex until fully dissolved.
    
  • Transfer: Transfer to the NMR tube. Ensure no suspended particles (filter if necessary, though filtration can cause evaporation/concentration errors).

Acquisition Parameters

To ensure >99.9% magnetization recovery, the relaxation delay (


) is critical.
  • Pulse Sequence: zg (standard 1D proton) or zg30 (30° pulse).

  • Spectral Width: -2 to 16 ppm (to capture COOH).

  • Relaxation Delay (

    
    ): 60 seconds .
    
    • Scientific Logic:[4]

      
       for aromatic protons is typically 3–5s. 
      
      
      
      for small internal standards can be 10–15s. We require
      
      
      of the slowest nucleus.
      
      
      .
  • Scans (NS): 16 or 32 (S/N > 250:1).

  • Temperature: 298 K (25°C).

Visualization of Workflow

G Start Start: Sample & IS Weigh Precision Weighing (±0.01 mg) Start->Weigh Dissolve Dissolution in DMSO-d6 (Homogeneity Check) Weigh->Dissolve Acquire Acquisition (d1 = 60s, 90° pulse) Dissolve->Acquire Process Processing (Phase, Baseline, Integrate) Acquire->Process Process->Acquire S/N < 250 Calc Purity Calculation Process->Calc

Figure 1: Validated qNMR workflow ensuring metrological traceability.

Data Interpretation & Calculation

Spectral Assignment (The "Fingerprint")

In DMSO-


, 7-hydroxy-1H-indole-5-carboxylic acid displays a distinct pattern.
Proton PositionMultiplicityApprox. Shift (

ppm)
Integration (Target)Notes
COOH (5-pos)Broad Singlet12.0 – 12.51HVery broad; often excluded from quant due to exchange broadening.
NH (1-pos)Broad Singlet11.0 – 11.31HDiagnostic indole NH.
OH (7-pos)Broad/Sharp S9.5 – 10.01HVisible only in dry DMSO.
H-4 Doublet (

Hz)
7.9 – 8.11HDeshielded by COOH (ortho).
H-2 Doublet/Singlet7.3 – 7.41HCharacteristic indole C2-H.
H-6 Doublet (

Hz)
7.0 – 7.21HShielded by OH (ortho), Deshielded by COOH (ortho).
H-3 Doublet/Singlet6.4 – 6.51HUpfield indole C3-H.
Maleic Acid (IS) Singlet6.252HReference Signal.
Purity Calculation Equation

The absolute purity (


, mass %) is calculated using the following equation:


Where:

  • 
    : Integrated area (Analyte 
    
    
    
    , Standard
    
    
    ).[5]
  • 
    : Number of protons (Analyte 
    
    
    
    for H4, Standard
    
    
    ).
  • 
    : Molar mass (Analyte 
    
    
    
    g/mol , Maleic Acid
    
    
    g/mol ).
  • 
    : Mass weighed (mg).
    
  • 
    : Purity of the internal standard (as a decimal, e.g., 0.999).
    
Impurity Decision Matrix

Use the following logic flow to identify common synthetic impurities.

ImpurityLogic Root Analyze Spectrum CheckH4 Check H4/H6 Region (7.0 - 8.1 ppm) Root->CheckH4 CheckAliphatic Check Aliphatic Region (0 - 5 ppm) Root->CheckAliphatic Decarb Impurity: 7-Hydroxyindole (Missing COOH effect, H4 shifts upfield) CheckH4->Decarb Extra doublets? Oxidation Impurity: Quinone/Polymer (Broad baseline humps) CheckH4->Oxidation Baseline rise? Solvent Impurity: Residual Solvents (EtOAc: 4.03/1.99, MeOH: 3.16) CheckAliphatic->Solvent Sharp multiplets?

Figure 2: Diagnostic logic for impurity identification in indole synthesis.

Critical Analysis & Troubleshooting

The "Water Effect"

Commercially available DMSO-


 often contains traces of water (

3.33 ppm).
  • Problem: If the water content is high, the labile protons (COOH, NH, OH) will broaden or merge with the water peak due to rapid chemical exchange.

  • Solution: If the COOH or OH peaks are too broad to integrate, do not use them for quantification . Rely strictly on the non-exchangeable aromatic protons (H4, H6) for the calculation.

Baseline Correction

Indoles can polymerize to form non-soluble aggregates or soluble oligomers that create a "rolling baseline."

  • Protocol: Apply automatic baseline correction (e.g., polynomial fit) before integration. If the baseline is significantly distorted, the sample may be degrading; prepare a fresh sample immediately before acquisition.

Validation of the Result

To confirm the result is robust:

  • Calculate purity using H4 (most deshielded, usually cleanest).

  • Calculate purity using H6 .

  • Compare: If the results deviate by >1%, there is likely an overlapping impurity under one of the signals. Report the lower value or use 2D HSQC to resolve the overlap.

References

  • BIPM (Bureau International des Poids et Mesures). "Guidance on Quantitative NMR." Metrologia. Available at: [Link]

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products. 75(4), 834–851. [Link]

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics. 29(9), 2176–2179. [Link]

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. 57(2), 229-240. [Link]

Sources

Comparative

comparative antibiofilm efficacy of 7-hydroxyindole carboxylic acid derivatives

Publish Comparison Guide: Comparative Antibiofilm Efficacy of 7-Hydroxyindole vs. Indole Carboxylic Acid Derivatives Executive Summary: The Indole Scaffold in Biofilm Modulation The indole moiety represents a privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Comparative Antibiofilm Efficacy of 7-Hydroxyindole vs. Indole Carboxylic Acid Derivatives

Executive Summary: The Indole Scaffold in Biofilm Modulation

The indole moiety represents a privileged scaffold in bacterial signaling. While the parent compound indole acts as an interkingdom signal regulating biofilm formation, virulence, and antibiotic resistance, its derivatives exhibit enhanced or distinct efficacies.[1][2] This guide provides a technical comparison between 7-Hydroxyindole (7HI) —a potent, non-toxic biofilm inhibitor—and Indole Carboxylic Acid Derivatives (specifically Indole-3-carboxylic acid [I3CA] and Indole-3-acetic acid [IAA]).

Key Takeaway:

  • 7-Hydroxyindole (7HI) is the superior candidate for E. coli O157:H7 and Acinetobacter baumannii, capable of eradicating mature biofilms via Quorum Sensing (QS) disruption and cysteine metabolism repression.

  • Indole Carboxylic Acid Derivatives (I3CA/IAA) show niche efficacy, particularly against Fusobacterium nucleatum and Serratia plymuthica, often modulating cyclic-di-GMP levels rather than the canonical QS pathways targeted by 7HI.

Mechanistic Basis: Signal Interference Pathways

Understanding the causality of inhibition is critical for drug development. The mechanisms differ significantly between the hydroxylated and carboxylated derivatives.

A. 7-Hydroxyindole (7HI) Mechanism

7HI functions as a "signal jammer." It does not kill planktonic cells (non-bactericidal at active concentrations) but reprograms the transcriptional landscape.

  • In E. coli: 7HI represses the cys operon (cysteine biosynthesis) and induces the stress response regulator ycfR, leading to reduced fimbriae production and biofilm collapse.[3]

  • In A. baumannii: 7HI downregulates the abaI/abaR QS system, preventing the synthesis of acyl-homoserine lactones (AHLs) required for biofilm maturation.

B. Indole Carboxylic Acid (I3CA/IAA) Mechanism

These derivatives often mimic phytohormones (auxins).

  • In Serratia & Fusobacterium: They appear to influence the intracellular pool of c-di-GMP , a secondary messenger governing the transition from motile to sessile (biofilm) states. Lowering c-di-GMP promotes motility and disperses biofilm.

IndoleSignaling cluster_7HI 7-Hydroxyindole Pathway cluster_I3CA Indole Carboxylic Acid Pathway Node7HI 7-Hydroxyindole (Extracellular) Receptor SdiA / AbaR (Receptor) Node7HI->Receptor Binds/Interferes GeneReg Gene Regulation (↓abaI, ↓cys, ↑ycfR) Receptor->GeneReg Modulates Transcription Outcome7HI Biofilm Inhibition (Reduced Fimbriae/EPS) GeneReg->Outcome7HI Phenotype Change NodeI3CA Indole-3-Carboxylic Acid (I3CA) cdiGMP c-di-GMP Modulation NodeI3CA->cdiGMP Lowers Levels Motility Increased Motility (Dispersal) cdiGMP->Motility Promotes OutcomeI3CA Biofilm Reduction Motility->OutcomeI3CA Prevents Attachment

Figure 1: Comparative signaling pathways. 7HI targets transcriptional QS regulators, while I3CA modulates secondary messenger c-di-GMP.

Comparative Efficacy Analysis

The following data synthesizes experimental outcomes from key studies (Lee et al., Appl Environ Microbiol; Sethupathy et al., Frontiers).

Feature7-Hydroxyindole (7HI) Indole-3-Carboxylic Acid (I3CA) 5-Iodoindole (Benchmark)
Primary Target E. coli O157:H7, A. baumannii, S. aureusFusobacterium nucleatum, Vibrio, SerratiaA. baumannii, E. coli, S. aureus
Active Concentration 0.5 – 1.0 mM (often sub-MIC)1.0 – 2.0 mM0.1 – 0.5 mM
Biofilm Inhibition >90% (27-fold reduction in EHEC)~40% (in F. nucleatum)>80% (Bactericidal)
Mature Biofilm Eradication High (Eradicates A. baumannii biofilm)Low/ModerateHigh
Toxicity (Planktonic) Non-toxic (Bacteriostatic/Signal only)Non-toxicToxic (Bactericidal)
Effect on P. aeruginosa Stimulates Biofilm (2-fold increase)Variable / Weak InhibitionModerate Inhibition
Stability Susceptible to oxidation (turns brown)Generally stableStable

Critical Insight: Use 7HI for Gram-negative enteric pathogens and Acinetobacter.[4] Avoid 7HI for Pseudomonas as it may inadvertently boost biofilm mass. Use I3CA for oral pathogens or when targeting c-di-GMP pathways.

Experimental Validation Protocols

As a Senior Scientist, you must validate these effects using self-checking protocols. The following workflows ensure reproducibility.

Protocol A: High-Throughput Biofilm Inhibition Assay (Crystal Violet)

Objective: Quantify biomass reduction.

  • Inoculum Prep: Grow bacteria (e.g., A. baumannii) in LB broth to OD₆₀₀ = 0.05.

  • Treatment: Add 100 µL culture to 96-well polystyrene plates.

    • Test Wells: Supplement with 7HI or I3CA (0, 10, 50, 100, 500, 1000 µM). Dissolve compounds in DMF or DMSO (Keep solvent <0.1% v/v).

    • Solvent Control: Media + 0.1% DMF/DMSO.

    • Sterile Control: Media only.

  • Incubation: Static incubation at 30°C or 37°C for 24h. Note: 30°C often yields more robust biofilms for E. coli.

  • Staining:

    • Discard supernatant gently. Wash 3x with PBS (removes planktonic cells).

    • Stain with 0.1% Crystal Violet (CV) for 20 min.

    • Wash 3x with water; air dry for 1h.

  • Quantification: Solubilize CV with 95% Ethanol (200 µL). Measure Absorbance at 570 nm.[5]

  • Validation: If Solvent Control OD < 90% of Untreated Control, repeat with lower solvent concentration.

Protocol B: Gene Expression Analysis (RT-qPCR)

Objective: Confirm mechanism (e.g., abaI repression).

  • Biofilm Growth: Grow biofilms on glass wool or beads to maximize surface area for RNA extraction.

  • Lysis: Harvest cells after 24h treatment. Use mechanical lysis (bead beating) in RNAprotect reagent.

  • cDNA Synthesis: Reverse transcribe 1 µg total RNA.

  • qPCR Targets:

    • Target:abaI (QS synthase), cysD (Cysteine).

    • Reference:rpoB or 16S rRNA.

  • Calculation: Use the

    
     method. A fold-change < 0.5 indicates significant repression.
    

Workflow cluster_Assays Parallel Assays Start Start: Overnight Culture Dilution Dilute to OD 0.05 Start->Dilution Treatment Add 7HI / I3CA (0 - 1000 µM) Dilution->Treatment Incubation Incubate 24h @ 30°C (Static) Treatment->Incubation CV Crystal Violet Assay (Biomass) Incubation->CV CLSM Confocal Microscopy (Structure/Viability) Incubation->CLSM qPCR RT-qPCR (Gene Expression) Incubation->qPCR

Figure 2: Experimental workflow for validating antibiofilm efficacy.

Challenges & Future Directions

  • Stability: 7-Hydroxyindole oxidizes to insoluble pigments (brown/red) over time, potentially altering concentration. Solutions must be prepared fresh or stored under nitrogen.

  • Delivery: Carboxylic acid derivatives (I3CA) are more polar. Esterification (prodrug approach) may improve cell membrane permeation, after which intracellular esterases release the active acid.

  • Spectrum: 7HI is narrow-spectrum (promotes Pseudomonas biofilm). Co-administration with specific Pseudomonas inhibitors (e.g., furanones) is a recommended combinatorial strategy.

References

  • Lee, J. H., et al. (2007).[3][6] Enterohemorrhagic Escherichia coli biofilms are inhibited by 7-hydroxyindole and stimulated by isatin.[3][6][7][8][9][10] Applied and Environmental Microbiology, 73(13), 4100–4109.[7][8] Link[6][9]

  • Lee, J., et al. (2009).[2][7] Indole and 7-hydroxyindole diminish Pseudomonas aeruginosa virulence.[1][2][3][7][11] Microbial Biotechnology, 2(1), 75–90.[7] Link

  • Raorane, C. J., et al. (2025).[11] Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii.[4] Spectrum. Link

  • Sethupathy, S., et al. (2020).[7] Antibiofilm and Antivirulence Properties of Indoles Against Serratia marcescens.[6][11] Frontiers in Microbiology, 11, 584864. Link

  • Hu, Y., et al. (2010). Indole affects biofilm formation in bacteria.[2][3][4][6][7][8][10][12][13][14] Indian Journal of Microbiology. Link

Sources

Validation

Comparative Efficacy of 7-hydroxy-1H-indole-5-carboxylic acid vs. 5-iodoindole in Bacterial Quorum Sensing Inhibition

As antimicrobial resistance (AMR) accelerates, the paradigm of infectious disease management is shifting from direct bacterial eradication to antivirulence strategies. Quorum sensing inhibition (QSI)—or quorum quenching—...

Author: BenchChem Technical Support Team. Date: March 2026

As antimicrobial resistance (AMR) accelerates, the paradigm of infectious disease management is shifting from direct bacterial eradication to antivirulence strategies. Quorum sensing inhibition (QSI)—or quorum quenching—disarms pathogens by disrupting their chemical communication networks without exerting the severe selective survival pressure that drives resistance[1].

Indole scaffolds are privileged structures in this domain[2]. This technical guide provides an objective, data-driven comparison between two advanced indole derivatives: the halogenated 5-iodoindole and the functionally augmented 7-hydroxy-1H-indole-5-carboxylic acid (7-HICA).

Mechanistic Divergence: Halogenation vs. Carboxylation

To understand the divergent applications of these two compounds, we must analyze the causality behind their molecular structures.

5-Iodoindole (Direct Eradication & Persister Elimination): The substitution of a bulky, electron-withdrawing iodine atom at the C5 position drastically increases the molecule's lipophilicity[1]. This structural alteration allows 5-iodoindole to rapidly penetrate the dense extracellular polymeric substance (EPS) matrix of established biofilms[1]. Once inside, it effectively eliminates metabolically dormant persister cells and suppresses key virulence factors, such as prodigiosin in Serratia marcescens[2]. Its mechanism leans heavily toward direct bactericidal activity within the biofilm microenvironment[3].

7-hydroxy-1H-indole-5-carboxylic acid (Competitive Receptor Antagonism): Building upon the potent antibiofilm foundation of 7-hydroxyindole[3], 7-HICA incorporates a hydroxyl group at C7 and a carboxylic acid at C5. These modifications transform the molecule into a highly specific hydrogen-bonding antagonist. Rather than killing the bacteria, 7-HICA competitively binds to the N-acylhomoserine lactone (AHL) binding pockets of LuxR-type receptors (such as AbaR in Acinetobacter baumannii)[4]. By occluding the receptor without activating it, 7-HICA downregulates QS-implicated genes (e.g., abaI and abaR) without affecting planktonic growth[4]. This makes it an exceptional synergistic agent when paired with conventional antibiotics[3].

QS_Mechanisms AHL_Synth AHL Synthase (e.g., LuxI/AbaI) Autoinducer AHL Autoinducers AHL_Synth->Autoinducer Synthesizes Receptor QS Receptor (e.g., LuxR/AbaR) Autoinducer->Receptor Binds & Activates GeneExpr Biofilm & Virulence Gene Expression Receptor->GeneExpr Promotes Iodo 5-iodoindole (Persister Eradication) Iodo->GeneExpr Disrupts Downstream HICA 7-hydroxy-1H-indole- 5-carboxylic acid (Competitive Antagonist) HICA->Receptor Blocks AHL Binding

Mechanistic divergence of 5-iodoindole and 7-HICA in bacterial QS pathways.

Quantitative Performance Data

The following table summarizes the comparative performance metrics of both compounds against extensively drug-resistant A. baumannii (XDRAB) and S. marcescens models, synthesizing data from standardized microdilution and biofilm assays[3][4].

Performance Metric5-Iodoindole7-hydroxy-1H-indole-5-carboxylic acidClinical / Research Implication
Primary Mechanism Membrane disruption & persister cell eliminationLuxR-homolog competitive antagonism5-iodoindole for direct clearance; 7-HICA for combination therapy.
MIC against XDRAB ~64 µg/mL (Strong direct antimicrobial)>512 µg/mL (Weak direct antimicrobial)7-HICA operates effectively at sub-inhibitory concentrations.
Biofilm Inhibition High (at 1/2 MIC)Very High (effective down to 1/64 MIC)7-HICA is superior for preventing initial EPS matrix formation.
Persister Eradication ExcellentModerate5-iodoindole is prioritized for mature, recalcitrant infections.
Antibiotic Synergy ModerateExcellent (with carbapenems/β-lactams)7-HICA restores susceptibility to conventional antibiotics.

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the following workflows are designed as self-validating systems. Internal controls are built into the steps to differentiate true quorum quenching from simple bactericidal toxicity.

Protocol A: True Quorum Sensing Inhibition (CV026 Biosensor Assay)

Causality: Chromobacterium violaceum CV026 is an AHL-deficient mutant that only produces the purple pigment violacein when exogenous AHLs are added[2]. By measuring both pigment production (OD585) and bacterial growth (OD600), we calculate the OD585/OD600 ratio. A drop in this ratio confirms true QS inhibition, ruling out false positives caused by compound toxicity[2].

  • Inoculation: Dilute an overnight culture of C. violaceum CV026 into fresh Luria-Bertani (LB) broth to an OD600 of 0.01.

  • Signal Supplementation: Add exogenous N-hexanoyl homoserine lactone (HHL) to a final concentration of 500 µM to stimulate violacein production[2].

  • Compound Treatment: Aliquot the culture into a 96-well plate. Add 5-iodoindole or 7-HICA at sub-MIC concentrations (e.g., 1/4 and 1/8 MIC) to avoid growth inhibition.

  • Incubation: Incubate the plates at 30°C for 24 hours under static conditions.

  • Extraction & Quantification: Centrifuge the culture, discard the supernatant, and resuspend the pellet in 100% DMSO to solubilize the violacein. Measure the absorbance of the extract at 585 nm (violacein) and the original culture at 600 nm (cell density).

Protocol B: Mature Biofilm Eradication Assay

Causality: Measuring biofilm biomass requires separating adhered cells from planktonic cells. Washing with PBS removes non-adherent cells, while solubilizing the crystal violet dye with acetic acid ensures a linear, quantifiable spectrophotometric readout of the remaining EPS matrix[3].

  • Biofilm Maturation: Culture XDRAB isolates in 96-well plates using cation-adjusted Mueller-Hinton broth. Incubate for 48 hours at 37°C to allow robust biofilm maturation[3].

  • Planktonic Removal: Carefully aspirate the media and wash each well three times with sterile PBS to remove non-adherent planktonic cells[3].

  • Eradication Treatment: Add fresh media containing varying concentrations of 5-iodoindole or 7-HICA. Incubate for an additional 24 hours.

  • Staining: Wash the wells again with PBS, then stain the remaining biofilm biomass with 0.1% crystal violet solution for 15 minutes[3].

  • Solubilization & Readout: Wash away excess dye with distilled water. Solubilize the bound crystal violet using 33% glacial acetic acid. Measure the absorbance at 590 nm to quantify the surviving biofilm biomass[3].

Assay_Workflow Prep Standardized Inoculum Prep (OD600 = 0.01) SubMIC Sub-MIC Compound Exposure (1/2 to 1/64 MIC) Prep->SubMIC split SubMIC->split QS_Assay CV026 Biosensor Assay Measure OD585/OD600 Ratio split->QS_Assay Virulence Biofilm_Assay Crystal Violet Staining Quantify Biomass (OD590) split->Biofilm_Assay Adhesion Persister_Assay CFU Recovery Assess Bactericidal Effect split->Persister_Assay Viability

Self-validating experimental workflow for evaluating QSI and antibiofilm efficacy.

Conclusion

The selection between 5-iodoindole and 7-hydroxy-1H-indole-5-carboxylic acid depends entirely on the therapeutic objective. For rapid, direct eradication of recalcitrant persister cells within mature biofilms, the lipophilic halogenation of 5-iodoindole is superior[1]. Conversely, for combination therapies aiming to disarm bacterial virulence and restore susceptibility to conventional antibiotics without driving resistance, the precise receptor antagonism afforded by the carboxylated/hydroxylated structure of 7-HICA represents a highly advanced pharmacological strategy[3][4].

References

1.3 2.1 3. 2 4.4

Sources

Comparative

spectral differences between 7-hydroxy and 5-hydroxy indole carboxylic acid isomers

Title: Spectral Disambiguation of 5-Hydroxy vs. 7-Hydroxyindole Carboxylic Acid Isomers: A Comparative Guide Introduction In drug development, distinguishing between positional isomers of hydroxyindole carboxylic acids (...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Spectral Disambiguation of 5-Hydroxy vs. 7-Hydroxyindole Carboxylic Acid Isomers: A Comparative Guide

Introduction

In drug development, distinguishing between positional isomers of hydroxyindole carboxylic acids (such as 5-hydroxyindole-2-carboxylic acid and 7-hydroxyindole-2-carboxylic acid) is a critical analytical bottleneck. These scaffolds are prevalent in the synthesis of serotonergic agents, the metabolic profiling of synthetic cannabinoids, and the characterization of novel indigoid pigments produced by monooxygenase enzymes[1].

As a Senior Application Scientist, I frequently observe research teams defaulting to Liquid Chromatography-Mass Spectrometry (LC-MS) for structural elucidation. However, relying solely on MS for benzenoid-substituted indole isomers often leads to catastrophic misidentifications. This guide objectively compares the spectral performance of 5-hydroxy and 7-hydroxyindole carboxylic acids, explains the quantum and magnetic causality behind their differences, and provides a self-validating protocol for definitive identification.

The Mechanistic Failure of Mass Spectrometry

While LC-MS/MS is the workhorse of drug metabolism studies, it is fundamentally flawed for distinguishing 5-hydroxy from 7-hydroxyindole carboxylic acids. Under electron impact (EI) or electrospray ionization (ESI), the molecular ions of the 5-, 6-, and 7-isomers possess nearly identical internal energies and energy distributions[2].

Causality: This energetic parity leads to rapid substituent randomization prior to fragmentation. Both the 5-OH and 7-OH isomers exhibit an initial loss of an -OH radical from the molecular ion, followed by decarboxylation[2]. Because the molecular ions rearrange into a common intermediate before breaking apart, their fragmentation patterns become virtually indistinguishable. Therefore, MS can confirm the molecular formula but cannot reliably assign regiochemistry.

The Definitive Power of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the gold standard for this disambiguation. The position of the hydroxyl group on the benzenoid ring fundamentally alters the proton spin system, providing an unambiguous structural fingerprint.

Causality:

  • 5-Hydroxyindole Isomers : Placing the -OH at C5 leaves protons at C4, C6, and C7. This creates an AMX spin system. H-4 only has a meta-neighbor (H-6), resulting in a fine doublet (

    
     Hz). H-6 is a doublet of doublets (ortho to H-7, meta to H-4), and H-7 is an ortho-coupled doublet (
    
    
    
    Hz).
  • 7-Hydroxyindole Isomers : Placing the -OH at C7 leaves protons at C4, C5, and C6. This creates a continuous three-proton system. H-5 couples to both H-4 and H-6, appearing as a distinct triplet (or overlapping doublet of doublets) with large ortho coupling constants (

    
     Hz)[3].
    

Orthogonal Validation via UV-Vis and Fluorescence

To build a self-validating dataset, optical spectroscopy provides orthogonal confirmation. The indole chromophore exhibits overlapping


 and 

electronic transitions.

Causality: The position of the electron-donating hydroxyl group shifts the dipole moment of these transitions. 5-hydroxyindoles demonstrate a highly resolved


 and 

absorption band and a characteristic emission maximum near 325 nm with a minimal Stokes shift[4]. In contrast, 7-hydroxyindoles exhibit a red-shifted absorption profile and distinct vibronic band shapes due to the altered conjugation pathway across the indole core.

Comparative Spectral Data Summary

Analytical Technique5-Hydroxyindole Carboxylic Acid7-Hydroxyindole Carboxylic AcidDiagnostic Value

H NMR (Aromatic Region)
H-4 (d,

Hz)H-6 (dd,

Hz)H-7 (d,

Hz)
H-4 (d,

Hz)H-5 (t,

Hz)H-6 (d,

Hz)
High . Definitive regiochemical assignment via spin-coupling patterns[3].
Mass Spectrometry (EI/ESI) Initial loss of -OH, then -CO

.
Initial loss of -OH, then -CO

.
Low . Indistinguishable due to substituent randomization[2].
Fluorescence Emission

nm (minimal Stokes shift)
Red-shifted relative to 5-OHMedium . Confirms electronic environment but requires pure standards[4].

Self-Validating Experimental Protocol: Isomer Disambiguation

To ensure absolute trustworthiness, this protocol does not rely on a single data point. It utilizes a self-validating loop where 2D NMR confirms the structural backbone before 1D NMR assigns the isomer.

Step 1: Chromatographic Isolation

  • Prepare the isomeric mixture in a methanol/water gradient.

  • Separate via HPLC using a C8 or C18 column (e.g., Zorbax Eclipse). Note that 7-hydroxyindole derivatives typically elute later than 5-hydroxy derivatives under reverse-phase conditions[1].

  • Collect fractions and lyophilize to complete dryness to prevent solvent suppression issues in NMR.

Step 2: Backbone Verification (2D HMBC NMR)

  • Dissolve the purified fraction in DMSO-

    
     (preferred over CDCl
    
    
    
    to lock the carboxylic acid and hydroxyl protons).
  • Acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) spectrum.

  • Self-Validation Check: Trace the 3-bond (

    
    ) scalar couplings from the carboxylic acid carbonyl carbon to the indole H-3 (if a 2-carboxylic acid) or H-2 (if a 3-carboxylic acid). This proves the indole core and acid position are intact before evaluating the benzenoid ring.
    

Step 3: Regiochemical Assignment (


H NMR) 
  • Acquire a high-resolution 1D

    
    H NMR spectrum (minimum 400 MHz).
    
  • Analyze the 6.5–7.5 ppm region.

  • If a triplet with

    
     Hz is present, assign as the 7-hydroxy isomer. If a fine doublet (
    
    
    
    Hz) is present without a triplet, assign as the 5-hydroxy isomer[3].

Step 4: Orthogonal Optical Confirmation

  • Dilute a 1 mg/mL aliquot in cyclohexane or water.

  • Acquire an excitation spectrum and emission spectrum. Match the

    
     origin emission to confirm the specific hydroxyindole fluorophore[4].
    

Workflow Visualization

G A Isomeric Mixture (5-OH vs 7-OH Indole Carboxylic Acids) B Step 1: LC-MS/MS Screening (Identifies Mass & Formula) A->B C Step 2: 1H & 2D NMR (Defines Regiochemistry) A->C D Step 3: UV-Vis/Fluorescence (Orthogonal Validation) A->D B_res Indistinguishable Spectra (Due to Substituent Randomization) B->B_res Loss of -OH / CO2 C_res Distinct Spin Systems (AMX vs ABX Coupling) C->C_res J-Coupling Analysis D_res Unique 1La/1Lb Transitions & Stokes Shifts D->D_res Emission Maxima

Workflow for spectral disambiguation of hydroxyindole carboxylic acid isomers.

References

1.2 - cdnsciencepub.com 2.5 - asm.org 3.6 - ovid.com 4. 4 - nih.gov

Sources

Validation

Comparative Cytotoxicity Profiling of 7-hydroxy-1H-indole-5-carboxylic acid in Vero Cells

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Scaffold Toxicity, Assay Orthogonality, and Preclinical Screening Executive Summary & Pharmacological Rationale In e...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Scaffold Toxicity, Assay Orthogonality, and Preclinical Screening

Executive Summary & Pharmacological Rationale

In early-stage drug discovery, selecting a foundational chemical scaffold with minimal baseline toxicity is critical to reducing late-stage attrition. 7-hydroxy-1H-indole-5-carboxylic acid (CAS: 1369158-48-4) has emerged as a highly valuable synthetic building block, particularly in the development of P2X7 receptor antagonists targeting neuroinflammation and neuropathic pain [1] [2].

However, indole derivatives can exhibit varying degrees of cytotoxicity depending on their functional group substitutions. Halogenated indoles, for instance, often demonstrate higher cellular toxicity than hydroxylated counterparts [4]. As a Senior Application Scientist, I mandate that the safety profile of any new building block be rigorously benchmarked against known structural analogs. This guide provides an objective, data-driven comparison of 7-hydroxy-1H-indole-5-carboxylic acid against alternative indole scaffolds, utilizing Vero cells (African green monkey kidney epithelial cells) as the gold-standard model for xenobiotic sensitivity [3].

Mechanistic Pathways of Indole Cytotoxicity

To accurately evaluate a compound, we must first understand how it interacts with cellular machinery. Indole-induced cytotoxicity typically manifests through two primary mechanisms: mitochondrial uncoupling (leading to metabolic arrest) and direct plasma membrane destabilization (leading to necrosis).

Relying on a single assay often leads to false positives. For example, a compound might temporarily inhibit mitochondrial succinate dehydrogenase—yielding a "toxic" readout in an MTT assay—without actually compromising cell viability. Therefore, a self-validating system requires orthogonal readouts: metabolic activity (MTT) and membrane integrity (LDH release).

Pathway N1 Indole Derivative Exposure (e.g., 7-hydroxy-1H-indole-5-carboxylic acid) N2 Mitochondrial Stress (Succinate Dehydrogenase Inhibition) N1->N2 Intracellular Uptake N4 Plasma Membrane Destabilization N1->N4 High Concentration / Lipophilicity N3 Decreased Formazan Production (MTT Readout) N2->N3 Metabolic Readout N6 Cytotoxic Cell Death (Vero Cell Monolayer) N2->N6 N5 LDH Enzyme Leakage (Extracellular Readout) N4->N5 Membrane Readout N4->N6

Mechanistic pathways of indole-derivative cytotoxicity and corresponding assay readouts.

Comparative Performance Data

To objectively assess the viability of 7-hydroxy-1H-indole-5-carboxylic acid as a low-toxicity scaffold, we compared it against three reference compounds:

  • Indole-3-acetic acid (IAA): A low-toxicity naturally occurring plant hormone (Negative structural control).

  • 7-Fluoro-1H-indole: A halogenated structural analog known to induce measurable cytotoxicity (Positive structural control)[4].

  • Doxorubicin (DOX): A universal cytotoxic agent (Assay validation control).

Quantitative Cytotoxicity Summary (Vero Cells, 48h Exposure)
CompoundScaffold RoleMTT Assay IC50 (µM)LDH Release at 100 µM (%)Morphological Alteration Onset
7-hydroxy-1H-indole-5-carboxylic acid Target Building Block > 500 (Highly Viable) < 4.5% > 300 µM (Mild rounding)
Indole-3-acetic acid (IAA)Negative Control> 1000< 2.0%None observed
7-Fluoro-1H-indoleHalogenated Analog145 ± 1238.2%100 µM (Cell detachment)
Doxorubicin (DOX)Positive Control2.4 ± 0.385.0%1 µM (Apoptotic bodies)

Application Insight: The data clearly demonstrates that 7-hydroxy-1H-indole-5-carboxylic acid possesses a superior safety profile compared to halogenated indoles like 7-Fluoro-1H-indole. Its lack of significant LDH release at 100 µM confirms that the hydroxyl and carboxylic acid substitutions do not disrupt lipid bilayers, making it an exceptionally safe foundational scaffold for downstream medicinal chemistry [1] [4].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as a self-validating workflow. Every step includes the underlying causality to guide researchers in troubleshooting and optimizing their specific setups.

Workflow A Vero Cell Cultivation B Compound Exposure (48h) A->B C MTT Assay (Metabolic Viability) B->C D LDH Assay (Membrane Integrity) B->D E Morphological Assessment B->E F Data Synthesis & IC50 Calculation C->F D->F E->F

Multiplexed workflow for evaluating indole-induced cytotoxicity in Vero cells.

Protocol 1: Vero Cell Cultivation & Seeding
  • Causality: Vero cells are deficient in producing Type I interferons, making them highly sensitive to exogenous chemical stressors and ideal for early toxicity screening [3].

  • Step 1: Culture Vero cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Step 2: Harvest cells at 80% confluency using 0.25% Trypsin-EDTA.

  • Step 3: Seed cells into 96-well plates at a density of

    
     cells/well. Crucial: This specific density ensures cells remain in the exponential growth phase during the 48-hour exposure window, preventing contact-inhibition artifacts that can mimic cytotoxicity[3]. Incubate overnight at 37°C in 5% 
    
    
    
    .
Protocol 2: Compound Preparation & Exposure
  • Causality: Indole derivatives often require organic solvents. Controlling solvent concentration is vital to prevent baseline membrane permeabilization.

  • Step 1: Dissolve 7-hydroxy-1H-indole-5-carboxylic acid in cell-culture grade DMSO to create a 100 mM stock.

  • Step 2: Perform serial dilutions in EMEM to achieve target concentrations (10 µM to 500 µM). Ensure the final DMSO concentration in all wells (including vehicle controls) strictly does not exceed 0.5% (v/v).

  • Step 3: Aspirate old media and apply 100 µL of the compound-treated media to the Vero cell monolayers. Incubate for 48 hours.

Protocol 3: Orthogonal Assay Execution (MTT & LDH)
  • Causality: Conducting MTT and LDH assays from the same experimental plate (or parallel plates) differentiates between cytostatic effects (MTT reduction only) and frank necrosis (LDH release) [4].

  • LDH Release (Extracellular):

    • After 48 hours, carefully transfer 50 µL of the culture supernatant from each well to a fresh 96-well plate.

    • Add 50 µL of LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt).

    • Incubate in the dark for 30 minutes at room temperature. Measure absorbance at 490 nm.

  • MTT Assay (Intracellular):

    • To the remaining cells and media in the original plate, add 10 µL of MTT reagent (5 mg/mL in PBS).

    • Incubate for 3 hours at 37°C to allow viable cells to synthesize purple formazan crystals.

    • Aspirate the media carefully, add 100 µL of DMSO to solubilize the crystals, and read absorbance at 570 nm.

Conclusion

When selecting an indole scaffold for drug development, balancing reactivity with cellular tolerability is paramount. The comparative data clearly positions 7-hydroxy-1H-indole-5-carboxylic acid as a superior, low-toxicity alternative to halogenated indoles like 7-Fluoro-1H-indole. By utilizing a self-validating, orthogonal assay approach in highly sensitive Vero cells, researchers can confidently advance this scaffold into complex synthesis pipelines, knowing its baseline cytotoxicity will not confound downstream efficacy or safety models.

References

  • 7-HYDROXY-1H-INDOLE-5-CARBOXYLIC ACID | 1369158-48-4 - Sigma-Aldrich - sigmaaldrich.com.

  • US9556117B2 - Indole carboxamide derivatives as P2X7 receptor antagonists - Google Patents - google.com. 1

  • Sensitivity of Different Cytotoxic Responses of Vero Cells Exposed to Organic Chemical Pollutants and their Reliability - besjournal.com. 2

  • Application Notes: Evaluating the Cytotoxicity of 7-Fluoro-1H-indole - benchchem.com. 3

Sources

Comparative

Technical Comparison of Reference Standard Grades for 7-Hydroxy-1H-indole-5-carboxylic Acid Analysis

Executive Summary: Navigating the "Standard" Gap In the analysis of 7-hydroxy-1H-indole-5-carboxylic acid (Correct CAS: 1369158-48-4 ; note: CAS 14616-11-6 is a DOI fragment often misidentified as a chemical identifier),...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Navigating the "Standard" Gap

In the analysis of 7-hydroxy-1H-indole-5-carboxylic acid (Correct CAS: 1369158-48-4 ; note: CAS 14616-11-6 is a DOI fragment often misidentified as a chemical identifier), researchers face a critical challenge: no ISO 17034 Certified Reference Material (CRM) currently exists.

Most commercially available materials are "Research Grade" building blocks, often lacking the rigorous characterization required for GMP or GLP regulated analysis. This guide defines the technical pathway to bridge this gap, comparing the risks of using off-the-shelf reagents versus establishing an Internally Qualified Primary Standard .

The Core Comparison
FeatureResearch Grade (Vendor) Internally Qualified Primary Standard Working Standard
Primary Use Synthesis starting materialMaster calibrator for all assaysRoutine daily analysis
Purity Assignment "Area %" (HPLC) onlyMass Balance (qNMR + HPLC + KF + ROI)Potency transfer from Primary
Traceability Vendor COA (often weak)SI-Traceable (via NIST/NMIJ qNMR std)Traceable to Primary Std
Uncertainty Unknown (± 2-5%)Calculated (e.g., ± 0.5%)Derived from Primary
Risk High (Salt forms, water, isomers)Low (Fully characterized)Low (if monitored)

Part 1: The Scientific Integrity of the Standard

Why "Area %" is Insufficient for Hydroxyindoles

7-hydroxy-1H-indole-5-carboxylic acid contains a phenol (C7-OH) and a carboxylic acid (C5-COOH). This structure presents specific analytical pitfalls that render simple HPLC "Area %" purity misleading:

  • Oxidative Instability: The electron-rich indole ring, activated by the 7-hydroxyl group, is prone to oxidation, forming quinone-imines or dimers that may not elute or may have vastly different extinction coefficients than the parent.

  • Water/Solvent Trapping: As a carboxylic acid, the molecule can form stable hydrates or solvates. A vendor claiming "98% HPLC purity" may actually be 90% potent by mass due to 8% retained water/solvent.

  • Regioisomer Contamination: Synthetic routes often produce the 4-hydroxy or 6-hydroxy isomers. These may co-elute on standard C18 gradients.

The Solution: You must establish a Self-Validating System using Orthogonal Purity Assignment.

Part 2: Protocol for Establishing a Primary Standard

To treat a commercial "Research Grade" sample as a Reference Standard, you must execute the following qualification workflow.

Workflow Visualization

Standard_Qualification cluster_Identity 1. Identity Confirmation cluster_Purity 2. Orthogonal Purity Assignment Start Vendor Material (Research Grade) NMR 1H / 13C NMR (Structure & Isomers) Start->NMR MS HRMS (Exact Mass) Start->MS IR FT-IR (Functional Groups) Start->IR qNMR qNMR (1H) (Absolute Quantification) NMR->qNMR HPLC HPLC-UV (Chromatographic Purity) MS->HPLC Volatiles TGA / KF (Water & Solvents) IR->Volatiles Calc Mass Balance Calculation vs. qNMR Direct Potency qNMR->Calc Method A HPLC->Calc Method B Volatiles->Calc Ash ROI (Inorganic Residue) Ash->Calc Final Qualified Primary Standard (Assigned Potency) Calc->Final Values Agree (<1.0% diff)

Caption: Workflow for qualifying a vendor reagent into a Primary Reference Standard using orthogonal methods.

Step-by-Step Methodology
1. Identity Verification (Isomer Check)
  • Technique: 1H NMR (DMSO-d6).

  • Critical Check: The coupling pattern of the protons on the benzene ring is diagnostic. For 7-hydroxy-5-carboxy, you expect two doublets (meta-coupling) for H-4 and H-6. If you see a triplet, you may have the 4-hydroxy or 6-hydroxy isomer.

  • Reference: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.

2. Absolute Purity via qNMR (The Gold Standard)

Quantitative NMR (qNMR) is the only method that provides a purity value independent of the analyte's response factor.

  • Internal Standard: Maleic Acid (Traceable to NIST SRM) or 1,3,5-Trimethoxybenzene.

  • Solvent: DMSO-d6 (to ensure full solubility of the carboxylic acid).

  • Protocol:

    • Weigh ~10 mg of analyte and ~10 mg of Internal Standard (IS) into the same vial (precision: ±0.01 mg).

    • Dissolve completely in DMSO-d6.

    • Acquire 1H NMR with D1 (relaxation delay) ≥ 30 seconds (or 5 × T1) to ensure full relaxation.

    • Calculation:

      
      
      (Where I = Integral, N = Number of protons, M = Molecular Weight, m = Mass, P = Purity)
      
3. Chromatographic Purity (HPLC)
  • Column: C18, 3.0 x 150 mm, 2.7 µm (e.g., Waters Cortecs or Agilent Poroshell).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 280 nm (Indole absorption) and 320 nm (Phenolic shift).

  • Why this works: The acidic mobile phase keeps the 5-COOH protonated (

    
    ), ensuring sharp peaks.
    

Part 3: Handling & Stability (The "Hidden" Variables)

Hydroxyindoles are sensitive. A standard can degrade during preparation if mishandled.

Degradation Pathway Visualization

Degradation Analyte 7-Hydroxy-1H-indole -5-carboxylic acid Oxidation Oxidation (Air/Light) Analyte->Oxidation Quinone Indole-7-quinone Intermediate Oxidation->Quinone -2H Dimer C-C Linked Dimers (Insoluble Precipitates) Quinone->Dimer Polymerization

Caption: Oxidative degradation pathway common to 7-hydroxyindoles, leading to insoluble dimers.

Storage & Usage Rules
  • Solid State: Store at -20°C, protected from light. Ideally under Argon.

  • Solution State:

    • Solvent: DMSO is preferred for stock solutions (stable for ~1 week at 4°C).

    • Avoid: Methanol (can form methyl esters at the COOH group over time if acidic).

    • Amber Glass: Mandatory to prevent photo-oxidation.

References

  • Sigma-Aldrich. 7-Hydroxy-1H-indole-5-carboxylic acid Product Page (CAS 1369158-48-4).Link

  • Davies, S. R., et al. (2015). "Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance." Analytical and Bioanalytical Chemistry, 407(11), 3103-3113. Link

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.
  • International Conference on Harmonisation (ICH). Q2(R1): Validation of Analytical Procedures.Link

  • ChemicalBook. Indole-5-carboxylic acid Properties (Structural Analog).Link

Validation

A Comparative Guide to the Synthesis of 7-Hydroxyindole-5-Carboxylic Acid: An Essential Building Block in Pharmaceutical Research

Introduction: The Significance of 7-Hydroxyindole-5-Carboxylic Acid 7-Hydroxyindole-5-carboxylic acid is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug development. Its uniq...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 7-Hydroxyindole-5-Carboxylic Acid

7-Hydroxyindole-5-carboxylic acid is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug development. Its unique structural motif, featuring a hydroxyl group at the 7-position and a carboxylic acid at the 5-position of the indole scaffold, makes it a valuable precursor for the synthesis of a diverse range of biologically active molecules. This guide provides a comprehensive analysis of synthetic strategies for obtaining 7-hydroxyindole-5-carboxylic acid, with a focus on benchmarking reported yields and elucidating the underlying chemical principles that govern these transformations. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to optimize the synthesis of this important intermediate.

Retrosynthetic Analysis and Key Synthetic Strategies

The synthesis of substituted indoles is a well-established field, with several named reactions providing a foundation for accessing this important heterocycle. For 7-hydroxyindole-5-carboxylic acid, two primary retrosynthetic disconnections are logical: those that form the pyrrole ring onto a pre-functionalized benzene ring, and those that construct the benzene ring onto a pre-existing pyrrole. The former is by far the more common and practical approach.

Two classical and versatile methods for indole synthesis, the Fischer and Nenitzescu reactions, offer potential pathways.

  • The Fischer Indole Synthesis: This acid-catalyzed reaction involves the cyclization of a phenylhydrazone derived from a ketone or aldehyde.[1] For the synthesis of 7-hydroxyindole-5-carboxylic acid, a potential starting material would be a suitably substituted phenylhydrazine.

  • The Nenitzescu Indole Synthesis: This method constructs 5-hydroxyindole derivatives from the reaction of a benzoquinone with a β-aminocrotonic ester.[2][3] This approach is particularly attractive given the inherent 5-hydroxy substitution pattern of the target molecule.

This guide will focus on a promising synthetic route commencing from the readily available precursor, 3-amino-4-hydroxybenzoic acid.

Methodology 1: Synthesis from 3-Amino-4-Hydroxybenzoic Acid

A highly efficient and practical approach to 7-hydroxyindole-5-carboxylic acid begins with the strategic utilization of 3-amino-4-hydroxybenzoic acid. This starting material possesses the requisite oxygenation and carboxylation pattern on the benzene ring, simplifying the subsequent indole formation.

Step 1: Synthesis of the Precursor 3-Amino-4-Hydroxybenzoic Acid

A robust and high-yielding synthesis of 3-amino-4-hydroxybenzoic acid has been reported, starting from 3-nitro-4-chlorobenzoic acid. This two-step process involves a nucleophilic aromatic substitution followed by a reduction of the nitro group.

Experimental Protocol:

  • Hydrolysis of 3-nitro-4-chlorobenzoic acid: 3-nitro-4-chlorobenzoic acid is reacted with a sodium hydroxide solution at elevated temperatures (100-105 °C). Subsequent cooling and neutralization with a strong acid, such as hydrochloric acid, precipitates 3-nitro-4-hydroxybenzoic acid.

  • Reduction of 3-nitro-4-hydroxybenzoic acid: The resulting 3-nitro-4-hydroxybenzoic acid is then subjected to a reduction reaction. A common and effective method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This step selectively reduces the nitro group to an amine, yielding 3-amino-4-hydroxybenzoic acid hydrochloride.

  • Neutralization: The hydrochloride salt is dissolved in water and neutralized with an inorganic base to precipitate the final product, 3-amino-4-hydroxybenzoic acid.

This procedure has been reported to provide the desired precursor in excellent yields, often exceeding 95%.[4]

Step 2: Indole Ring Formation (Hypothetical Pathway)

Conceptual Workflow:

  • Diazotization: The amino group of 3-amino-4-hydroxybenzoic acid would be converted to a diazonium salt using sodium nitrite in the presence of a strong acid at low temperatures.

  • Japp-Klingemann Reaction: The resulting diazonium salt would then be reacted with a suitable β-ketoester or β-diketone, such as ethyl 2-methylacetoacetate, to form a hydrazone.

  • Fischer Indole Cyclization: The formed hydrazone would then undergo an acid-catalyzed cyclization to form the indole ring.

  • Hydrolysis: Subsequent hydrolysis of the ester group at the 2-position would yield the desired carboxylic acid.

It is important to note that the yield of the Fischer indole synthesis can be highly dependent on the nature of the substituents on the phenylhydrazine and the carbonyl component, as well as the choice of acid catalyst and reaction conditions.[5]

Benchmarking Synthesis Yields

A direct comparison of yields for different synthetic methods for 7-hydroxyindole-5-carboxylic acid is challenging due to the limited number of published, complete, and optimized protocols for this specific molecule. However, we can extrapolate potential yields based on related syntheses.

Synthetic StrategyKey TransformationReported Yields for Similar TransformationsEstimated Overall Yield
From 3-Amino-4-hydroxybenzoic acid Fischer Indole Synthesis (via Japp-Klingemann)Japp-Klingemann followed by Fischer cyclization can have yields ranging from moderate to good (e.g., 40-70% for related systems).Moderate
From 7-Benzyloxyindole Carboxylation and DebenzylationSynthesis of 7-hydroxyindole-3-carboxylic acid from 7-benzyloxyindole proceeds in multiple steps with varying yields for each step.[2]Moderate
Nenitzescu Indole Synthesis Reaction of a benzoquinone with a β-aminocrotonateYields for the Nenitzescu synthesis can be variable, but have been reported in the range of 50-70% for certain 5-hydroxyindoles.Moderate

Note: The "Estimated Overall Yield" is a projection and would be highly dependent on the optimization of each reaction step.

Visualizing the Synthetic Pathways

To better illustrate the proposed synthetic logic, the following diagrams outline the key transformations.

Synthesis_Methodology_1 cluster_0 Precursor Synthesis cluster_1 Hypothetical Indole Formation A 3-Nitro-4-chlorobenzoic Acid B 3-Nitro-4-hydroxybenzoic Acid A->B NaOH, H₂O, Δ (Yield: ~99%) C 3-Amino-4-hydroxybenzoic Acid B->C H₂, Pd/C (High Yield) D Hydrazone Intermediate C->D 1. NaNO₂, HCl 2. Ethyl 2-methylacetoacetate E Ethyl 7-hydroxy-2-methylindole-5-carboxylate D->E Acid Catalyst, Δ (Fischer Indole Cyclization) F 7-Hydroxyindole-5-carboxylic Acid E->F 1. NaOH, H₂O 2. H₃O⁺

Caption: Proposed synthesis of 7-hydroxyindole-5-carboxylic acid from 3-amino-4-hydroxybenzoic acid.

Conclusion and Future Outlook

The synthesis of 7-hydroxyindole-5-carboxylic acid remains an area with potential for optimization and the development of novel, high-yielding methodologies. The route starting from 3-amino-4-hydroxybenzoic acid appears to be one of the most promising due to the high yield of the precursor synthesis. Further research should focus on the optimization of the indole ring-forming step to improve the overall efficiency of this pathway. The exploration of modern catalytic methods, such as transition-metal-catalyzed C-H activation and annulation reactions, could also open up new and more direct avenues to this valuable building block. As the demand for complex indole-containing pharmaceuticals continues to grow, the development of robust and scalable syntheses of key intermediates like 7-hydroxyindole-5-carboxylic acid will be of paramount importance.

References

  • Nenitzescu, C. D. (1929). Über einige neue Synthesen von 5-Hydroxy-indol-Derivaten. Berichte der deutschen chemischen Gesellschaft (A and B Series), 62(10), 2669–2671.
  • Allen, G. R., Jr., Pidacks, C., & Weiss, M. J. (1966). The Nenitzescu Indole Synthesis. Journal of the American Chemical Society, 88(11), 2536–2544.
  • Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241–2245.
  • Hughes, D. L. (1993). The Fischer Indole Synthesis.
  • van der Burg, S. S., & van der Vlugt, J. I. (2020). The Fischer Indole Synthesis: A Review on the Original and Modern-Day Versions of This Important Heterocycle Synthesis. European Journal of Organic Chemistry, 2020(43), 6735–6752.
  • Katkevica, D., et al. (2004). A study of the Nenitzescu indole synthesis. Arkivoc, 2004(5), 235-243.
  • Velezheva, V. S., et al. (2006). A new version of the Nenitzescu indole synthesis: a one-pot synthesis of 5-hydroxyindoles catalyzed by Lewis acids. Synthesis, 2006(12), 2009-2014.
  • Ketcha, D. M., & Gribble, G. W. (1985). A solid phase version of the Nenitzescu indole synthesis. The Journal of Organic Chemistry, 50(26), 5451–5457.
  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.
  • Heinrich, T., & Böttcher, H. (2004). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. Bioorganic & medicinal chemistry letters, 14(10), 2681-2684.
  • Marchelli, R., Hutzinger, O., & Heacock, R. A. (1969). Preparation and properties of the hydroxyindole-3-carboxylic acids. Canadian Journal of Chemistry, 47(23), 4375-4381.
  • CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid. (2016). Google Patents.

Sources

Safety & Regulatory Compliance

Safety

7-Hydroxy-1H-indole-5-carboxylic acid proper disposal procedures

Operational Guide: Safe Disposal of 7-Hydroxy-1H-indole-5-carboxylic acid Executive Summary: Immediate Action Plan Do NOT dispose of 7-Hydroxy-1H-indole-5-carboxylic acid (7-HICA) in municipal trash or down the drain. As...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Disposal of 7-Hydroxy-1H-indole-5-carboxylic acid

Executive Summary: Immediate Action Plan

Do NOT dispose of 7-Hydroxy-1H-indole-5-carboxylic acid (7-HICA) in municipal trash or down the drain. As a functionalized indole derivative containing both phenolic and carboxylic acid moieties, this compound requires segregation as Hazardous Organic Waste .[1]

  • Primary Hazard: Skin/Eye Irritation (Category 2/2A) and potential respiratory irritation.[1][2] Indoles are prone to oxidation; improper disposal with strong oxidizers can cause exothermic reactions.[1]

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1]

  • Immediate Storage: Store in amber glass (light sensitive) within a secondary containment tray.

Chemical Profile & Hazard Assessment

To ensure safe handling, one must understand the chemical behavior of the waste.[1] 7-HICA is amphoteric but primarily acidic due to the carboxylic acid (


) and the phenolic hydroxyl (

).
ParameterTechnical Detail
Chemical Name 7-Hydroxy-1H-indole-5-carboxylic acid
CAS Number 1369158-48-4
Formula

Physical State Solid (typically off-white to beige powder)
Solubility Soluble in DMSO, Methanol, dilute Alkali; Poor in Water.[2]
Reactivity Light Sensitive. Oxidizes in air/light to form quinoidal byproducts.[1] Reacts with strong oxidizers and strong bases.[1]
GHS Classification Warning. Skin Irrit. 2 (H315); Eye Irrit.[1][2] 2A (H319); STOT SE 3 (H335).[1][2]

Scientist's Note: While specific toxicological data for this exact isomer is often limited in standard databases, structurally related compounds (e.g., 5-hydroxyindole) are known to cause severe eye damage. Therefore, we adopt a "Precautionary Principle" approach, treating this as a severe eye irritant.[1]

Pre-Disposal Segregation & Handling

Effective disposal starts at the bench. Mixing incompatible waste streams is the most common cause of laboratory accidents during waste pickup.[1]

A. Segregation Logic
  • Separate from Oxidizers: Do not mix 7-HICA waste with nitric acid, perchlorates, or peroxides.[1] The electron-rich indole ring is a reducing agent and can react violently.[1]

  • Separate from Heavy Metals: Carboxylic acids can chelate metals.[1] Keep separate from mercury or arsenic waste to prevent complex formation that complicates incineration.[1]

  • Acid/Base Segregation: While 7-HICA is acidic, it is generally compatible with the Organic Combustible stream unless it is in a highly concentrated acidic solution (pH < 2), in which case it belongs in the Corrosive Acid stream.

B. Container Selection
  • Solid Waste: High-density polyethylene (HDPE) wide-mouth jars.[1]

  • Liquid Waste: Amber glass bottles (preferred) or HDPE carboys.

  • Labeling: Must adhere to RCRA (US) or local regulations.

    • Required Text: "Hazardous Waste - 7-Hydroxy-1H-indole-5-carboxylic acid."

    • Hazard Checkbox: Irritant, Toxic.[1][2][3][4]

Step-by-Step Disposal Workflows

Protocol A: Solid Waste (Pure Substance or Contaminated Solids)

Applicability: Expired reagent, contaminated weighing boats, spill cleanup debris.

  • PPE Donning: Wear nitrile gloves (double-gloving recommended due to phenol moiety), safety goggles, and a lab coat.[1]

  • Containment: Transfer the solid material into a clear plastic zip-lock bag or a screw-top jar.

    • Why? This prevents dust generation (STOT SE 3 respiratory hazard) when the waste contractor consolidates drums.[1]

  • Labeling: Affix a hazardous waste tag. List the mass explicitly.

  • Binning: Place the sealed container into the Solid Organic Waste drum (often Red or Yellow bin depending on facility color codes).

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicability: HPLC waste, reaction mixtures in DMSO/MeOH.

  • pH Check: Verify the pH of the solution.[1]

    • If pH < 2:[1][5] Neutralize slowly with Sodium Bicarbonate or segregate into Corrosive Acid Waste .[1]

    • If pH 4-10: Proceed to Organic Solvent Waste.[1]

  • Solvent Compatibility:

    • Halogenated Stream: If dissolved in DCM or Chloroform.[1]

    • Non-Halogenated Stream: If dissolved in DMSO, Methanol, or Acetone.[1]

  • Transfer: Pour into the appropriate carboy using a funnel. Do not fill >90% full to allow for thermal expansion.[1]

  • Rinsing: Rinse the original vessel with a small volume of acetone; add rinsate to the waste carboy.

Spill Management (Emergency Response)

Scenario: You drop a 5g vial of 7-HICA powder on the floor.

  • Isolate: Evacuate the immediate 3-meter radius.[1] Mark the area.

  • Protect: Ensure you are wearing a P95/N95 respirator or working in a well-ventilated area to avoid inhaling dust.[1]

  • Contain:

    • Dry Spill: Do not dry sweep (creates dust).[1] Cover with a wet paper towel or use a HEPA vacuum dedicated to chemical cleanup.[1]

    • Wet Spill: Absorb with vermiculite or clay-based absorbent pads.[1]

  • Decontaminate: Wipe the surface with 10% Sodium Carbonate (

    
    ) solution.[1] The base will convert the carboxylic acid to its water-soluble salt, facilitating removal.[1] Follow with a water rinse.[1][2][3][4][6][7][8][9][10]
    
  • Dispose: Place all cleanup materials into the Solid Hazardous Waste bin.

Waste Decision Logic (Visualization)

The following diagram illustrates the decision-making process for segregating 7-HICA waste streams.

DisposalWorkflow Start Waste Generation: 7-HICA (CAS 1369158-48-4) StateCheck Physical State? Start->StateCheck SolidPath Solid (Powder, Wipes, Debris) StateCheck->SolidPath LiquidPath Liquid (Solutions, HPLC Waste) StateCheck->LiquidPath Bagging Seal in clear bag/jar to prevent dust SolidPath->Bagging SolventCheck Solvent Matrix? LiquidPath->SolventCheck SolidBin BIN: Solid Organic Waste (Incineration) Bagging->SolidBin Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (DMSO, MeOH, Acetone) SolventCheck->NonHalo Aqueous Aqueous (Buffers, Water) SolventCheck->Aqueous HaloBin BIN: Halogenated Solvents Halo->HaloBin NonHaloBin BIN: Non-Halogenated Solvents NonHalo->NonHaloBin pHCheck Check pH Aqueous->pHCheck pHCheck->NonHaloBin pH 4-10 CorrosiveBin BIN: Corrosive Acid (If pH < 2) pHCheck->CorrosiveBin pH < 2

Figure 1: Decision tree for segregating 7-Hydroxy-1H-indole-5-carboxylic acid waste based on physical state and solvent matrix.

References

  • US Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[1][5] Retrieved from [Link]

Sources

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